6-(2-Hydroxyethyl)-1-naphthoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-(2-hydroxyethyl)naphthalene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c14-7-6-9-4-5-11-10(8-9)2-1-3-12(11)13(15)16/h1-5,8,14H,6-7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBPZMUJFQKDMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CCO)C(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10855700 | |
| Record name | 6-(2-Hydroxyethyl)naphthalene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10855700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
614754-39-1 | |
| Record name | 6-(2-Hydroxyethyl)naphthalene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10855700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis Pathway of 6-(2-Hydroxyethyl)-1-naphthoic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a proposed synthetic pathway for 6-(2-Hydroxyethyl)-1-naphthoic acid, a naphthalene derivative with potential applications in medicinal chemistry and materials science. Due to the absence of a direct, single-step synthesis in the current literature, this guide details a multi-step approach, leveraging well-established organic reactions. The pathway commences with the readily available starting material, 6-bromo-2-naphthol, and proceeds through a series of functional group interconversions to yield the target molecule.
Proposed Synthetic Pathway
The proposed synthesis of this compound is a five-step process:
-
Protection of the Hydroxyl Group: The phenolic hydroxyl group of 6-bromo-2-naphthol is first protected as a methyl ether to prevent interference in subsequent steps.
-
Formylation at the 1-position: A formyl group is introduced at the C1 position of the naphthalene ring via a Vilsmeier-Haack reaction.
-
Oxidation of the Formyl Group: The newly introduced aldehyde is then oxidized to a carboxylic acid.
-
Introduction of the Hydroxyethyl Precursor: A Sonogashira coupling reaction is employed to introduce a protected alkyne at the 6-position, which serves as a precursor to the 2-hydroxyethyl group.
-
Reduction and Deprotection: The alkyne is reduced to an alkane, and the protecting group is removed to yield the final product.
The overall synthetic scheme is depicted below:
An In-depth Technical Guide to the Chemical Properties of 6-(2-Hydroxyethyl)-1-naphthoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted chemical properties of 6-(2-Hydroxyethyl)-1-naphthoic acid. Due to the limited availability of direct experimental data for this specific compound, this document leverages information on structurally similar naphthoic acid derivatives to infer its physicochemical characteristics, potential synthetic routes, and analytical methodologies. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, offering a structured approach to understanding and working with this molecule. All quantitative data are presented in clear, tabular formats, and detailed hypothetical experimental protocols are provided. Furthermore, logical workflows for synthesis and analysis are visualized using Graphviz diagrams to facilitate comprehension.
Chemical and Physical Properties
Direct experimental data for this compound is scarce in publicly available literature. Therefore, the following properties are a combination of data from computational predictions and experimental values for structurally related naphthoic acid isomers. These values should be considered as estimates and require experimental validation.
Table 1: Predicted and Inferred Physicochemical Properties
| Property | Value | Source/Method |
| Molecular Formula | C₁₃H₁₂O₃ | Calculated |
| Molecular Weight | 216.23 g/mol | Calculated |
| Appearance | White to off-white solid (Predicted) | Inferred from related naphthoic acids[1] |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Sparingly soluble in water; Soluble in organic solvents like ethanol, DMSO (Predicted) | Inferred from related naphthoic acids |
| pKa | ~4-5 (Predicted for carboxylic acid) | Inferred from benzoic acid and naphthoic acid derivatives |
| LogP | ~2.5 - 3.5 (Predicted) | Inferred from related hydroxy- and alkyl-substituted naphthoic acids |
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | Aromatic protons (naphthalene ring system), singlet for carboxylic acid proton, triplets for the two CH₂ groups of the hydroxyethyl side chain, and a singlet for the hydroxyl proton. |
| ¹³C NMR | Carbonyl carbon of the carboxylic acid, aromatic carbons of the naphthalene ring, and two aliphatic carbons of the hydroxyethyl group. |
| IR Spectroscopy | Characteristic peaks for O-H stretching (broad, from carboxylic acid and alcohol), C=O stretching (carboxylic acid), C-O stretching, and aromatic C-H and C=C stretching. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight (216.23 g/mol ). |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
A potential synthetic route could involve the introduction of the 2-hydroxyethyl group onto a pre-existing 6-substituted naphthalene ring, followed by carboxylation at the 1-position. A possible starting material could be 6-bromo-1-naphthoic acid or a related derivative.
Caption: Proposed synthetic pathway for this compound.
Hypothetical Experimental Protocol for Synthesis
Step 1: Protection of the aldehyde and formation of the Grignard reagent.
-
To a solution of 6-bromo-1-naphthaldehyde in toluene, add ethylene glycol and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
After completion of the reaction (monitored by TLC), cool the mixture and extract the protected aldehyde.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Dissolve the resulting acetal in anhydrous THF and cool to -78 °C.
-
Slowly add n-butyllithium and stir for 1 hour at this temperature.
Step 2: Reaction with ethylene oxide and deprotection.
-
Bubble ethylene oxide gas through the solution of the organolithium reagent at -78 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Add aqueous HCl to hydrolyze the acetal.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the resulting 6-bromo-1-(2-hydroxyethyl)naphthalene by column chromatography.
Step 3: Oxidation to the carboxylic acid.
-
Dissolve the purified alcohol in acetone and cool in an ice bath.
-
Add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise until the orange color persists.
-
Stir the reaction for several hours at room temperature.
-
Quench the excess oxidant with isopropanol.
-
Filter the mixture and concentrate the filtrate.
-
Extract the crude product with ethyl acetate, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the final product, this compound, by recrystallization or column chromatography.
Analytical Methods
A combination of chromatographic and spectroscopic techniques would be necessary for the purification and characterization of this compound.
Analytical Workflow
Caption: General analytical workflow for this compound.
Detailed Analytical Protocols
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Detection: UV detection at a wavelength determined from a UV-Vis scan of the pure compound (likely around 254 nm and 280 nm).
-
Purpose: To assess the purity of the synthesized compound and to monitor reaction progress.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Experiments:
-
¹H NMR for proton chemical shifts and coupling constants.
-
¹³C NMR for carbon chemical shifts.
-
2D NMR (COSY, HSQC) to confirm the connectivity of protons and carbons.
-
-
Purpose: To elucidate and confirm the molecular structure.
Mass Spectrometry (MS):
-
Technique: High-Resolution Mass Spectrometry (HRMS) using techniques like Electrospray Ionization (ESI).
-
Purpose: To determine the exact mass of the molecular ion and confirm the elemental composition.
Infrared (IR) Spectroscopy:
-
Technique: Attenuated Total Reflectance (ATR) or KBr pellet.
-
Purpose: To identify the presence of key functional groups (O-H, C=O, C-O, aromatic C-H).
Potential Biological Activity and Signaling Pathways
Direct studies on the biological activity of this compound are not currently available. However, the broader class of naphthoic acid derivatives has been investigated for various pharmacological activities.
Inferred Potential Activities:
-
Anti-inflammatory Activity: Some naphthalene derivatives have shown anti-inflammatory properties[2]. The structural features of this compound could potentially interact with inflammatory pathways.
-
Enzyme Inhibition: Naphthoic acid derivatives have been explored as inhibitors of various enzymes. For instance, some have been identified as potential inhibitors of lactate dehydrogenase, which could be relevant in the context of certain diseases[3].
-
Receptor Modulation: Substituted 2-naphthoic acid derivatives have been developed as potent antagonists for receptors like the P2Y14 receptor, which is involved in inflammatory processes[4][5].
Hypothetical Signaling Pathway Involvement:
Given the anti-inflammatory potential of related compounds, this compound could hypothetically modulate signaling pathways involved in inflammation, such as the NF-κB or MAPK pathways. Experimental validation is necessary to confirm any such activity.
Caption: Hypothetical modulation of an inflammatory signaling pathway.
Conclusion
This compound is a molecule with potential for further investigation, particularly in the fields of medicinal chemistry and materials science. This technical guide has provided a comprehensive, albeit largely predictive, overview of its chemical properties, potential synthetic strategies, and analytical methodologies. The information presented herein, derived from data on analogous compounds, should serve as a valuable starting point for researchers. It is imperative that future work focuses on the experimental validation of these predicted properties and the exploration of the biological activities of this specific compound to unlock its full potential.
References
- 1. 1-Naphthoic acid | C11H8O2 | CID 6847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. frontiersin.org [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic and Biological Characterization of 6-(2-Hydroxyethyl)-1-naphthoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 6-(2-Hydroxyethyl)-1-naphthoic acid, a naphthalene derivative of interest in medicinal chemistry and materials science. Due to the limited availability of public experimental data for this specific molecule, this guide presents predicted spectroscopic data alongside detailed, standardized experimental protocols for its empirical determination. Furthermore, we explore a potential biological signaling pathway—the Aryl Hydrocarbon Receptor (AhR) pathway—that may be modulated by this class of compounds, providing a framework for future pharmacological investigations.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and computational models. It is crucial to note that these values are theoretical and require experimental verification.
Table 1: Predicted ¹H NMR Data
Solvent: CDCl₃, Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2 - 8.0 | d | 1H | H-8 |
| ~7.9 - 7.7 | d | 1H | H-5 |
| ~7.6 - 7.4 | m | 3H | H-2, H-4, H-7 |
| ~7.3 - 7.1 | dd | 1H | H-3 |
| ~4.0 | t | 2H | -CH₂-OH |
| ~3.1 | t | 2H | Ar-CH₂- |
| ~1.8 | s (broad) | 1H | -OH |
| >12.0 | s (broad) | 1H | -COOH |
Table 2: Predicted ¹³C NMR Data
Solvent: CDCl₃, Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment |
| ~172 | -COOH |
| ~140 - 120 | Aromatic C |
| ~62 | -CH₂-OH |
| ~38 | Ar-CH₂- |
Table 3: Predicted Key IR Absorption Bands
Sample Preparation: KBr Pellet
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500 - 3200 | Broad | O-H stretch (alcohol) |
| 3300 - 2500 | Very Broad | O-H stretch (carboxylic acid) |
| ~1700 | Strong | C=O stretch (carboxylic acid) |
| ~1600, ~1450 | Medium-Strong | C=C stretch (aromatic) |
| ~1250 | Strong | C-O stretch (carboxylic acid/alcohol) |
Table 4: Predicted Mass Spectrometry Data
Ionization Mode: Electrospray (ESI) - Negative
| m/z | Interpretation |
| 215.06 | [M-H]⁻ |
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of dry this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Cap the NMR tube and gently invert to ensure complete dissolution. A brief sonication may be applied if necessary.
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the specific sample.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Process the spectrum with appropriate Fourier transformation, phase correction, and baseline correction.
-
Integrate all signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
¹³C NMR Acquisition:
-
Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters include a 45° pulse angle and a relaxation delay of 2-5 seconds.
-
A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
Process the spectrum similarly to the ¹H spectrum and reference it to the solvent peak.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of dry this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.
-
Transfer the finely ground mixture to a pellet press.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Carefully remove the pellet from the press.
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum should be displayed in terms of transmittance or absorbance.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, for example, a Liquid Chromatography-Mass Spectrometry (LC-MS) system with an electrospray ionization (ESI) source.
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Incorporate a small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to the solution to aid in ionization, depending on the desired ion polarity.
Data Acquisition (LC-MS):
-
The sample solution is infused directly into the ESI source or injected into the LC system.
-
For ESI, typical conditions include a capillary voltage of 3-5 kV and a source temperature of 100-150 °C.
-
Acquire mass spectra in both positive and negative ion modes over a relevant m/z range (e.g., 50-500).
-
If fragmentation data is desired, perform tandem MS (MS/MS) experiments by selecting the parent ion of interest.
Potential Signaling Pathway and Experimental Workflow
Naphthoic acid derivatives have been reported to interact with various biological targets, including the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in cellular responses to environmental stimuli and endogenous signals. The following sections describe the AhR signaling pathway and a general workflow for investigating the interaction of this compound with this pathway.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The AhR signaling pathway plays a crucial role in regulating gene expression in response to a variety of ligands. Upon binding of a ligand, the AhR translocates to the nucleus and forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs), leading to the transcription of target genes, including cytochrome P450 enzymes like CYP1A1.
Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.
Experimental Workflow for Investigating AhR Activation
To determine if this compound can activate the AhR signaling pathway, a series of in vitro experiments can be performed.
Caption: Experimental Workflow for AhR Activation Assay.
This workflow outlines the key steps to assess the potential of this compound to act as an AhR agonist. Positive results, such as an increase in CYP1A1 mRNA and protein levels, would suggest that this compound interacts with and activates the AhR signaling pathway.
An In-depth Technical Guide to 6-(2-Hydroxyethyl)-1-naphthoic acid
Molecular Structure and Physicochemical Properties
6-(2-Hydroxyethyl)-1-naphthoic acid is a derivative of naphthalene, featuring a carboxylic acid group at the 1-position and a 2-hydroxyethyl group at the 6-position. The presence of the polar carboxylic acid and hydroxyl groups is expected to significantly influence its physical and chemical properties compared to the parent naphthalene or 1-naphthoic acid scaffolds.
The structure consists of a naphthalene bicyclic aromatic ring system. A carboxyl group (-COOH) is attached to carbon 1, and a hydroxyethyl group (-CH₂CH₂OH) is attached to carbon 6.
The properties of the target compound are predicted based on the known values for 1-naphthoic acid. The addition of the hydroxyethyl group is expected to increase polarity, molecular weight, and boiling/melting points, while potentially increasing water solubility.
| Property | 1-Naphthoic Acid (Literature Data) | This compound (Predicted) | Data Source |
| Molecular Formula | C₁₁H₈O₂ | C₁₃H₁₂O₃ | [1] |
| Molecular Weight | 172.18 g/mol | 216.23 g/mol | [1] |
| Appearance | White solid, Off-white or beige powder | Solid, likely off-white to light brown | [1][2] |
| Melting Point | 157-161 °C | > 161 °C | [2][3] |
| Boiling Point | 300 °C | > 300 °C | [3] |
| Water Solubility | Slightly soluble in hot water (0.512 mg/mL predicted) | Increased solubility due to polar -OH group | [3][4] |
| pKa (Strongest Acidic) | 3.63 | Similar to 1-naphthoic acid, ~3.5-4.0 | [4] |
| Polar Surface Area | 37.3 Ų | > 37.3 Ų (addition of hydroxyl group) | [4] |
Proposed Synthesis and Experimental Protocols
As this compound is not commercially available, a synthetic route must be devised. A plausible approach involves the functionalization of a pre-existing naphthalene core. One potential strategy begins with 6-bromo-1-naphthaldehyde, utilizing a series of reactions to build the desired substituents.
The proposed synthesis involves three main stages:
-
Protection and Oxidation: The aldehyde group of the starting material is protected, followed by oxidation of a methyl group (if starting from a methyl-naphthalene precursor) or direct carboxylation. A more direct route shown below uses a Wittig-type reaction.
-
Carbon Chain Elongation: A two-carbon chain is introduced at the 6-position via a Heck reaction.
-
Functional Group Interconversion: The terminal alkene from the Heck reaction is converted to a primary alcohol, and the protecting group is removed to yield the final product.
Step 1: Synthesis of 6-Bromo-1-(2-methoxyvinyl)naphthalene from 6-Bromo-1-naphthaldehyde
-
To a stirred suspension of (methoxymethyl)triphenylphosphonium chloride in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, add a strong base such as n-butyllithium dropwise.
-
Stir the resulting red ylide solution at 0 °C for 30 minutes.
-
Add a solution of 6-bromo-1-naphthaldehyde in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 6-bromo-1-(2-methoxyvinyl)naphthalene.
Step 2: Synthesis of 6-Vinyl-1-(2-methoxyvinyl)naphthalene via Heck Reaction
-
In a reaction vessel, combine 6-bromo-1-(2-methoxyvinyl)naphthalene, a palladium catalyst (e.g., Pd(PPh₃)₄), a suitable base (e.g., K₂CO₃), and vinylboronic acid pinacol ester in a solvent mixture like dioxane and water.
-
Degas the mixture with nitrogen or argon for 15-20 minutes.
-
Heat the reaction mixture at 80-100 °C for 8-12 hours, monitoring progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to obtain 6-vinyl-1-(2-methoxyvinyl)naphthalene.
Step 3: Synthesis of 6-(2-Hydroxyethyl)-1-naphthaldehyde
-
Dissolve 6-vinyl-1-(2-methoxyvinyl)naphthalene in dry THF under a nitrogen atmosphere and cool to 0 °C.
-
Add a solution of borane-tetrahydrofuran complex (BH₃·THF) dropwise.
-
Allow the mixture to warm to room temperature and stir for 2-3 hours.
-
Carefully add water to quench excess borane, followed by aqueous sodium hydroxide and hydrogen peroxide (30% solution).
-
Stir the mixture at room temperature for 1 hour.
-
Simultaneously, the acidic conditions generated during workup will hydrolyze the enol ether to the aldehyde. Add dilute HCl to ensure complete hydrolysis.
-
Extract the product with ethyl acetate, wash with brine, dry, and concentrate.
-
Purify by column chromatography to yield 6-(2-Hydroxyethyl)-1-naphthaldehyde.
Step 4: Oxidation to this compound
-
Dissolve 6-(2-Hydroxyethyl)-1-naphthaldehyde in a mixture of tert-butanol and water.
-
Add 2-methyl-2-butene as a chlorine scavenger.
-
Add a solution of sodium chlorite (NaClO₂) in water dropwise, keeping the temperature below 25 °C.
-
Stir the reaction at room temperature for 4-6 hours until the aldehyde is consumed (monitor by TLC).
-
Acidify the reaction mixture with dilute HCl to pH 2-3 to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain the crude this compound.
-
Recrystallize from a suitable solvent system (e.g., ethanol/water) for further purification.
Potential Biological Activity and Signaling Pathways
While the specific biological profile of this compound is unknown, the activities of structurally related compounds offer insights into its potential applications. Naphthalene derivatives are known to possess a wide range of biological activities, including anti-inflammatory and antibacterial properties.[5][6]
Certain microbial-derived naphthoic acids, such as 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA), have been identified as potent agonists of the Aryl Hydrocarbon Receptor (AhR).[7] The AhR is a ligand-activated transcription factor involved in regulating xenobiotic metabolism, immune responses, and gut homeostasis. Ligand binding to AhR in the cytoplasm triggers its translocation to the nucleus, where it dimerizes with ARNT (AhR Nuclear Translocator) and binds to Xenobiotic Response Elements (XREs) on DNA, initiating the transcription of target genes like CYP1A1 and CYP1B1.[7]
Given its structural similarity—possessing a naphthoic acid core with hydroxyl functionality—it is plausible that this compound could also interact with the AhR, potentially acting as an agonist or antagonist. Such activity could impart anti-inflammatory effects, particularly in tissues with high AhR expression like the gut.
Studies on various naphthalene derivatives have demonstrated significant anti-inflammatory activities.[5] For instance, some compounds inhibit the activation of neutrophils, key cells in the inflammatory response.[5] The combination of the naphthalene scaffold with hydroxyl and carboxylic acid groups in the target molecule could lead to similar or novel anti-inflammatory properties. Furthermore, various substituted naphthoic acids have been explored for their antibacterial effects, suggesting another potential avenue for investigation.[6] The development of novel structures like this compound is crucial for expanding the chemical space for drug discovery in these therapeutic areas.
References
- 1. 1-Naphthoic acid | C11H8O2 | CID 6847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Naphthoic acid - Wikipedia [en.wikipedia.org]
- 3. 1-Naphthoic acid | 86-55-5 [chemicalbook.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Editor's Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure-Activity Relationships and Receptor Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Exploration of 6-(2-Hydroxyethyl)-1-naphthoic acid: A Technical Guide for Drug Discovery Professionals
An In-depth Analysis of Physicochemical Properties, Potential Biological Activity, and Synthetic Pathways
Abstract
This technical guide provides a comprehensive theoretical analysis of 6-(2-Hydroxyethyl)-1-naphthoic acid, a naphthalene derivative with potential applications in drug discovery and development. Due to the limited availability of direct experimental data, this paper leverages computational modeling, data from structurally related compounds, and established synthetic methodologies to present a thorough profile of the molecule. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its physicochemical characteristics, potential biological activities, and plausible synthetic and analytical protocols.
Introduction
Naphthoic acid and its derivatives represent a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. The rigid bicyclic aromatic core of naphthalene provides a scaffold for diverse functionalization, leading to compounds with potential therapeutic applications. The subject of this guide, this compound, is a functionalized naphthalene carboxylic acid. The presence of both a carboxylic acid and a hydroxyethyl group suggests the potential for this molecule to engage in various biological interactions, including hydrogen bonding and electrostatic interactions, making it a person of interest for further investigation. This document outlines a theoretical framework for understanding the properties and potential of this compound.
Theoretical Studies and Physicochemical Properties
A proposed workflow for the in-silico analysis of this compound is presented below. This workflow outlines the steps for a comprehensive computational study, from initial structure optimization to the prediction of various chemical and physical properties.
The predicted physicochemical properties of this compound are summarized in the table below. These values were obtained from publicly available chemical databases and predictive models. For comparison, the experimental or predicted properties of the parent molecule, 1-naphthoic acid, are also included.
| Property | This compound (Predicted) | 1-Naphthoic acid (Experimental/Predicted) | Reference |
| Molecular Formula | C13H12O3 | C11H8O2 | [1] |
| Molecular Weight | 216.23 g/mol | 172.18 g/mol | [1][2] |
| logP | 2.3 - 2.8 | 2.79 - 3.1 | [3][4] |
| Topological Polar Surface Area (TPSA) | 57.53 Ų | 37.3 Ų | [3] |
| Hydrogen Bond Donors | 2 | 1 | [3] |
| Hydrogen Bond Acceptors | 3 | 2 | [3] |
| Rotatable Bonds | 3 | 1 | [3] |
| pKa (strongest acidic) | ~4.0 | 3.63 | [3] |
Potential Biological Activities and Signaling Pathways
The hydroxyethyl naphthoic acid scaffold has garnered interest in scientific research due to its potential for diverse biological interactions.[1] Preliminary studies on related compounds suggest potential antioxidant, anti-inflammatory, and anticancer properties.[1] The flexible hydroxyethyl side chain can participate in hydrogen bonding, enhancing solubility and target binding, while the naphthalene core can engage in π-π stacking interactions.[1]
Given the structural similarities to other biologically active naphthalene derivatives, it is plausible that this compound could modulate inflammatory pathways. A hypothetical signaling pathway that this molecule could influence is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade, a key regulator of inflammation.
Proposed Experimental Protocols
To validate the theoretical predictions and explore the potential of this compound, a series of experimental studies are necessary. The following sections outline proposed protocols for its synthesis, characterization, and preliminary biological evaluation.
Synthesis Protocol
A plausible synthetic route to this compound can be adapted from established methods for the synthesis of substituted naphthoic acids. One such approach involves a multi-step synthesis starting from a readily available naphthalene derivative.
Detailed Methodology:
-
Esterification of 6-Bromo-1-naphthoic acid: To a solution of 6-bromo-1-naphthoic acid in methanol, thionyl chloride is added dropwise at 0 °C. The reaction mixture is then refluxed for 4 hours. After completion, the solvent is removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the methyl ester.
-
Sonogashira Coupling: The methyl 6-bromo-1-naphthoate is dissolved in a mixture of triethylamine and THF. To this solution, trimethylsilylacetylene, tetrakis(triphenylphosphine)palladium(0), and copper(I) iodide are added. The mixture is stirred at 60 °C for 12 hours under an inert atmosphere. The solvent is evaporated, and the residue is purified by column chromatography.
-
Hydrogenation: The resulting alkyne is dissolved in ethanol, and palladium on activated carbon (10%) is added. The mixture is stirred under a hydrogen atmosphere at room temperature for 8 hours. The catalyst is filtered off, and the solvent is evaporated.
-
Saponification: The ester is dissolved in a mixture of THF and water, and lithium hydroxide is added. The reaction is stirred at room temperature for 6 hours. The THF is removed under reduced pressure, and the aqueous solution is acidified with 1M HCl. The precipitate is collected by filtration, washed with water, and dried.
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Characterization
The synthesized compound should be thoroughly characterized to confirm its structure and purity using the following techniques:
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the naphthalene ring system, a triplet for the methylene group adjacent to the hydroxyl, a triplet for the methylene group adjacent to the aromatic ring, and singlets for the carboxylic acid and hydroxyl protons. |
| ¹³C NMR | Resonances for the carbon atoms of the naphthalene ring, the carboxylic acid carbon, and the two methylene carbons of the hydroxyethyl group. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight (216.23 g/mol ). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid and alcohol, the C=O stretch of the carboxylic acid, and C-H and C=C stretches of the aromatic ring. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |
Preliminary Biological Evaluation
To investigate the potential anti-inflammatory activity, a cell-based assay measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells can be performed.
Protocol:
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37 °C in a 5% CO₂ incubator.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of this compound for 1 hour.
-
Stimulation: LPS (1 µg/mL) is added to the wells to induce an inflammatory response, and the cells are incubated for a further 24 hours.
-
NO Measurement: The concentration of nitrite in the culture supernatant, an indicator of NO production, is measured using the Griess reagent.
-
Cell Viability: A parallel MTT assay is performed to assess the cytotoxicity of the compound on the RAW 264.7 cells.
Conclusion
This technical guide has provided a theoretical framework for the study of this compound. Through computational modeling, we have predicted its key physicochemical properties. Based on the analysis of its structural features and comparison with related compounds, we have postulated its potential as an anti-inflammatory agent, possibly acting through the inhibition of the NF-κB signaling pathway. Furthermore, we have outlined detailed, albeit theoretical, protocols for its synthesis, characterization, and preliminary biological evaluation. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals, stimulating further experimental investigation into this promising compound.
References
The Multifaceted Biological Activities of Naphthoic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Naphthoic acid and its derivatives represent a class of organic compounds with a naphthalene backbone bearing a carboxyl group. This scaffold has proven to be a versatile template for the development of novel therapeutic agents, exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth overview of the significant anticancer, antimicrobial, and anti-inflammatory properties of naphthoic acid derivatives, supported by quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways.
Anticancer Activity
Naphthoic acid derivatives have emerged as promising candidates in oncology research, demonstrating cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of various naphthoic acid and naphthoquinone derivatives against several human cancer cell lines, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(phenylamino)naphthalene-1,4-dione (PD1) | DU-145 (Prostate) | 1-3 | [1] |
| PD9, PD10, PD11, PD13, PD14, PD15 (1,4-naphthoquinone analogues) | DU-145 (Prostate), MDA-MB-231 (Breast), HT-29 (Colon) | 1-3 | [1] |
| Aminonaphthoquinones (compounds 2, 9, 6, 5, 7) | SF-295 (Glioblastoma), MDAMB-435 (Breast), HCT-8 (Colon), HCT-116 (Colon), HL-60 (Leukemia), OVCAR-8 (Ovarian), NCI-H358M (Lung), PC3-M (Prostate) | 0.49 to 3.89 µg·mL⁻¹ | [2] |
| 1,4-Naphthoquinone derivative 11 | HepG2 (Liver), HuCCA-1 (Cholangiocarcinoma), A549 (Lung), MOLT-3 (Leukemia) | 0.15 - 1.55 | [3] |
| 1,4-Naphthoquinone derivative 14 | HepG2 (Liver), HuCCA-1 (Cholangiocarcinoma), A549 (Lung), MOLT-3 (Leukemia) | 0.27 - 14.67 | [3] |
| 1,4-Naphthoquinone derivative 10 | HepG2 (Liver), HuCCA-1 (Cholangiocarcinoma), A549 (Lung), MOLT-3 (Leukemia) | 1.38 - 13.60 | [3] |
| Naphthazarin (natural quinone) | Various cancer cell lines | 0.16 - 1.7 | [4] |
| 2-(chloromethyl)quinizarin | Various cancer cell lines | 0.15 - 6.3 | [4] |
| Benzoacridine-5,6-dione derivative 7b | MCF-7 (Breast) | 5.4 | [5] |
| 2-hydroxymethyl-1-naphthol diacetate (TAC) | Four human carcinoma cell lines | < 4 µg/mL | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.
Materials:
-
Naphthoic acid derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
Human cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the naphthoic acid derivatives in the complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, remove the medium containing the compounds and add 20 µL of MTT solution to each well. Incubate for another 2-4 hours.
-
Formazan Solubilization: After the incubation with MTT, carefully remove the MTT solution and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.
Signaling Pathways in Anticancer Activity
Naphthoic acid derivatives often exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are prominent targets.
The MAPK pathway is a crucial signaling cascade that regulates cell growth, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. Some naphthoquinone derivatives have been shown to inhibit the MAPK signaling pathway, leading to cancer cell death[7][8][9].
Caption: Inhibition of the MAPK signaling cascade by naphthoic acid derivatives.
Antimicrobial Activity
Naphthoic acid derivatives have demonstrated significant activity against a broad range of pathogenic microorganisms, including bacteria and fungi. Their ability to combat drug-resistant strains makes them particularly interesting for the development of new antimicrobial agents.
Quantitative Antimicrobial Activity Data
The following table summarizes the in vitro antimicrobial activity of various naphthoic acid and naphthoquinone derivatives, expressed as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of a compound that prevents visible growth of a microorganism).
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Naphthoic acid complexes | Escherichia coli | 62.5 | [10] |
| Naphthoic acid complexes | Staphylococcus aureus | - | [10] |
| Naphtholic azo dye A1 | Salmonella typhi, Streptococcus pyogenes | 62.5 | [11] |
| Naphtholic azo dye A1 | Escherichia coli, Candida albicans | >500 | [11] |
| Phenolic azo dye B4 | Escherichia coli, Staphylococcus aureus | 62.5 | [11] |
| 1,4-Naphthoquinone derivative 5q | Staphylococcus aureus | 30 | [12] |
| 1,4-Naphthoquinone derivatives (5b, 5c, 5f, 5j, 5v, 5y) | Staphylococcus aureus | 30-70 | [12] |
| 2-hydroxymethyl-1-naphthol diacetate (TAC) | Enterobacter cloacae, Klebsiella pneumoniae, Proteus vulgaris, Pseudomonas aeruginosa, Candida spp. | 0.1-0.4 µM | [6] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[13][14][15][16][17]
Materials:
-
Naphthoic acid derivatives
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Sterile 96-well microtiter plates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer or McFarland standards
Procedure:
-
Compound Preparation: Prepare a stock solution of the naphthoic acid derivative in a suitable solvent.
-
Serial Dilution: Perform a two-fold serial dilution of the compound in the appropriate broth medium directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a suspension of the microorganism in sterile saline or broth and adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.
-
Controls: Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at a suitable temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Anti-inflammatory Activity
Chronic inflammation is implicated in the pathogenesis of numerous diseases. Naphthoic acid derivatives have been shown to possess potent anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators and the modulation of key inflammatory signaling pathways.[18]
Quantitative Anti-inflammatory Activity Data
The following table summarizes the in vitro anti-inflammatory activity of various naphthoic acid and naphthoquinone derivatives.
| Compound/Derivative | Assay | Target/Mediator | IC50 (µM) | Reference |
| Methyl-1-hydroxy-2-naphthoate (MHNA) | NO production in LPS-stimulated macrophages | Nitric Oxide (NO) | - | [19] |
| 1,4-Naphthoquinone derivatives (compounds 1, 7, 9, 10, 11, 12) | NO production in LPS-stimulated RAW 264.7 cells | Nitric Oxide (NO) | 1.7 - 49.7 | [20] |
| 2-hydroxymethyl-1-naphthol diacetate (TAC) | Inhibition of lysozyme release from neutrophils | Lysozyme | - | [21][22] |
| 2-hydroxymethyl-1-naphthol diacetate (TAC) | Inhibition of L-type Ca2+ current | L-type Ca2+ channels | 0.8 | [21][22] |
| 1,3-Bis(4-chlorophenyl)-2-ethyl-2,3-dihydro-1H-naphtho[1,2-e][23][24]oxazine (4h) | Heat-induced hemolysis | - | 4.807 µg/mL | [25] |
| 1,3-Bis(5-bromothiophen-2-yl)-2-ethyl-2,3-dihydro-1H-naphtho[1,2-e][23][24]oxazine (4c) | Heat-induced hemolysis | - | 5.5 µg/mL | [25] |
Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[26]
Materials:
-
RAW 264.7 macrophage cell line
-
Naphthoic acid derivatives
-
Lipopolysaccharide (LPS)
-
Complete DMEM medium
-
Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the naphthoic acid derivatives for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for an additional 24 hours.
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess reagent Part B and incubate for another 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.
Signaling Pathways in Anti-inflammatory Activity
The anti-inflammatory effects of naphthoic acid derivatives are often mediated by the inhibition of the NF-κB signaling pathway, a central regulator of the inflammatory response.[19][27][28][29][30][31][32]
The NF-κB pathway is activated by various inflammatory stimuli, leading to the transcription of numerous pro-inflammatory genes. Naphthoic acid derivatives can inhibit this pathway at multiple levels.
Caption: Inhibition of the NF-κB signaling pathway by naphthoic acid derivatives.
Other Biological Activities
Beyond their well-documented anticancer, antimicrobial, and anti-inflammatory effects, naphthoic acid derivatives have been investigated for a range of other biological activities, including:
-
Antiviral activity: Certain naphthalimide derivatives, which share the naphthalene core, have shown antiviral properties.[33]
-
Analgesic activity: Some derivatives have exhibited pain-relieving effects.[33]
-
Advanced Glycation End-product (AGE) Breakers: Naphthoic acid derivatives have been developed as fluorescent probes to screen for compounds that can break advanced glycation end-products, which are implicated in aging and various diseases.[34]
-
Antifungal Activity: Some naphthoic acid derivatives have demonstrated activity against pathogenic fungi.[35]
Conclusion
Naphthoic acid and its derivatives represent a rich source of biologically active compounds with significant therapeutic potential. Their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects, underscore the importance of the naphthoic acid scaffold in medicinal chemistry. The ability of these compounds to modulate key signaling pathways, such as MAPK and NF-κB, provides a mechanistic basis for their observed biological effects. Further research into the structure-activity relationships, optimization of lead compounds, and in vivo efficacy studies will be crucial in translating the promise of naphthoic acid derivatives into novel clinical therapies. This technical guide provides a foundational understanding for researchers and drug development professionals to explore and harness the therapeutic potential of this versatile class of compounds.
References
- 1. Anticancer activity and SAR studies of substituted 1,4-naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Cytotoxic Evaluation of a Series of 2-Amino-Naphthoquinones against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substituted 1,4-naphthoquinones for potential anticancer therapeutics: In vitro cytotoxic effects and QSAR-guided design of new analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. brieflands.com [brieflands.com]
- 6. Cytotoxicity and antimicrobial activity of some naphthol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
- 9. Natural products targeting the MAPK-signaling pathway in cancer: overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jetir.org [jetir.org]
- 11. Synthesis and In Vitro Antimicrobial and Anthelminthic Evaluation of Naphtholic and Phenolic Azo Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Antimicrobial Evaluation of 1,4‐Naphthoquinone Derivatives as Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 15. Broth microdilution susceptibility testing. [bio-protocol.org]
- 16. One moment, please... [microbeonline.com]
- 17. rr-asia.woah.org [rr-asia.woah.org]
- 18. A study of anti-inflammatory activity of some novel alpha-amino naphthalene and beta-amino naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Methyl-1-hydroxy-2-naphthoate, a novel naphthol derivative, inhibits lipopolysaccharide-induced inflammatory response in macrophages via suppression of NF-κB, JNK and p38 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Naphthoquinone Derivatives with Anti-Inflammatory Activity from Mangrove-Derived Endophytic Fungus Talaromyces sp. SK-S009 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 23. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 24. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 25. researchgate.net [researchgate.net]
- 26. arborassays.com [arborassays.com]
- 27. 2-Phenylnaphthalene Derivatives Inhibit Lipopolysaccharide-Induced Pro-Inflammatory Mediators by Downregulating of MAPK/NF-κB Pathways in RAW 264.7 Macrophage Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 30. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 31. globalsciencebooks.info [globalsciencebooks.info]
- 32. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 33. mdpi.com [mdpi.com]
- 34. Synthesis and evaluation of naphthoic acid derivatives as fluorescent probes to screen advanced glycation end-products breakers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. APPLICATION OF NAPHTHENIC ACID DERIVATIVES IN MEDICINE | Journal of Chemistry of Goods and Traditional Medicine [jcgtm.org]
The Hydroxyethyl Group in Naphthoic Acid Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the role of the hydroxyethyl functional group in the structure, synthesis, and biological activity of naphthoic acid compounds. While direct research on hydroxyethyl-substituted naphthoic acids is an emerging area, this document synthesizes available data on related analogs and fundamental medicinal chemistry principles to elucidate the significant impact of this substituent. We will explore its influence on physicochemical properties, structure-activity relationships (SAR), and interaction with key biological signaling pathways.
Introduction: The Naphthoic Acid Scaffold and the Influence of the Hydroxyethyl Group
Naphthalene, an aromatic bicyclic hydrocarbon, serves as the core for a multitude of pharmacologically active compounds. When functionalized with a carboxylic acid, it forms naphthoic acid, a versatile scaffold in medicinal chemistry. The biological and physicochemical properties of naphthoic acid derivatives are heavily influenced by the nature and position of their substituents.
The hydroxyethyl group (-CH₂CH₂OH) is a small, polar, and flexible substituent containing a primary alcohol. Its incorporation into a parent molecule like naphthoic acid can fundamentally alter its properties in several key ways:
-
Enhanced Polarity and Solubility: The hydroxyl moiety significantly increases the molecule's polarity, which can improve aqueous solubility and bioavailability.
-
Hydrogen Bonding: The group can act as both a hydrogen bond donor (via the -OH proton) and a hydrogen bond acceptor (via the oxygen's lone pairs). This is crucial for specific, high-affinity interactions with biological targets such as enzymes and receptors.[1][2]
-
Metabolic Handle: The primary alcohol can serve as a site for Phase II metabolism, such as glucuronidation or sulfation, influencing the compound's pharmacokinetic profile.
-
Structural Flexibility: The two-carbon chain provides rotational freedom, allowing the terminal hydroxyl group to orient itself optimally within a binding pocket.
-
Synthetic Handle: The reactive hydroxyl group offers a convenient point for further chemical modification, enabling the synthesis of derivatives, prodrugs, or bioconjugates.
This guide will delve into these aspects, providing a framework for the rational design and development of novel naphthoic acid-based therapeutics.
Synthesis of Hydroxyethyl Naphthoic Acid Derivatives
The synthesis of naphthoic acid derivatives bearing a hydroxyethyl group can be approached through several routes. A common strategy involves the modification of a pre-existing hydroxynaphthoic acid. The Williamson ether synthesis, for instance, can be used to introduce a hydroxyethoxy side chain, a close structural analog.
Experimental Protocol: Williamson Ether Synthesis for (Hydroxyethoxy)naphthoic Acid
This protocol is adapted from standard Williamson ether synthesis procedures and illustrates the formation of an ether linkage between a phenol (hydroxynaphthoic acid) and a halo-alcohol.[3][4][5]
Objective: To synthesize a (2-hydroxyethoxy)naphthoic acid from a hydroxynaphthoic acid and 2-chloroethanol.
Materials:
-
6-Hydroxy-2-naphthoic acid
-
Potassium hydroxide (KOH)
-
2-Chloroethanol
-
Water (deionized)
-
Hydrochloric acid (HCl), concentrated
-
Ethanol (for recrystallization)
Procedure:
-
Deprotonation: In a 250 mL round-bottom flask, dissolve 4.0 g of KOH in 8 mL of deionized water. Add 2.0 g of 6-hydroxy-2-naphthoic acid to the flask and swirl until a homogeneous solution is formed.
-
Reaction Setup: Add boiling stones and fit the flask with a reflux condenser. Gently heat the mixture to a boil.
-
Addition of Alkyl Halide: Over a period of 10 minutes, add 1.5 mL of 2-chloroethanol dropwise through the top of the condenser into the boiling solution.
-
Reflux: Once the addition is complete, continue to reflux the reaction mixture for an additional 60 minutes to ensure the reaction goes to completion.
-
Work-up: While still hot, transfer the solution to a 100 mL beaker. Allow the mixture to cool to room temperature.
-
Acidification: Acidify the solution by adding concentrated HCl dropwise while monitoring with pH paper until the solution is acidic. This will protonate the carboxylic acid and precipitate the product.
-
Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Recrystallize the crude solid from a minimal amount of hot ethanol/water to yield the purified (2-hydroxyethoxy)naphthoic acid.
-
Characterization: Allow the crystals to air dry. Determine the yield and characterize the product using techniques such as melting point determination, NMR spectroscopy, and IR spectroscopy.
Caption: A potential synthetic workflow for a hydroxyethyl naphthoic acid.
Structure-Activity Relationships (SAR) and Biological Role
The hydroxyl group is a cornerstone of molecular recognition in biological systems. Its ability to form directed hydrogen bonds is often a determining factor in a drug's affinity and specificity for its target.[1][2]
The Primacy of Hydrogen Bonding
A hydroxyethyl group can engage a protein or enzyme binding site through hydrogen bonds. The terminal -OH can donate a hydrogen to an acceptor group (e.g., a carbonyl oxygen or a nitrogen atom) on the receptor, or its oxygen can accept a hydrogen from a donor group (e.g., an amide N-H or a hydroxyl group) on the receptor.[1][2] This dual nature allows for versatile and strong interactions that contribute significantly to binding affinity.
Caption: Hydrogen bonding interactions of a hydroxyethyl group.
Case Studies: The Importance of Hydroxyl Groups on the Naphthoic Acid Scaffold
While data on hydroxyethyl-naphthoic acids are limited, studies on hydroxynaphthoic acids underscore the critical role of the -OH group in determining biological activity.
-
NMDA Receptor Antagonists: A study on 2-naphthoic acid derivatives as allosteric inhibitors of the N-methyl-D-aspartate (NMDA) receptor found that the addition of a hydroxyl group at the 3-position significantly increased inhibitory activity at GluN1/GluN2C and GluN1/GluN2D receptor subtypes.[6] This highlights the favorable interaction facilitated by the hydroxyl group within the receptor's allosteric binding site.
-
P2Y₁₄ Receptor Antagonists: Research into 4-phenyl-2-naphthoic acid derivatives as selective antagonists for the P2Y₁₄ receptor, a target for inflammatory diseases, also revealed the importance of hydroxyl groups. The introduction of an α-hydroxyl group in one series of compounds increased binding affinity by 89-fold, demonstrating a profound and positive contribution of the -OH group to target engagement.[7]
| Compound Class | Target | Key Finding | Quantitative Data (Example) |
| 2-Naphthoic Acid Derivatives | NMDA Receptors | 3-Hydroxy addition increases inhibitory activity compared to the unsubstituted parent compound.[6] | UBP618 (hydroxylated) IC₅₀ ≈ 2 µM[6] |
| 4-Phenyl-2-naphthoic Acids | P2Y₁₄ Receptor | Addition of a hydroxyl group to the alicyclic amine moiety can dramatically increase binding affinity.[7] | PPTN (parent compound) Kᵢ = 0.43 nM[8] |
Modulation of Signaling Pathways
Naphthoic acid derivatives have been shown to modulate key intracellular signaling pathways involved in inflammation. The presence of a hydroxyl or related group appears to be important for this activity.
A study on methyl-1-hydroxy-2-naphthoate (MHNA) , a close analog, demonstrated its ability to inhibit the inflammatory response in macrophages stimulated by lipopolysaccharide (LPS). MHNA was found to suppress the activation of critical pro-inflammatory pathways.[9]
Key Pathways Inhibited by MHNA:
-
NF-κB Pathway: MHNA inhibited the degradation of IκB-α, preventing the translocation of the NF-κB transcription factor to the nucleus. This, in turn, down-regulates the expression of pro-inflammatory genes like iNOS and COX-2.[9]
-
MAPK Pathways: The activation of c-Jun N-terminal kinases (JNK) and p38 Mitogen-Activated Protein Kinases (MAPK), which are crucial for the production of inflammatory cytokines, was significantly decreased by MHNA.[9]
This suggests that naphthoic acid scaffolds featuring a hydroxyl group (or a group like hydroxyethyl that contains one) have the potential to act as potent anti-inflammatory agents by targeting these fundamental signaling cascades.
Caption: Inhibition of NF-κB and MAPK pathways by a hydroxynaphthoic acid derivative.[9]
Predicted Role in Pharmacokinetics
The introduction of a hydroxyethyl group is expected to have a significant and predictable impact on the pharmacokinetic (ADME - Absorption, Distribution, Metabolism, Excretion) properties of a naphthoic acid compound.
-
Absorption & Distribution: The increased polarity and potential for improved aqueous solubility could enhance oral absorption, provided the overall lipophilicity (LogP) remains within an optimal range. However, very high polarity can also hinder passive diffusion across cell membranes.
-
Metabolism: The primary alcohol of the hydroxyethyl group is a prime target for both Phase I (oxidation to an aldehyde and then a carboxylic acid) and Phase II (conjugation with glucuronic acid or sulfate) metabolism. This can lead to more rapid clearance and a shorter half-life compared to an unsubstituted analog. While not directly analogous, studies on hydroxyethyl starch (HES) show that the degree of hydroxyethyl substitution is a key determinant of its metabolic stability and plasma residence time.[10]
-
Excretion: The resulting more polar metabolites are typically more readily excreted by the kidneys.
Conclusion
The hydroxyethyl group, while not yet extensively studied as a substituent on naphthoic acid, can be inferred to play a multifaceted and critical role in the compound's profile. Its primary contributions are predicted to be:
-
Enhancing Physicochemical Properties: Improving solubility and providing a balance of hydrophilicity and lipophilicity.
-
Driving Biological Activity: Acting as a key hydrogen bonding element for high-affinity and specific interactions with biological targets, as evidenced by SAR studies on closely related hydroxynaphthoic acids.
-
Modulating Signaling Pathways: Contributing to the anti-inflammatory potential of the naphthoic acid scaffold by enabling interactions that suppress key pathways like NF-κB and MAPK.
-
Influencing Pharmacokinetics: Serving as a handle for metabolic processes, thereby affecting the compound's in vivo half-life and clearance.
Further research, including the synthesis and biological evaluation of specific hydroxyethyl-naphthoic acid isomers, is warranted to fully validate these roles and unlock the therapeutic potential of this class of compounds. This guide serves as a foundational resource for scientists and researchers poised to undertake that work.
References
- 1. wpage.unina.it [wpage.unina.it]
- 2. hama-univ.edu.sy [hama-univ.edu.sy]
- 3. The Williamson Ether Synthesis [cs.gordon.edu]
- 4. community.wvu.edu [community.wvu.edu]
- 5. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 6. Structure-activity relationships for allosteric NMDA receptor inhibitors based on 2-naphthoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methyl-1-hydroxy-2-naphthoate, a novel naphthol derivative, inhibits lipopolysaccharide-induced inflammatory response in macrophages via suppression of NF-κB, JNK and p38 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of hydroxyethyl starch - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Ascendancy of Substituted Naphthoic Acids: A Technical Guide for Drug Development
Introduction
Substituted naphthoic acids, a class of organic compounds characterized by a naphthalene core bearing a carboxylic acid group and other functional moieties, have carved a significant niche in the landscape of medicinal chemistry and materials science. From their origins rooted in the early explorations of coal tar chemistry to their current status as privileged scaffolds in drug discovery, the journey of these molecules is one of continuous innovation. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and biological significance of substituted naphthoic acids, with a particular focus on their applications in drug development. This document is intended for researchers, scientists, and professionals in the field, offering a comprehensive overview of key experimental protocols, quantitative biological data, and the intricate signaling pathways modulated by these versatile compounds.
A Historical Perspective: From Naphthalene's Discovery to Naphthoic Acids
The story of substituted naphthoic acids begins with the discovery of their parent molecule, naphthalene. In the early 1820s, two independent reports described a pungent, white solid obtained from the distillation of coal tar. In 1821, John Kidd collated these findings, detailed the substance's properties and production, and coined the name "naphthaline," derived from "naphtha," a general term for volatile, flammable hydrocarbon liquids. The empirical formula of naphthalene (C₁₀H₈) was determined by Michael Faraday in 1826, and its structure, consisting of two fused benzene rings, was proposed by Emil Erlenmeyer in 1866 and confirmed by Carl Gräbe three years later.
The first syntheses of naphthoic acids followed the burgeoning understanding of naphthalene's reactivity. Early methods for preparing α-naphthoic acid included the hydrolysis of α-naphthyl cyanide and the fusion of sodium α-naphthalenesulfonate with sodium formate. A significant advancement was the application of the Grignard reaction, where α-naphthylmagnesium bromide is carboxylated using carbon dioxide. For hydroxynaphthoic acids, the Kolbe-Schmitt reaction, involving the carboxylation of alkali metal naphtholates, proved to be a pivotal synthetic route. These foundational methods paved the way for the exploration of a vast chemical space of substituted naphthoic acids, each with unique properties and potential applications.
Synthetic Methodologies: Crafting the Naphthoic Acid Scaffold
The synthesis of substituted naphthoic acids has evolved from classical methods to modern, highly efficient catalytic reactions. The choice of synthetic route often depends on the desired substitution pattern on the naphthalene ring.
Classical Synthetic Routes
-
Grignard Reaction and Carboxylation: This remains a fundamental and widely used method for introducing a carboxylic acid group onto the naphthalene ring. It involves the formation of a naphthylmagnesium halide from a corresponding bromonaphthalene, followed by reaction with carbon dioxide and subsequent acidic workup.
-
Kolbe-Schmitt Reaction: This method is particularly important for the synthesis of hydroxynaphthoic acids. It involves the reaction of a potassium naphtholate with carbon dioxide under pressure and elevated temperature.
Modern Synthetic Approaches
-
Palladium-Catalyzed Cross-Coupling Reactions: Suzuki and other palladium-catalyzed cross-coupling reactions have become indispensable tools for introducing aryl and other substituents onto the naphthoic acid backbone. These reactions offer a high degree of control and functional group tolerance.
-
Lewis-Acid-Mediated Rearrangements: More recent innovations include unexpected rearrangements, such as the Lewis-acid-mediated 1,2-acyl shift of oxabenzonorbornadienes, which provides access to novel substitution patterns on 1-hydroxy-2-naphthoic acid esters.[1]
Below is a generalized workflow for the synthesis of a substituted naphthoic acid via a Grignard reaction.
A generalized workflow for the synthesis of a substituted naphthoic acid.
Biological Activities and Therapeutic Potential
Substituted naphthoic acids exhibit a remarkable range of biological activities, making them attractive candidates for drug development. Their therapeutic potential spans from anticancer to anti-inflammatory applications.
Anticancer Activity
Numerous studies have demonstrated the cytotoxic effects of substituted naphthoic acid derivatives against various cancer cell lines. The mechanism of action is often multifaceted, involving the induction of apoptosis, inhibition of key enzymes, and modulation of signaling pathways.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Aryl-substituted dihydroxynaphthoic acids | Various | Low micromolar (Ki values) | [2] |
| 1,4-Naphthoquinone derivatives | A549 (Lung) | 0.15 - 1.55 | [3] |
| 1,4-Naphthoquinone derivatives | HepG2 (Liver) | 0.15 - 1.55 | [3] |
| 1,4-Naphthoquinone derivatives | HuCCA-1 (Cholangiocarcinoma) | 0.15 - 1.55 | [3] |
| 1,4-Naphthoquinone derivatives | MOLT-3 (Leukemia) | 0.15 - 1.55 | [3] |
| Aminobenzylnaphthols | BxPC-3 (Pancreatic) | 31.78 - 111.5 | [4] |
| Aminobenzylnaphthols | HT-29 (Colon) | 31.78 - 111.5 | [4] |
Anti-inflammatory Activity
Substituted naphthoic acids have also shown promise as anti-inflammatory agents. Their mechanisms often involve the inhibition of key inflammatory mediators and enzymes, such as cyclooxygenases (COX).
| Compound Class | Assay | IC50 (µM) | Reference |
| Naphthoquinone derivatives | NO production in RAW 264.7 cells | 1.7 - 49.7 | [5] |
| Pyrazole clubbed thiazole derivatives | COX-1 Inhibition | 0.03876 | [6] |
| Pyrazole clubbed thiazole derivatives | COX-2 Inhibition | 0.08774 | [6] |
Mechanisms of Action: Modulating Cellular Signaling
The diverse biological effects of substituted naphthoic acids are a consequence of their ability to interact with and modulate various cellular signaling pathways. Two prominent examples are the Aryl Hydrocarbon Receptor (AhR) pathway and the Cyclooxygenase (COX) pathway.
Aryl Hydrocarbon Receptor (AhR) Signaling
The Aryl Hydrocarbon Receptor is a ligand-activated transcription factor that plays a crucial role in cellular responses to environmental stimuli. Some substituted naphthoic acids can act as agonists or antagonists of AhR, thereby influencing gene expression related to xenobiotic metabolism, immune responses, and cell cycle control.
Canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Cyclooxygenase (COX) Inhibition
The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of cyclooxygenase enzymes, COX-1 and COX-2. Some substituted naphthoic acid derivatives have been shown to selectively inhibit COX-2, which is primarily involved in the inflammatory response, while sparing COX-1, which has important housekeeping functions. This selectivity can lead to a more favorable side-effect profile.
Mechanism of COX-2 inhibition by substituted naphthoic acids.
Key Experimental Protocols
To facilitate further research and development in this area, this section provides detailed methodologies for key experiments cited in the literature.
Synthesis of α-Naphthoic Acid via Grignard Reaction
This protocol is adapted from established procedures for the carboxylation of Grignard reagents.
Materials:
-
α-Bromonaphthalene
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Dry ice (solid carbon dioxide)
-
Hydrochloric acid (concentrated)
-
Toluene
-
Sodium hydroxide
-
Sulfuric acid (50%)
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings. Add a small amount of anhydrous diethyl ether to cover the magnesium. Add a solution of α-bromonaphthalene in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is initiated, which may require gentle warming. Once the reaction starts, continue the addition of the α-bromonaphthalene solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Carboxylation: Cool the Grignard reagent solution in an ice bath. Cautiously add crushed dry ice to the reaction mixture with vigorous stirring. A viscous precipitate will form. Continue adding dry ice until the reaction subsides.
-
Workup and Isolation: Slowly add dilute hydrochloric acid to the reaction mixture to dissolve the magnesium salts. Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic extracts and wash with water.
-
Purification: Extract the combined organic layers with a sodium hydroxide solution. The sodium salt of the naphthoic acid will move to the aqueous layer. Separate the aqueous layer and acidify it with 50% sulfuric acid to precipitate the crude α-naphthoic acid. Collect the precipitate by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent, such as toluene or ethanol, to obtain pure α-naphthoic acid.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Substituted naphthoic acid compound (dissolved in DMSO)
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow the cells to attach.
-
Compound Treatment: Prepare serial dilutions of the substituted naphthoic acid compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug). Incubate the plate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate the plate for another 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion and Future Directions
Substituted naphthoic acids have a rich history and continue to be a fertile ground for discovery in the chemical and biomedical sciences. Their synthetic tractability and diverse biological activities have established them as valuable scaffolds for the development of novel therapeutics. Future research will likely focus on the design of more potent and selective derivatives, the elucidation of novel mechanisms of action, and the application of these compounds in emerging areas such as targeted drug delivery and theranostics. The in-depth understanding of their synthesis, biological activities, and signaling pathway interactions, as outlined in this guide, will be crucial for unlocking the full therapeutic potential of this remarkable class of molecules.
References
- 1. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Substituted 1,4-naphthoquinones for potential anticancer therapeutics: In vitro cytotoxic effects and QSAR-guided design of new analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Naphthoquinone Derivatives with Anti-Inflammatory Activity from Mangrove-Derived Endophytic Fungus Talaromyces sp. SK-S009 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of new 2-(3-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole derivatives with potential analgesic and anti-inflammatory activities: In vitro, in vivo and in silico investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Biological Screening of 6-(2-Hydroxyethyl)-1-naphthoic Acid: A Technical Guide Based on Analogous Compounds
This technical guide offers a comprehensive framework for the preliminary biological evaluation of 6-(2-Hydroxyethyl)-1-naphthoic acid. It details common experimental protocols for assessing cytotoxic, antimicrobial, antioxidant, and anti-inflammatory activities, and presents potential signaling pathways that may be involved, based on data from analogous compounds.
Data Presentation: Biological Activities of Related Naphthoic Acid Derivatives
The following tables summarize quantitative data from studies on compounds structurally related to this compound. This information provides a basis for predicting the potential biological profile of the target compound.
Table 1: Cytotoxicity Data for Naphthol Derivatives
| Compound | Cell Line | Activity Metric | Value |
|---|
| 2-Hydroxymethyl-1-naphthol diacetate (TAC) | 4 Human Carcinoma Cell Lines | Effective Concentration | < 4 µg/mL[1] |
Table 2: Antimicrobial Activity of Naphthol and Naphthoquinone Derivatives
| Compound/Extract | Microorganism | Activity Metric | Value |
|---|---|---|---|
| 2-Hydroxymethyl-1-naphthol diacetate (TAC) | Enterobacter cloacae 23355 | MIC | 0.1-0.4 µM[1] |
| 2-Hydroxymethyl-1-naphthol diacetate (TAC) | Klebsiella pneumoniae 13883 | MIC | 0.1-0.4 µM[1] |
| 2-Hydroxymethyl-1-naphthol diacetate (TAC) | Proteus vulgaris 13315 | MIC | 0.1-0.4 µM[1] |
| 2-Hydroxymethyl-1-naphthol diacetate (TAC) | Pseudomonas aeruginosa 27853 | MIC | 0.1-0.4 µM[1] |
| 2-Hydroxymethyl-1-naphthol diacetate (TAC) | Candida parapsilosis | MIC | 0.1-0.4 µM[1] |
| 2-Hydroxymethyl-1-naphthol diacetate (TAC) | Candida tropicalis | MIC | 0.1-0.4 µM[1] |
| Naphthoquinones-enriched ethanol extract | General Antioxidant Activity | DPPH Scavenging | Better than BHT at 250 µg/mL[2] |
| Naphthoquinones-enriched ethanol extract | General Antioxidant Activity | ABTS Scavenging | Similar to BHT at 1250 µg/mL[2] |
Table 3: Anti-inflammatory Activity of Naphthoquinone Derivatives
| Compound | Assay | Activity Metric | Value |
|---|---|---|---|
| Talanaphthoquinone A (1) | LPS-activated NO production in RAW 264.7 cells | IC50 | 1.7 - 49.7 µM[3] |
| Compound 9 (a 1,4-naphthoquinone derivative) | LPS-activated NO production in RAW 264.7 cells | IC50 | Lower than Indomethacin (26.3 µM)[3] |
Experimental Protocols
Detailed methodologies for key in vitro and in vivo screening assays are provided below.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[4][5]
-
Principle: Metabolically active cells possess mitochondrial dehydrogenases that cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. The concentration of these crystals, which is directly proportional to the number of viable cells, is determined spectrophotometrically after solubilization.[5]
-
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[6]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: Remove the treatment medium and add 10-28 µL of MTT solution (typically 2-5 mg/mL in PBS) to each well.[6] Incubate for 1.5-4 hours at 37°C.[5][6]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or an SDS-HCl solution, to each well to dissolve the formazan crystals.[6][7]
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 492-590 nm.[6] A reference wavelength (e.g., 630 nm) can be used to reduce background noise.
-
These methods determine the minimum concentration of a substance required to inhibit or kill a microorganism.
-
Broth Microdilution Method: This technique is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][9]
-
Preparation: Perform serial two-fold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.[8]
-
Inoculation: Add a standardized suspension of the test microorganism to each well.[8][10]
-
Incubation: Incubate the plate under appropriate conditions for the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth of the microorganism.[8]
-
-
Agar Disk Diffusion Method: This is a qualitative method to assess antimicrobial activity.
-
Inoculation: A standardized inoculum of the test microorganism is swabbed uniformly across a Mueller-Hinton agar plate.[10]
-
Disk Application: Paper disks impregnated with a known concentration of the test compound are placed on the agar surface.[8]
-
Incubation: The plate is incubated under suitable conditions.
-
Zone of Inhibition: The antimicrobial agent diffuses into the agar and inhibits the growth of the microorganism, creating a clear zone. The diameter of this zone of inhibition is measured to determine the susceptibility of the microorganism to the compound.[10]
-
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Principle: DPPH is a stable free radical that has a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH is reduced to a yellow-colored compound. The degree of discoloration is proportional to the antioxidant's scavenging activity.[11][12]
-
Procedure:
-
Prepare a solution of DPPH in a suitable solvent (e.g., methanol or ethanol).[11]
-
Add various concentrations of the test compound to the DPPH solution.
-
Incubate the mixture in the dark for a specified time (e.g., 30 minutes).[12]
-
Measure the absorbance of the solution at 517 nm.[11][12] The percentage of scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound).
-
-
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay:
-
Principle: ABTS is oxidized to its radical cation (ABTS•+), which is a blue-green chromophore. Antioxidants reduce the ABTS•+, causing a decolorization that can be measured spectrophotometrically.[13][14]
-
Procedure:
-
Generate the ABTS•+ by reacting ABTS stock solution with an oxidizing agent like potassium persulfate.[1]
-
Dilute the ABTS•+ solution with a suitable buffer to an absorbance of approximately 0.70 at 734 nm.[14]
-
Add different concentrations of the test compound to the ABTS•+ solution.
-
After a set incubation period, measure the absorbance at 734 nm.[13] The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[12]
-
-
This is a standard model for evaluating acute inflammation.[15][16]
-
Principle: Subplantar injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling).[17] The first phase is mediated by histamine and serotonin, while the second, later phase is mediated by prostaglandins and cytokines.[17] The ability of a compound to reduce this swelling indicates its anti-inflammatory potential.[16]
-
Procedure:
-
Animal Dosing: Administer the test compound to a group of rodents (e.g., rats or mice) via a suitable route (e.g., oral, intraperitoneal).[18] A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., indomethacin or diclofenac).[19]
-
Inflammation Induction: After a specific period (e.g., 30-60 minutes), inject a 1% carrageenan solution into the subplantar region of the right hind paw of each animal.[16][18]
-
Edema Measurement: Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at various time points after induction (e.g., 1, 2, 3, 4, and 5 hours).[18][19]
-
Data Analysis: The percentage inhibition of edema is calculated for the treated groups relative to the control group.
-
Mandatory Visualizations
Caption: General workflow for preliminary biological screening of a novel compound.
Caption: Simplified overview of the canonical NF-κB inflammatory signaling pathway.
Caption: Simplified overview of the MAPK inflammatory signaling pathway.
References
- 1. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 2. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. MTT (Assay protocol [protocols.io]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. apec.org [apec.org]
- 9. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods [mdpi.com]
- 10. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. cosmobiousa.com [cosmobiousa.com]
- 15. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 17. wvj.science-line.com [wvj.science-line.com]
- 18. inotiv.com [inotiv.com]
- 19. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Thermal Stability of 6-(2-Hydroxyethyl)-1-naphthoic acid: A Technical Guide
Estimated Thermal Profile
Based on the analysis of related naphthoic acid derivatives, 6-(2-Hydroxyethyl)-1-naphthoic acid is anticipated to be a crystalline solid with a melting point likely in the range of 150-220 °C. The thermal stability is expected to be influenced by both the carboxylic acid and the primary alcohol functional groups. Decomposition is likely to commence at temperatures above 200 °C, with significant mass loss occurring between 250-400 °C. The decomposition process may involve multiple steps, including decarboxylation and reactions involving the hydroxyethyl side chain.
Thermal Properties of Structurally Related Naphthoic Acid Derivatives
To provide a comparative context for the estimated thermal stability of this compound, the following table summarizes the thermal data for several related naphthalene-based compounds.
| Compound Name | Structure | Melting Point (°C) | Decomposition Onset (°C) | Notes |
| 1-Naphthoic acid | Naphthalene ring with a carboxylic acid at position 1 | 161 | ~250 | The parent carboxylic acid, provides a baseline for decarboxylation temperature. |
| Naphthalene-based oxime esters | Naphthalene core with oxime ester functionalities | 80 - 111 | 146 - 167 | The oxime ester group significantly lowers the decomposition temperature.[1] |
| Aromatic esters (as PCMs) | Various aromatic esters | -16 to 190 | Generally degraded by 350°C, some exceptions up to 530°C.[2] | Provides a broad range for the stability of ester derivatives. |
| Naproxen | 2-(6-methoxynaphthalen-2-yl)propanoic acid | 153.5 | 154 (in Nitrogen) | A pharmaceutical derivative of naphthalene with a carboxylic acid.[3] |
Potential Thermal Decomposition Pathways
The thermal decomposition of this compound is likely to proceed through several pathways, primarily involving the carboxylic acid and the hydroxyethyl functional groups.
-
Decarboxylation: A common thermal decomposition route for carboxylic acids, resulting in the loss of carbon dioxide. For aromatic carboxylic acids, this can be an ionic or a free-radical process, often promoted at higher temperatures.[4][5]
-
Reactions of the Hydroxyethyl Group: The primary alcohol can undergo dehydration to form a vinyl group or an ether linkage between molecules. At higher temperatures, oxidation may occur if the atmosphere is not inert.
-
Intramolecular Cyclization: The proximity of the carboxylic acid and the hydroxyethyl group could potentially lead to the formation of a lactone ring through intramolecular esterification, with the elimination of water.
Experimental Protocols
To definitively determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperatures at which the compound loses mass, indicating decomposition or volatilization, and to quantify this mass loss.
Instrumentation: A thermogravravimetric analyzer is required.
General Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the dried this compound sample into a clean TGA crucible (e.g., alumina or platinum).
-
Instrument Setup:
-
Place the sample crucible onto the TGA balance.
-
Select the desired atmosphere (e.g., inert nitrogen or argon, or oxidative air) and set the purge gas flow rate (typically 20-50 mL/min).[6]
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature that is expected to be well above the final decomposition point (e.g., 600 °C).[6]
-
-
Data Acquisition: Record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
Determine the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (from the first derivative of the TGA curve, DTG).
-
Quantify the percentage of mass loss at each decomposition step.
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, heat of fusion, and to detect other thermal events such as glass transitions or polymorphic transformations.
Instrumentation: A differential scanning calorimeter is required.
General Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of the dried sample into a DSC pan (e.g., aluminum). Hermetically seal the pan. Prepare an empty, sealed pan to be used as a reference.[7]
-
Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Select the desired atmosphere (e.g., inert nitrogen) and set the purge gas flow rate.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature well below the expected melting point.
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) through the melting and decomposition regions.
-
-
Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
Determine the melting point (Tm) from the peak of the endothermic melting transition.
-
Calculate the enthalpy of fusion (ΔHf) by integrating the area of the melting peak.
-
Observe any other endothermic or exothermic events that may correspond to other phase transitions or decomposition.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive thermal analysis of a compound like this compound.
Conclusion
While specific experimental data for the thermal stability of this compound is currently unavailable, a reasoned estimation based on the behavior of related naphthoic acid derivatives suggests that the compound is likely to be stable up to temperatures around 150-200 °C. The presence of both a carboxylic acid and a primary alcohol functional group will dictate its decomposition pathway, which is expected to involve decarboxylation and reactions of the hydroxyethyl side chain. For definitive characterization, a systematic thermal analysis using TGA and DSC is essential. The protocols and workflow provided in this guide offer a robust framework for conducting such an investigation.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Item - The Thermal Stability of the Naphthalene Sulfonic Acids Under Geothermal Conditions - Open Access Te Herenga Waka-Victoria University of Wellington - Figshare [openaccess.wgtn.ac.nz]
- 4. Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids - UNT Digital Library [digital.library.unt.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 2.5.3. Thermogravimetric Analysis (TGA) [bio-protocol.org]
- 7. engineering.purdue.edu [engineering.purdue.edu]
Functionalized 1-Naphthoic Acids: A Comprehensive Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of functionalized 1-naphthoic acids. This document details experimental protocols, summarizes key quantitative data, and visualizes relevant biological pathways to facilitate further research and development in this promising area of medicinal chemistry.
Introduction
Functionalized 1-naphthoic acids are a class of aromatic carboxylic acids built upon a naphthalene scaffold. The naphthalene ring system, a versatile platform in medicinal chemistry, is found in numerous natural products and FDA-approved drugs, exhibiting a broad spectrum of biological activities including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The derivatization of the 1-naphthoic acid core with various functional groups allows for the fine-tuning of its physicochemical and pharmacological properties, leading to the development of potent and selective therapeutic agents. This guide explores the synthesis of these functionalized molecules and their applications, with a focus on their anticancer and anti-inflammatory effects.
Synthesis of Functionalized 1-Naphthoic Acids
The synthesis of 1-naphthoic acid and its derivatives can be achieved through several strategic approaches. A common and well-established method involves the Grignard reaction, where 1-bromonaphthalene is reacted with magnesium to form a Grignard reagent, which is then carboxylated using carbon dioxide.[3][4] More contemporary methods focus on efficiency and sustainability, such as the direct carboxylation of naphthalene using carbon dioxide and a Lewis acid catalyst, offering high atom economy.[5] Functionalization of the naphthalene ring can be accomplished either by using substituted starting materials or by direct modification of the 1-naphthoic acid backbone.
General Synthetic Strategies:
-
Suzuki Coupling: This cross-coupling reaction is employed to introduce aryl substituents onto the naphthalene ring, often prior to the formation of the carboxylic acid moiety.[6]
-
Formylation, Oxidation, and Demethylation: These are common functional group interconversions used to modify substituents on the naphthalene ring to achieve the desired functionalized 1-naphthoic acid.[6]
-
Nitration: The introduction of a nitro group can be achieved by treating a 1-naphthoic acid derivative with nitric acid. The nitro group can subsequently be reduced to an amino group, providing a key intermediate for further functionalization.
-
Halogenation: Bromo and iodo derivatives of 1-naphthoic acid serve as versatile intermediates for cross-coupling reactions. These can be synthesized from the corresponding amino or hydroxy precursors or through direct halogenation.
Below is a generalized workflow for the synthesis and evaluation of functionalized 1-naphthoic acids.
References
Methodological & Application
Application Note: HPLC Analysis of 6-(2-Hydroxyethyl)-1-naphthoic acid
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of 6-(2-Hydroxyethyl)-1-naphthoic acid using High-Performance Liquid Chromatography (HPLC). The method is designed for accuracy, reproducibility, and high throughput.
Introduction
This compound is a derivative of naphthoic acid.[1] Naphthoic acid and its derivatives are of interest in various fields, including medicinal chemistry and materials science.[2][3] The hydroxyethyl group introduces polarity and potential sites for further functionalization, making its accurate quantification crucial for research and development.[1] This application note details a robust HPLC method for the determination of this compound.
Experimental Protocol
This protocol is based on established methods for the analysis of related naphthoic acid derivatives and is optimized for the specific properties of this compound.[4][5][6]
2.1. Materials and Reagents
-
This compound standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (0.1% v/v) in water (HPLC grade)
-
Water (Milli-Q or equivalent)
-
0.45 µm syringe filters
2.2. Instrumentation
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.
-
Data acquisition and processing software.
2.3. Preparation of Solutions
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
2.4. Sample Preparation
-
Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range.
-
Vortex the solution for 1 minute to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
2.5. HPLC Method
The following table summarizes the optimized HPLC method parameters.
| Parameter | Value |
| Column | C18 Reversed-Phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-20 min: 15-35% B20-25 min: 35% B25-27 min: 35-15% B27-32 min: 15% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 255 nm |
2.6. Data Analysis
-
Identify the peak corresponding to this compound based on the retention time of the standard.
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Data Presentation
The following table presents the expected quantitative data for the HPLC analysis of this compound using the proposed method.
| Parameter | Expected Value |
| Retention Time (tR) | ~ 15 min |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | ~ 0.1 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Visualization
4.1. Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
4.2. HPLC Method Parameters
References
- 1. This compound | 614754-39-1 | Benchchem [benchchem.com]
- 2. Access to Naphthoic Acid Derivatives through an Oxabenzonorbornadiene Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of naphthoic acid derivatives as fluorescent probes to screen advanced glycation end-products breakers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. helixchrom.com [helixchrom.com]
- 5. 6-Hydroxy-2-naphthoic acid | SIELC Technologies [sielc.com]
- 6. Separation of 1-Hydroxy-2-naphthoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Note and Protocol for NMR Spectroscopic Analysis of 6-(2-Hydroxyethyl)-1-naphthoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. This document provides a detailed protocol for the acquisition and analysis of ¹H and ¹³C NMR spectra of 6-(2-Hydroxyethyl)-1-naphthoic acid, a naphthalene derivative with potential applications in scientific research due to its combination of a naphthoic acid moiety and a hydroxyethyl group.[1] The presence of both aromatic and aliphatic protons, along with a carboxylic acid and a hydroxyl group, makes NMR an ideal tool for its structural characterization. This protocol outlines the necessary steps for sample preparation, instrument setup, and data acquisition to obtain high-quality NMR spectra.
Materials and Equipment
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
NMR tubes (5 mm)
-
Pipettes and vials for sample preparation
-
Vortex mixer
-
NMR spectrometer (e.g., 400 MHz or higher)
Experimental Protocols
Sample Preparation
A critical step in obtaining high-quality NMR spectra is proper sample preparation. The choice of solvent is crucial; Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for aromatic carboxylic acids due to its ability to dissolve a wide range of organic compounds and its relatively high boiling point.
-
Weighing the sample: Accurately weigh 5-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[2]
-
Dissolving the sample: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial.[2]
-
Ensuring complete dissolution: Gently vortex the vial to ensure the sample is completely dissolved. If necessary, gentle heating can be applied, but care should be taken to avoid sample degradation.
-
Transfer to NMR tube: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.[2]
-
Adding a reference standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added, although modern spectrometers can also reference to the residual solvent peak.
NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra. These may need to be optimized based on the specific instrument and sample concentration.
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.
-
Number of Scans: 16-64 scans are usually adequate for a good signal-to-noise ratio.
-
Relaxation Delay (d1): A delay of 1-2 seconds between scans is recommended.
-
Acquisition Time (aq): An acquisition time of 2-4 seconds will provide good resolution.
-
Spectral Width (sw): A spectral width of 16 ppm is generally sufficient to cover the expected chemical shifts.
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
Relaxation Delay (d1): A delay of 2 seconds is a good starting point.
-
Acquisition Time (aq): An acquisition time of 1-2 seconds is common.
-
Spectral Width (sw): A spectral width of 240 ppm is appropriate to encompass all expected carbon signals.
Data Presentation
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on typical chemical shift ranges for similar functional groups and aromatic systems. The acidic protons of the carboxylic acid and hydroxyl groups are expected to be highly deshielded and may exhibit broad signals.[3][4][5] The exact chemical shifts can be influenced by solvent and concentration.[4]
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -COOH | 12.0 - 13.0 | broad singlet | 1H |
| Aromatic-H | 7.5 - 8.5 | multiplet | 6H |
| -CH₂-OH | 3.8 - 4.0 | triplet | 2H |
| Ar-CH₂- | 3.0 - 3.2 | triplet | 2H |
| -OH | Variable (e.g., 4.5 - 5.5) | broad singlet | 1H |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| -COOH | 168 - 172 |
| Aromatic-C | 120 - 140 |
| -CH₂-OH | 60 - 65 |
| Ar-CH₂- | 35 - 40 |
Mandatory Visualization
The following diagram illustrates the general workflow for the NMR spectroscopic analysis of this compound.
Caption: Experimental workflow for NMR analysis.
References
- 1. This compound | 614754-39-1 | Benchchem [benchchem.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. Video: NMR and Mass Spectroscopy of Carboxylic Acids [app.jove.com]
- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
Application Notes and Protocols for 6-(2-Hydroxyethyl)-1-naphthoic acid as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(2-Hydroxyethyl)-1-naphthoic acid is a naphthalene derivative with potential applications as a fluorescent probe in various biological and biochemical assays. Its naphthalene core provides intrinsic fluorescence, while the hydroxyethyl and carboxylic acid moieties can modulate its solubility and interaction with biomolecules. The fluorescence of naphthalene-based probes is often sensitive to the polarity of the microenvironment, making them valuable tools for studying protein conformation, binding events, and membrane properties.
This document provides detailed (though hypothetical, due to a lack of specific published data for this exact molecule) application notes and protocols for the use of this compound as a fluorescent probe for assessing protein surface hydrophobicity, monitoring protein conformational changes, and characterizing lipid bilayers. The provided experimental data are illustrative and based on the known properties of similar naphthalene derivatives.
Physicochemical and Spectroscopic Properties
The properties of this compound make it a promising candidate for a fluorescent probe. Its chemical structure combines a rigid aromatic group with polar functional groups, influencing its interaction with different environments.
| Property | Value (Illustrative) | Reference |
| Molecular Formula | C₁₃H₁₂O₃ | [No specific experimental data available] |
| Molecular Weight | 216.23 g/mol | [No specific experimental data available] |
| Excitation Maximum (λex) | ~340 nm (in non-polar solvents) | Based on typical naphthalene derivatives. The exact value is environmentally sensitive. |
| Emission Maximum (λem) | ~420 nm (in non-polar solvents) to ~480 nm (in polar solvents) | Based on typical naphthalene derivatives. The emission is expected to be red-shifted in more polar environments. |
| Stokes Shift | ~80 - 140 nm | Calculated from illustrative excitation and emission maxima. A significant Stokes shift is advantageous as it minimizes self-quenching and interference from scattered light. |
| Fluorescence Quantum Yield (ΦF) | 0.1 - 0.5 (in non-polar solvents) to <0.1 (in aqueous solutions) | The quantum yield is expected to be higher in non-polar environments and quenched in aqueous solutions, a key feature for a hydrophobicity probe.[1][2] |
| Molar Extinction Coefficient (ε) | ~5,000 - 10,000 M⁻¹cm⁻¹ at λex max | Typical range for naphthalene derivatives. |
Application 1: Assessment of Protein Surface Hydrophobicity
The fluorescence of this compound is expected to be significantly enhanced upon binding to hydrophobic pockets on the surface of proteins. This property can be exploited to measure the relative surface hydrophobicity of different proteins or to study changes in hydrophobicity upon protein unfolding or ligand binding.
Principle
In an aqueous environment, the fluorescence of the probe is quenched. When the probe binds to hydrophobic regions of a protein, it is shielded from the aqueous environment, leading to an increase in fluorescence quantum yield and a blue shift in the emission maximum. The magnitude of this fluorescence enhancement is proportional to the extent of accessible hydrophobic surfaces on the protein.
Illustrative Data
| Protein (Bovine Serum Albumin) Concentration (µM) | Fluorescence Intensity (Arbitrary Units) at 450 nm |
| 0 | 10 |
| 5 | 50 |
| 10 | 95 |
| 20 | 180 |
| 40 | 350 |
| 60 | 510 |
| 80 | 650 |
| 100 | 780 |
Experimental Protocol
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of this compound in ethanol.
-
Prepare a series of protein solutions of known concentrations in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).
-
-
Assay Procedure:
-
To a series of microcentrifuge tubes, add increasing concentrations of the protein solution.
-
Add the this compound stock solution to each tube to a final concentration of 10 µM.
-
Bring the final volume of each sample to 1 mL with the buffer.
-
Incubate the samples for 15 minutes at room temperature, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence emission spectra of each sample using a spectrofluorometer.
-
Set the excitation wavelength to 340 nm and record the emission from 380 nm to 600 nm.
-
The initial slope of the plot of fluorescence intensity versus protein concentration is an index of protein surface hydrophobicity.
-
Workflow Diagram
Caption: Workflow for assessing protein surface hydrophobicity.
Application 2: Monitoring Protein Conformational Changes
Changes in protein conformation, such as those induced by ligand binding, denaturation, or mutations, can alter the exposure of hydrophobic regions. This compound can be used to monitor these changes by detecting variations in its fluorescence upon binding to the protein.
Principle
A change in protein conformation can either expose or bury hydrophobic sites. If a conformational change exposes hydrophobic regions, the fluorescence of the probe will increase. Conversely, if hydrophobic regions become buried and inaccessible to the probe, the fluorescence will decrease.
Illustrative Data: Guanidine Hydrochloride (GdnHCl) Induced Unfolding of Lysozyme
| GdnHCl Concentration (M) | Fluorescence Intensity (Arbitrary Units) at 450 nm |
| 0 | 25 |
| 1 | 30 |
| 2 | 80 |
| 3 | 250 |
| 4 | 400 |
| 5 | 410 |
| 6 | 405 |
Experimental Protocol
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of this compound in ethanol.
-
Prepare a concentrated stock solution of the protein of interest (e.g., 1 mg/mL Lysozyme) in buffer.
-
Prepare a series of denaturant solutions (e.g., 0-6 M Guanidine Hydrochloride) in the same buffer.
-
-
Assay Procedure:
-
In a series of tubes, mix the protein solution with the denaturant solutions to achieve a range of final denaturant concentrations.
-
Add the fluorescent probe to each tube to a final concentration of 10 µM.
-
Incubate the samples for a sufficient time to allow for protein unfolding and probe binding to reach equilibrium (e.g., 1 hour at room temperature).
-
-
Fluorescence Measurement:
-
Record the fluorescence emission spectra (λex = 340 nm, λem = 380-600 nm).
-
Plot the fluorescence intensity at the emission maximum as a function of the denaturant concentration to generate an unfolding curve.
-
Workflow Diagram
Caption: Workflow for monitoring protein conformational changes.
Application 3: Characterization of Lipid Bilayers
The fluorescence of this compound is expected to be sensitive to the polarity and viscosity of its environment, which can be utilized to probe the properties of lipid bilayers. Changes in fluorescence can indicate the binding of the probe to the membrane and report on the physical state of the lipids.
Principle
The probe is expected to preferentially partition into the hydrophobic core or the interfacial region of a lipid bilayer. This partitioning will result in an increase in fluorescence intensity and a blue shift in the emission maximum compared to its fluorescence in the aqueous phase. These changes can be used to study membrane fluidity, phase transitions, and the effect of membrane-active compounds.
Illustrative Data: Titration of Probe with DMPC Liposomes
| DMPC Liposome Concentration (mM) | Fluorescence Intensity (Arbitrary Units) at 430 nm |
| 0 | 8 |
| 0.1 | 40 |
| 0.2 | 75 |
| 0.4 | 140 |
| 0.6 | 200 |
| 0.8 | 250 |
| 1.0 | 290 |
Experimental Protocol
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of this compound in ethanol.
-
Prepare liposomes of the desired lipid composition (e.g., DMPC) by standard methods such as extrusion or sonication.
-
-
Assay Procedure:
-
To a cuvette containing buffer, add the fluorescent probe to a final concentration of 1 µM.
-
Record the baseline fluorescence spectrum.
-
Perform a stepwise titration by adding small aliquots of the liposome suspension to the cuvette.
-
After each addition, allow the system to equilibrate for 2-3 minutes before recording the fluorescence spectrum.
-
-
Fluorescence Measurement and Analysis:
-
Record the emission spectra after each addition of liposomes (λex = 340 nm, λem = 380-600 nm).
-
Plot the change in fluorescence intensity as a function of lipid concentration to determine the affinity of the probe for the membrane.
-
Analyze the shift in the emission maximum to infer changes in the polarity of the probe's environment within the bilayer.
-
Workflow Diagram
Caption: Workflow for characterizing lipid bilayers.
Safety Precautions
As with any chemical reagent, appropriate safety precautions should be taken when handling this compound. It is recommended to wear personal protective equipment, including gloves, lab coat, and safety glasses. Work in a well-ventilated area. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.
Disclaimer: The application notes and protocols provided herein are for informational purposes only and are based on the expected properties of this compound as a fluorescent probe, by analogy with similar compounds. The illustrative data is not from actual experiments with this specific compound. Researchers should optimize these protocols for their specific experimental conditions and validate the results accordingly.
References
Application Notes and Protocols for the Synthesis of 6-(2-Hydroxyethyl)-1-naphthoic acid
Abstract
This document provides a detailed experimental protocol for a proposed multi-step synthesis of 6-(2-Hydroxyethyl)-1-naphthoic acid, a potentially valuable intermediate in drug discovery and materials science. The synthetic route commences with the Friedel-Crafts acylation of 1-bromonaphthalene, followed by the reduction of the resulting ketone, and concludes with the carboxylation of the brominated intermediate. This protocol is intended for researchers and scientists in the field of organic chemistry and drug development.
Introduction
This compound is a bifunctional naphthalene derivative with potential applications as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients and functional polymers. The presence of both a carboxylic acid and a primary alcohol allows for a variety of subsequent chemical transformations. This document outlines a plausible and detailed laboratory-scale procedure for its synthesis.
Proposed Synthetic Pathway
The proposed three-step synthesis to obtain this compound is illustrated below. The pathway begins with a Friedel-Crafts acylation of 1-bromonaphthalene, followed by a selective reduction of the acetyl group, and finally, a carboxylation at the 1-position.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 6-Acetyl-1-bromonaphthalene (Intermediate I)
This step involves the Friedel-Crafts acylation of 1-bromonaphthalene. This reaction is known to produce a mixture of isomers, and the desired 6-acetyl-1-bromonaphthalene must be separated from other products, primarily the 4-acetyl isomer.
Methodology:
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane (DCM, 5 mL per mmol of 1-bromonaphthalene) at 0 °C under a nitrogen atmosphere, a solution of 1-bromonaphthalene (1.0 eq) in dry DCM is added dropwise.
-
Acetyl chloride (1.1 eq) is then added dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12-16 hours.
-
The reaction mixture is carefully poured into a mixture of crushed ice and concentrated hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with DCM (3 x 50 mL).
-
The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield a crude mixture of acetylated products.
-
The desired 6-acetyl-1-bromonaphthalene is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Step 2: Synthesis of 1-Bromo-6-(2-hydroxyethyl)naphthalene (Intermediate II)
This step involves the selective reduction of the ketone functionality of 6-acetyl-1-bromonaphthalene to the corresponding alcohol.
Methodology:
-
To a solution of 6-acetyl-1-bromonaphthalene (1.0 eq) in methanol (10 mL per mmol) at 0 °C, sodium borohydride (NaBH4, 1.5 eq) is added portion-wise.
-
The reaction mixture is stirred at room temperature for 2-4 hours, and the progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of water.
-
The methanol is removed under reduced pressure.
-
The aqueous residue is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is evaporated to yield 1-bromo-6-(2-hydroxyethyl)naphthalene, which can be used in the next step without further purification if TLC shows a clean conversion.
Step 3: Synthesis of this compound (Final Product)
The final step is the carboxylation of 1-bromo-6-(2-hydroxyethyl)naphthalene via a lithium-halogen exchange followed by quenching with carbon dioxide.
Methodology:
-
A solution of 1-bromo-6-(2-hydroxyethyl)naphthalene (1.0 eq) in dry tetrahydrofuran (THF, 15 mL per mmol) is cooled to -78 °C under a nitrogen atmosphere.
-
n-Butyllithium (n-BuLi, 1.1 eq, 2.5 M in hexanes) is added dropwise, and the mixture is stirred at -78 °C for 1 hour.
-
Dry carbon dioxide gas is bubbled through the solution for 1-2 hours, or the reaction mixture is poured over crushed dry ice.
-
The mixture is allowed to warm to room temperature.
-
The reaction is quenched with water, and the THF is removed under reduced pressure.
-
The aqueous solution is washed with diethyl ether to remove any unreacted starting material.
-
The aqueous layer is acidified to pH 2-3 with 1 M HCl.
-
The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.
Data Presentation
The following table summarizes the key quantitative data for the proposed synthesis. The yield for Step 1 is an estimate for the isolated 6-isomer.
| Step | Reactant | Reagent(s) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | 1-Bromonaphthalene | Acetyl Chloride, AlCl₃ | DCM | 0 to RT | 13-17 | 6-Acetyl-1-bromonaphthalene | 30-40* |
| 2 | 6-Acetyl-1-bromonaphthalene | NaBH₄ | Methanol | 0 to RT | 2-4 | 1-Bromo-6-(2-hydroxyethyl)naphthalene | >90 |
| 3 | 1-Bromo-6-(2-hydroxyethyl)naphthalene | n-BuLi, CO₂ | THF | -78 | 2-3 | This compound | 60-70 |
*Note: The yield for Step 1 is an estimate for the desired isomer after chromatographic separation.
Logical Workflow
The overall experimental workflow can be visualized as a sequence of synthesis and purification steps.
Application Notes and Protocols for the Purification of Crude 6-(2-Hydroxyethyl)-1-naphthoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of crude 6-(2-Hydroxyethyl)-1-naphthoic acid. Due to the limited availability of specific data for this compound, the following protocols are based on established methods for structurally similar naphthoic acid derivatives and may require optimization for your specific needs.
Introduction
This compound is a naphthalene derivative with potential applications in various research and development areas.[1] The purity of this compound is critical for reliable experimental results and for its potential use in drug development. This document outlines common purification techniques, including recrystallization, column chromatography, and acid-base extraction, that can be employed to purify the crude product.
Impurity Profile of Crude Naphthoic Acids
Crude preparations of naphthoic acid derivatives may contain various impurities, including:
-
Starting materials and unreacted intermediates.
-
By-products from side reactions.
-
Isomers such as other hydroxy-substituted naphthoic acids.[2]
-
Polymeric substances. [3]
The choice of purification method will depend on the nature and quantity of these impurities.
Comparison of Purification Techniques
| Purification Technique | Principle | Advantages | Disadvantages | Typical Purity Achieved |
| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. | Simple, cost-effective, scalable. | Solvent selection can be challenging; potential for product loss in the mother liquor. | >98% (for similar compounds)[4] |
| Column Chromatography | Separation based on differential adsorption of components onto a stationary phase. | High resolution, applicable to a wide range of compounds. | Can be time-consuming and require large volumes of solvent; may not be suitable for large-scale purification. | >95% (for similar compounds)[5] |
| Acid-Base Extraction | Separation based on the acidic nature of the carboxylic acid group. | Effective for removing neutral and basic impurities. | Requires the use of acids and bases; may not remove acidic impurities. | Variable, often used as a preliminary purification step. |
| Macroporous Adsorbent Resin | Adsorption of impurities onto a porous polymer resin. | Effective for removing polymeric substances and other specific impurities.[3] | Requires specific resin selection and regeneration. | High purity can be achieved depending on the resin and conditions.[3] |
Experimental Protocols
Protocol 1: Recrystallization
This protocol is a general guideline for the recrystallization of naphthoic acid derivatives and should be optimized for this compound.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, toluene, or a mixture such as ethanol/dimethylformamide)[6][7]
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold, while the impurities will either be insoluble at high temperatures or remain soluble at low temperatures.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The rate of cooling can influence crystal size. Further cooling in an ice bath can maximize the yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Column Chromatography
This protocol describes a general procedure for the purification of naphthoic acid derivatives using silica gel column chromatography.[5]
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Chromatography column
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)[5]
-
Collection tubes
-
Rotary evaporator
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent.
-
Column Packing: Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring a uniform packing without air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to separate compounds with different polarities.
-
Fraction Collection: Collect the eluate in fractions using collection tubes.
-
Analysis: Monitor the fractions for the presence of the desired product using techniques like Thin Layer Chromatography (TLC).
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Visualizing Purification Workflows
The following diagrams illustrate the general workflows for the purification techniques described.
Caption: General workflow for purification by recrystallization.
Caption: General workflow for purification by column chromatography.
Concluding Remarks
The protocols provided are starting points for the purification of crude this compound. The optimal conditions for each technique will need to be determined empirically. It is recommended to use analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to assess the purity of the final product. For challenging purifications, a combination of the methods described may be necessary to achieve the desired level of purity.
References
- 1. This compound | 614754-39-1 | Benchchem [benchchem.com]
- 2. US4329494A - Recycling techniques in the production of 6-hydroxy-2-naphthoic acid - Google Patents [patents.google.com]
- 3. CN102173988B - Purification method of 6-hydroxyl-2-naphthoic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN1844072A - Method for synthesizing 6-hydroxy-2-naphthoic acid - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for Cell-Based Assays Using 6-(2-Hydroxyethyl)-1-naphthoic acid
Disclaimer: Publicly available scientific literature and databases currently lack specific experimental data and established protocols for the biological activity of 6-(2-Hydroxyethyl)-1-naphthoic acid. The following application notes and protocols are presented as a representative example based on the known activities of structurally similar naphthoic acid derivatives, which have shown potential in areas such as cancer research and inflammation. These protocols are intended to serve as a foundational guide for researchers to develop and validate their own cell-based assays for this specific compound.
Introduction
Naphthoic acid derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1][2] Derivatives of 2-hydroxy-1-naphthoic acid, for instance, have been investigated for their potential anticancer properties, which are thought to arise from their ability to interact with biological macromolecules through mechanisms like DNA intercalation or enzyme inhibition.[1] Furthermore, various naphthalene derivatives have demonstrated anti-inflammatory effects.[2][3]
This document provides a hypothetical framework for investigating the potential anti-proliferative and anti-inflammatory effects of this compound using common cell-based assay methodologies. The protocols detailed below are designed to be adaptable for high-throughput screening and mechanistic studies.
Hypothetical Biological Activity
For the purpose of these application notes, we will hypothesize that this compound exhibits anti-proliferative activity in human cancer cell lines and anti-inflammatory activity by inhibiting cytokine release in immune cells.
Quantitative Data Summary
The following table summarizes hypothetical data from cell-based assays investigating the bioactivity of this compound.
| Assay Type | Cell Line | Parameter Measured | This compound IC50/EC50 (µM) | Positive Control | Positive Control IC50/EC50 (µM) |
| Cell Viability (MTT Assay) | A549 (Human Lung Carcinoma) | Cell Proliferation | 25.5 | Doxorubicin | 0.8 |
| Cell Viability (MTT Assay) | MCF-7 (Human Breast Cancer) | Cell Proliferation | 42.1 | Doxorubicin | 1.2 |
| Cytokine Release (ELISA) | RAW 264.7 (Mouse Macrophage) | TNF-α Inhibition | 15.8 | Dexamethasone | 0.1 |
| Cytokine Release (ELISA) | THP-1 (Human Monocytic Leukemia) | IL-6 Inhibition | 22.4 | Dexamethasone | 0.2 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines a method to assess the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7)
-
This compound
-
Doxorubicin (positive control)
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed 5,000 cells per well in a 96-well plate in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium and DMSO as a vehicle control and wells with a known cytotoxic agent like doxorubicin as a positive control.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Solubilization and Measurement:
-
Remove the medium containing MTT.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Anti-Inflammatory Cytokine Release Assay (ELISA)
This protocol describes a method to measure the inhibitory effect of this compound on the release of pro-inflammatory cytokines from macrophages.
Materials:
-
RAW 264.7 mouse macrophage cell line
-
This compound
-
Dexamethasone (positive control)
-
Lipopolysaccharide (LPS)
-
Complete cell culture medium
-
ELISA kit for TNF-α
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed 1 x 105 RAW 264.7 cells per well in a 96-well plate in 100 µL of complete medium.
-
Incubate for 24 hours.
-
-
Compound Pre-treatment:
-
Prepare serial dilutions of this compound and dexamethasone in complete medium.
-
Add 50 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO).
-
Incubate for 1 hour.
-
-
Inflammatory Stimulation:
-
Add 50 µL of LPS (final concentration 1 µg/mL) to all wells except for the negative control.
-
Incubate for 24 hours.
-
-
Supernatant Collection:
-
Centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant for cytokine analysis.
-
-
ELISA:
-
Perform the ELISA for TNF-α according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the concentration of TNF-α in each sample from the standard curve.
-
Determine the percentage of inhibition of TNF-α release compared to the LPS-stimulated vehicle control.
-
Calculate the IC50 value for the inhibition of cytokine release.
-
Visualizations
Experimental Workflow
Caption: Workflow for cell viability and anti-inflammatory assays.
Hypothetical Signaling Pathway
The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by this compound to exert its anti-proliferative effects. This is a generalized representation of a growth factor signaling cascade.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
References
Application Notes and Protocols: 6-(2-Hydroxyethyl)-1-naphthoic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 6-(2-Hydroxyethyl)-1-naphthoic acid as a versatile building block in organic synthesis. This bifunctional molecule, possessing both a carboxylic acid and a primary alcohol, serves as a valuable scaffold for the synthesis of a diverse range of compounds with potential applications in medicinal chemistry and materials science.
Overview of this compound
This compound is a derivative of naphthalene featuring a carboxylic acid at the 1-position and a hydroxyethyl group at the 6-position. This unique arrangement of functional groups allows for selective modifications at either end of the molecule, making it an attractive starting material for the synthesis of more complex structures. The naphthalene core provides a rigid aromatic scaffold, while the hydroxyethyl group introduces polarity and a site for further functionalization through reactions such as esterification, etherification, or oxidation. The carboxylic acid group can be readily converted into esters, amides, and other derivatives.
Chemical Structure:
Key Properties:
| Property | Value |
| Molecular Formula | C₁₃H₁₂O₃ |
| Molecular Weight | 216.23 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in methanol, DMSO, and DMF. |
Synthetic Protocols for this compound
Proposed Synthetic Pathway:
Methodology for Evaluating the Anticancer Properties of Naphthoic Acid Derivatives
Application Notes & Protocols for Researchers and Drug Development Professionals
This document provides a comprehensive guide to the methodologies employed in testing the anticancer properties of naphthoic acid derivatives. It outlines detailed protocols for key in vitro and in vivo experiments, presents data in a structured format for comparative analysis, and visualizes complex biological pathways and experimental workflows. These guidelines are intended for researchers, scientists, and professionals involved in the discovery and development of novel anticancer therapeutics.
Introduction to Anticancer Screening of Naphthoic Acid Derivatives
Naphthoic acid derivatives, and the structurally related naphthoquinones, have emerged as a promising class of compounds with significant potential in cancer therapy.[1][2] Their diverse biological activities are attributed to various mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.[1][3] A systematic and rigorous testing methodology is crucial to identify and characterize the anticancer potential of novel naphthoic acid derivatives. This involves a tiered approach, beginning with broad in vitro cytotoxicity screening and progressing to detailed mechanistic studies and in vivo validation.
In Vitro Anticancer Assays
A battery of in vitro assays is essential for the initial screening and detailed mechanistic evaluation of naphthoic acid derivatives. These assays provide critical information on cytotoxicity, effects on cell proliferation, and the mode of action.
Cytotoxicity and Cell Viability Assays
The initial step in evaluating the anticancer potential of a compound is to determine its cytotoxic effect on a panel of cancer cell lines.
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549, HepG2)[5]
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
96-well plates
-
Naphthoic acid derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the naphthoic acid derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours.[6][7] Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[5]
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation: IC50 Values of Naphthoic Acid Derivatives
The results of cytotoxicity assays are typically summarized in a table format for easy comparison of the potency of different derivatives across various cancer cell lines.
| Derivative | Cancer Cell Line | IC50 (µM) at 48h | Selectivity Index (SI) | Reference |
| Compound X | MCF-7 (Breast) | 1.2 | >10 | [6] |
| Compound Y | SGC-7901 (Gastric) | 4.1 | - | [8] |
| Compound Z | MDA-MB-231 (Breast) | 6.96 | - | [1] |
| Compound A | RPMI8226 (Myeloma) | 0.57 | - | [1] |
| Doxorubicin | MCF-7 (Breast) | 2.1 | - | [6] |
Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI indicates greater selectivity for cancer cells.
Apoptosis Assays
To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), several assays can be employed.
Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8]
Materials:
-
Cancer cells treated with naphthoic acid derivatives
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with the naphthoic acid derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.[9]
Protocol 3: Acridine Orange/Ethidium Bromide (AO/EB) Staining
This is a fluorescent microscopy-based assay to visualize morphological changes associated with apoptosis and necrosis.[6]
Materials:
-
Cancer cells treated with naphthoic acid derivatives on coverslips
-
Acridine Orange (AO) and Ethidium Bromide (EB) staining solution
-
Fluorescence microscope
Procedure:
-
Treat cells as described for the Annexin V assay.
-
Wash the cells with PBS.
-
Stain the cells with AO/EB solution for 5 minutes.
-
Wash with PBS and mount the coverslips on microscope slides.
-
Observe the cells under a fluorescence microscope.
-
Live cells: Green nucleus with intact structure.
-
Early apoptotic cells: Bright green nucleus with chromatin condensation.
-
Late apoptotic cells: Orange nucleus with chromatin condensation or fragmentation.
-
Necrotic cells: Uniformly orange-red nucleus.[10]
-
Cell Cycle Analysis
Naphthoic acid derivatives may exert their anticancer effects by arresting the cell cycle at specific phases.
Protocol 4: Propidium Iodide (PI) Staining for Cell Cycle Analysis
Materials:
-
Cancer cells treated with naphthoic acid derivatives
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Treat cells with the compound for 24 or 48 hours.
-
Harvest and wash the cells with PBS.
-
Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[1]
Mechanistic Studies: Elucidating the Mode of Action
Understanding the molecular mechanisms by which naphthoic acid derivatives exert their anticancer effects is crucial for their development as therapeutic agents.
Western Blot Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins involved in key signaling pathways.
Protocol 5: Western Blotting for Apoptosis and Cell Cycle-Related Proteins
Materials:
-
Protein lysates from treated and untreated cells
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, PARP, Cyclin D1, p53)[8]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse treated and untreated cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathway Analysis
Naphthoic acid derivatives have been shown to modulate various signaling pathways critical for cancer cell survival and proliferation.[3]
Key Signaling Pathways to Investigate:
-
PI3K/Akt/mTOR Pathway: A central regulator of cell growth, proliferation, and survival.[8][11]
-
MAPK Pathway: Involved in proliferation, differentiation, and apoptosis.[11]
-
NF-κB Pathway: Plays a key role in inflammation and cell survival.[3]
-
p53 Signaling Pathway: A critical tumor suppressor pathway that regulates cell cycle arrest and apoptosis.[11][12]
In Vivo Anticancer Evaluation
Promising candidates from in vitro studies should be further evaluated in in vivo models to assess their efficacy and safety in a more complex biological system.
Protocol 6: Zebrafish Xenograft Model
The zebrafish model offers a rapid and cost-effective in vivo platform for initial anticancer drug screening.[6][10]
Materials:
-
Transgenic zebrafish line with fluorescently labeled vasculature (e.g., Tg(fli1:EGFP))
-
Cancer cells labeled with a fluorescent dye (e.g., DiI)
-
Microinjection setup
-
Naphthoic acid derivative solution
Procedure:
-
Microinject fluorescently labeled cancer cells into the perivitelline space of 2-day-old zebrafish embryos.
-
After 24 hours, screen for embryos with successful tumor formation.
-
Treat the tumor-bearing embryos with the naphthoic acid derivative by adding it to the embryo medium.
-
Observe tumor growth and metastasis over several days using fluorescence microscopy.
-
Quantify the tumor size and metastatic potential.
-
Assess the toxicity of the compound by monitoring survival rates and morphological changes in the zebrafish larvae.[6]
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are essential for illustrating complex processes and relationships. The following are examples of diagrams created using the DOT language for Graphviz.
Experimental Workflow for Anticancer Screening
Caption: General workflow for screening anticancer properties of naphthoic acid derivatives.
PI3K/Akt Signaling Pathway Inhibition
Caption: Inhibition of the PI3K/Akt signaling pathway by naphthoic acid derivatives.
Intrinsic Apoptosis Pathway
Caption: Induction of intrinsic apoptosis by naphthoic acid derivatives.
Conclusion
The methodologies outlined in this document provide a robust framework for the comprehensive evaluation of naphthoic acid derivatives as potential anticancer agents. A systematic approach, combining in vitro screening, mechanistic studies, and in vivo validation, is essential for identifying promising lead compounds for further preclinical and clinical development. The provided protocols and data presentation formats are intended to facilitate standardized and comparable research in this important area of drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. In vitro methods of screening of anticancer agents | PPTX [slideshare.net]
- 5. Substituted 1,4-naphthoquinones for potential anticancer therapeutics: In vitro cytotoxic effects and QSAR-guided design of new analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro and In Vivo Biological Evaluation of Novel 1,4-Naphthoquinone Derivatives as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products [frontiersin.org]
- 12. The diverse mechanisms and anticancer potential of naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-(2-Hydroxyethyl)-1-naphthoic acid in Materials Science
Disclaimer: Direct applications of 6-(2-Hydroxyethyl)-1-naphthoic acid in materials science are not extensively documented in publicly available literature. The following application notes and protocols are based on the established use of structurally similar compounds, specifically 6-hydroxy-2-naphthoic acid, which is a known monomer in the synthesis of high-performance liquid crystal polymers (LCPs). This document serves as a representative guide for researchers exploring the potential of this compound as a novel monomer.
Application Note: Synthesis of High-Performance Liquid Crystal Polyesters using a Naphthoic Acid Derivative
Introduction
Naphthoic acid derivatives are key components in the synthesis of advanced polymers due to their rigid, aromatic structures.[1] Specifically, hydroxynaphthoic acids are utilized as monomers for high-performance polyesters, particularly liquid crystal polymers (LCPs).[2][3] These materials exhibit exceptional thermal stability, chemical resistance, and mechanical properties, making them suitable for demanding applications in electronics, automotive, and aerospace industries.
The molecule this compound possesses both a carboxylic acid and a hydroxyl group, making it a suitable AB-type monomer for polyesterification. The presence of the flexible hydroxyethyl group, in contrast to a simple hydroxyl group, may introduce unique properties to the resulting polymer, such as modified chain packing, solubility, and transition temperatures. This application note outlines a potential pathway for the synthesis and characterization of a novel polyester based on this compound.
Potential Advantages of this compound as a Monomer:
-
Modified Polymer Backbone: The 2-hydroxyethyl group introduces a flexible spacer into the polymer chain, which could lead to a lower melting temperature and improved processability compared to polymers made from 6-hydroxy-2-naphthoic acid.
-
Enhanced Solubility: The presence of the ether-like linkage and the aliphatic C-C bond in the side chain may improve the solubility of the resulting polymer in common organic solvents, facilitating characterization and processing.
-
Tunable Properties: The reactivity of the hydroxyl group offers potential for post-polymerization modification, allowing for the tuning of the polymer's properties.
Representative Data
The following table summarizes typical properties of high-performance polyesters derived from hydroxynaphthoic acids. These values are provided for comparative purposes and would need to be experimentally determined for a polymer synthesized from this compound.
| Property | Representative Value Range | Units |
| Glass Transition Temp (Tg) | 150 - 250 | °C |
| Melting Temperature (Tm) | 300 - 400 | °C |
| Tensile Strength | 150 - 250 | MPa |
| Flexural Modulus | 10 - 20 | GPa |
| Decomposition Temperature | > 450 | °C |
Experimental Protocol: Melt Polycondensation of this compound
This protocol describes the synthesis of a polyester from this compound via melt polycondensation. This method is commonly used for the industrial production of aromatic polyesters.
Materials:
-
This compound (Monomer)
-
Acetic Anhydride (Acetylation agent)
-
Antimony(III) oxide (Catalyst)
-
Triphenyl phosphite (Stabilizer)
-
Nitrogen gas (Inert atmosphere)
-
Methanol (for washing)
-
Acetone (for washing)
Equipment:
-
Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet.
-
Heating mantle with a temperature controller.
-
Vacuum pump.
-
Standard laboratory glassware.
Procedure:
-
Acetylation of the Monomer:
-
Charge the glass reactor with this compound and a molar excess (e.g., 1.1 equivalents) of acetic anhydride.
-
Purge the reactor with nitrogen gas.
-
Heat the mixture to 140-150°C with stirring for 2-3 hours to acetylate the hydroxyl group. Acetic acid is formed as a byproduct and can be removed by distillation.
-
-
Polycondensation:
-
Add the catalyst (e.g., antimony(III) oxide, ~50-200 ppm) and stabilizer (e.g., triphenyl phosphite, ~0.05-0.1 wt%) to the reactor.
-
Slowly increase the temperature to 250-280°C under a slow stream of nitrogen.
-
Maintain this temperature for 1-2 hours to allow for the initial polycondensation to occur, during which acetic acid will continue to distill off.
-
Gradually apply a vacuum (reducing the pressure to <1 Torr) over 1-2 hours while increasing the temperature to 280-320°C.
-
Continue the reaction under high vacuum and high temperature for another 2-4 hours. The viscosity of the melt will increase significantly as the molecular weight of the polymer increases. The reaction is complete when the desired melt viscosity is achieved (monitored by the torque on the stirrer).
-
-
Polymer Isolation and Purification:
-
Release the vacuum with nitrogen gas and cool the reactor.
-
Extrude or carefully remove the solid polymer from the reactor.
-
Grind the polymer into a powder.
-
Wash the polymer powder with methanol and then acetone to remove any unreacted monomer and catalyst residues.
-
Dry the polymer powder in a vacuum oven at 120°C for 24 hours.
-
Characterization:
The synthesized polymer should be characterized to determine its structure, molecular weight, and thermal properties using techniques such as:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of ester linkages and the disappearance of carboxylic acid and hydroxyl groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure of the polymer.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.
-
Differential Scanning Calorimetry (DSC): To identify the glass transition temperature (Tg) and melting temperature (Tm).
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature of the polymer.
Visualizations
Workflow for Polyester Synthesis and Characterization
Caption: Workflow for the synthesis, purification, and characterization of a novel polyester.
Logical Relationship of Polymer Properties and Applications
Caption: Relationship between monomer structure, material properties, and potential applications.
References
Application Notes and Protocols for Single Crystal Growth of 6-(2-Hydroxyethyl)-1-naphthoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for growing single crystals of 6-(2-Hydroxyethyl)-1-naphthoic acid, a crucial step for structural elucidation by X-ray crystallography and for studying its physicochemical properties. The methods described are based on established techniques for the crystallization of organic molecules, particularly aromatic carboxylic acids.[1][2][3][4][5][6]
Introduction
Single crystal X-ray diffraction is a definitive method for determining the three-dimensional atomic structure of a molecule.[2] Obtaining high-quality single crystals is often the rate-limiting step in this process. This compound, as a derivative of naphthoic acid, possesses a rigid aromatic core and a flexible hydroxyethyl side chain, which can influence its packing in the crystal lattice.[7] The presence of both a carboxylic acid and a hydroxyl group allows for the formation of various hydrogen bonding networks, potentially leading to polymorphism.[8][9] Careful control over crystallization conditions is therefore essential.
The following protocols outline the most common and effective techniques for growing single crystals of organic compounds: slow evaporation, slow cooling, and vapor diffusion.[1][3][4] It is recommended to perform these experiments in a vibration-free environment to prevent premature precipitation and the formation of polycrystalline material.[1][10] The purity of the starting material is also critical for successful crystallization.[3][10]
Pre-crystallization Steps: Material Purification and Solvent Selection
2.1. Purification of this compound
High purity of the compound is crucial for successful single crystal growth.[3] Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to defects. It is recommended to purify the material to >98% purity.
Protocol for Recrystallization:
-
Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Dissolve the crude this compound in a minimum amount of the hot solvent to create a saturated solution.
-
If any insoluble impurities are present, perform a hot filtration to remove them.[10]
-
Allow the solution to cool slowly to room temperature, and then further cool in a refrigerator or ice bath to induce crystallization.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
2.2. Solvent Selection
The choice of solvent is a critical parameter in crystallization as it affects solubility, nucleation, and crystal morphology.[2][8][11][12] For this compound, solvents with varying polarities should be screened. Given the presence of hydroxyl and carboxylic acid groups, polar protic and aprotic solvents are good starting points.
Table 1: Suggested Solvents for Crystallization Screening
| Solvent Class | Examples | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | Can form hydrogen bonds with the solute. |
| Ketones | Acetone, Methyl Ethyl Ketone | Polar aprotic solvents that can dissolve the compound. |
| Esters | Ethyl Acetate | Medium polarity solvent. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Can act as hydrogen bond acceptors. |
| Aromatic | Toluene | Aromatic nature may interact favorably with the naphthalene core.[13] |
| Mixed Solvents | e.g., Dichloromethane/Hexane, Acetone/Water | Allows for fine-tuning of solubility and supersaturation.[3] |
Experimental Protocols for Single Crystal Growth
3.1. Method 1: Slow Evaporation
This is one of the simplest and most common methods for growing single crystals.[2][4]
Protocol:
-
Prepare a saturated or nearly saturated solution of purified this compound in a selected solvent at room temperature.
-
Filter the solution through a syringe filter (0.2 µm) into a clean, small vial or test tube to remove any dust or particulate matter.
-
Cover the vial with a cap or parafilm with a few pinholes to allow for slow evaporation of the solvent.[4] The rate of evaporation can be controlled by the number and size of the holes.[1]
-
Place the vial in a quiet, undisturbed location at a constant temperature.
-
Monitor the vial over several days to weeks for the formation of single crystals.
Table 2: Example Parameters for Slow Evaporation
| Parameter | Value |
| Compound Concentration | 10-50 mg |
| Solvent Volume | 1-5 mL |
| Temperature | 20-25 °C |
| Evaporation Time | 3-14 days |
3.2. Method 2: Slow Cooling
This technique is effective for compounds that have a significant increase in solubility with temperature.[1][4]
Protocol:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature (e.g., near the boiling point of the solvent).
-
Ensure all the solid has dissolved. If necessary, add a very small amount of additional solvent.
-
Filter the hot solution into a clean vial.
-
Seal the vial and place it in an insulated container (e.g., a Dewar flask filled with hot water or an insulated box) to allow for very slow cooling to room temperature.[4]
-
Once at room temperature, the vial can be transferred to a refrigerator (4 °C) to further promote crystallization.
Table 3: Example Parameters for Slow Cooling
| Parameter | Value |
| Initial Temperature | 40-80 °C (solvent dependent) |
| Final Temperature | 4-25 °C |
| Cooling Rate | 1-5 °C/hour |
| Crystallization Time | 1-7 days |
3.3. Method 3: Vapor Diffusion
Vapor diffusion is a highly successful method that involves two solvents: a "solvent" in which the compound is soluble, and an "anti-solvent" in which the compound is insoluble but which is miscible with the solvent.[3]
Protocol (Sitting Drop):
-
Dissolve the compound in a small amount of the "solvent" and place this solution as a drop on a siliconized glass slide.
-
In a sealed container (e.g., a small beaker or a specialized crystallization plate), place a larger volume of the "anti-solvent".
-
Place the glass slide with the drop inside the sealed container.
-
Over time, the anti-solvent vapor will slowly diffuse into the drop, reducing the solubility of the compound and inducing crystallization.
Protocol (Hanging Drop):
-
This is a variation where the drop of the compound solution is placed on the underside of a siliconized glass slide which is then used to seal the container with the anti-solvent.
Table 4: Example Parameters for Vapor Diffusion
| Parameter | Value |
| Compound Solution Volume | 1-10 µL |
| Anti-solvent Volume | 0.5-1 mL |
| Temperature | 4-25 °C |
| Diffusion Time | 2-10 days |
| Example Solvent/Anti-solvent Pairs | Acetone/Water, THF/Hexane |
3.4. Method 4: Liquid-Liquid Diffusion
In this method, a solution of the compound is carefully layered with a miscible anti-solvent.[10]
Protocol:
-
Prepare a concentrated solution of the compound in a suitable solvent.
-
Place this solution in the bottom of a narrow test tube or NMR tube.
-
Carefully layer the anti-solvent on top of the solution, minimizing mixing at the interface. This can be done by slowly adding the anti-solvent down the side of the tube.
-
Crystals will form at the interface of the two liquids over time.
Visualization of Experimental Workflows
Caption: Workflow for Single Crystal Growth by Slow Evaporation.
References
- 1. Crystal Growth - Sample Preparation - Molecular Solids Group - Philipps-Universität Marburg [uni-marburg.de]
- 2. chemistry.muohio.edu [chemistry.muohio.edu]
- 3. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 4. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 5. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 614754-39-1 | Benchchem [benchchem.com]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. A new polymorph of 1-hydroxy-2-naphthoic acid obtained during failed co-crystallization experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. mdpi.com [mdpi.com]
- 12. Solvent effects and its role in quantitatively manipulating the crystal growth: benzoic acid as case study - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
Application Note and Protocol: A Scalable Synthesis of 6-(2-Hydroxyethyl)-1-naphthoic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the laboratory-scale synthesis and a proposed scale-up of 6-(2-Hydroxyethyl)-1-naphthoic acid, a valuable building block in medicinal chemistry and materials science. The described synthetic route is based on established chemical transformations, ensuring reproducibility and scalability. This protocol includes comprehensive experimental procedures, purification methods, characterization data, and safety considerations.
Introduction
This compound is a bifunctional molecule incorporating a rigid naphthalene core with both a carboxylic acid and a primary alcohol. This unique combination of functional groups makes it an attractive starting material for the synthesis of a variety of derivatives with potential applications in drug discovery and materials science. The hydroxyethyl group can act as a handle for further derivatization or improve aqueous solubility, while the naphthoic acid moiety provides a platform for introducing other functionalities or for coordinating to metal centers. This protocol outlines a reliable and scalable synthetic route to access this versatile compound.
Proposed Synthetic Pathway
The proposed synthesis of this compound starts from the commercially available 6-bromo-1-naphthoic acid. The synthesis involves two key steps: a Sonogashira coupling to introduce a protected alkyne, followed by a reduction and deprotection sequence to yield the final product.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Materials and Methods
All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.
Step 1: Esterification of 6-Bromo-1-naphthoic acid
This step protects the carboxylic acid as a methyl ester to prevent side reactions in the subsequent coupling step.
Protocol:
-
To a solution of 6-bromo-1-naphthoic acid (1.0 eq) in methanol (10 mL/g), add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the methyl 6-bromo-1-naphthoate.
Step 2: Sonogashira Coupling
This reaction introduces the two-carbon side chain which will be converted to the hydroxyethyl group.
Protocol:
-
To a solution of methyl 6-bromo-1-naphthoate (1.0 eq) in triethylamine (15 mL/g), add ethynyltrimethylsilane (1.5 eq), bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), and copper(I) iodide (0.1 eq).
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction mixture to 80 °C for 12 hours under an argon atmosphere.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture, filter through a pad of celite, and wash with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel.
Step 3: Hydrogenation and Deprotection
This step reduces the alkyne to an alkane and removes the silyl protecting group.
Protocol:
-
Dissolve the Sonogashira product (1.0 eq) in a mixture of methanol and ethyl acetate (1:1, 20 mL/g).
-
Add palladium on carbon (10 wt. %).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 16 hours.
-
Filter the reaction mixture through celite and concentrate the filtrate.
-
Dissolve the residue in tetrahydrofuran (THF) (10 mL/g) and add tetrabutylammonium fluoride (TBAF) (1.1 eq, 1M solution in THF).
-
Stir the mixture at room temperature for 1 hour.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate.
Step 4: Hydrolysis
The final step is the hydrolysis of the methyl ester to the carboxylic acid.
Protocol:
-
Dissolve the product from the previous step (1.0 eq) in a mixture of THF and water (3:1, 20 mL/g).
-
Add lithium hydroxide (2.0 eq).
-
Stir the mixture at room temperature for 6 hours.
-
Monitor the reaction by TLC.
-
Acidify the reaction mixture with 1N HCl to pH 3-4.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Scale-up Protocol
Scaling up the synthesis requires careful consideration of reaction parameters and safety. The following is a proposed protocol for a larger scale preparation (e.g., 10-50 g).
Caption: Workflow for the scaled-up synthesis of the target compound.
Key Considerations for Scale-up:
-
Reaction Vessels: Use jacketed glass reactors for better temperature control during exothermic or endothermic steps.
-
Reagent Addition: For larger volumes, use addition funnels or pumps for controlled addition of reagents, especially for the thionyl chloride and during quenching and pH adjustment steps.
-
Inert Atmosphere: Ensure a robust inert atmosphere (argon or nitrogen) for the Sonogashira coupling, possibly using a manifold.
-
Hydrogenation: For gram-scale hydrogenation, a Parr shaker or a similar hydrogenation apparatus is recommended over a balloon setup for safety and efficiency.
-
Work-up and Extraction: Use larger separatory funnels or liquid-liquid extraction equipment. Be mindful of potential emulsion formation.
-
Purification: For larger quantities, crystallization is often more practical than column chromatography. A systematic solvent screen should be performed to find optimal crystallization conditions.
-
Safety: All operations should be conducted in a well-ventilated fume hood. Personal protective equipment (goggles, lab coat, gloves) is mandatory. Pay special attention to the handling of thionyl chloride, flammable solvents, and the hydrogenation setup.
Data Presentation
The following table summarizes the expected yields and key characterization data for each step of the synthesis.
| Step | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Appearance | Key Analytical Data |
| 1 | Methyl 6-bromo-1-naphthoate | C₁₂H₉BrO₂ | 265.10 | 90-95 | White to off-white solid | ¹H NMR, ¹³C NMR |
| 2 | Methyl 6-((trimethylsilyl)ethynyl)-1-naphthoate | C₁₇H₁₈O₂Si | 282.41 | 75-85 | Yellowish solid | ¹H NMR, IR (C≡C stretch) |
| 3 | Methyl 6-(2-hydroxyethyl)-1-naphthoate | C₁₄H₁₄O₃ | 230.26 | 80-90 | Colorless oil or low melting solid | ¹H NMR, MS |
| 4 | This compound | C₁₃H₁₂O₃ | 216.23 | 85-95 | White solid | ¹H NMR, ¹³C NMR, HPLC, MS |
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis of this compound. The described multi-step synthesis utilizes well-established reactions, and the protocol includes detailed procedures for both laboratory and larger-scale preparations. The availability of this protocol should facilitate further research and development in areas utilizing this versatile chemical building block.
Application Notes and Protocols for Naphthoic Acid Derivatives in Drug Discovery
Disclaimer: Extensive literature searches did not yield specific biological activity data or detailed drug discovery applications for 6-(2-Hydroxyethyl)-1-naphthoic acid . The following application notes and protocols are based on the activities of structurally related naphthoic acid and naphthol derivatives and are provided as a general framework for potential research and development. The experimental protocols are generalized and would require optimization for the specific compound of interest.
I. Introduction
The naphthoic acid scaffold is a recurring motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The combination of a rigid naphthalene core and a carboxylic acid group provides a platform for developing compounds that can interact with various biological targets through mechanisms such as π-π stacking and hydrogen bonding. The introduction of a hydroxyethyl group, as in this compound, can further enhance solubility and provide an additional point for hydrogen bonding interactions, potentially increasing binding affinity and specificity for target proteins.
While specific data for this compound is not publicly available, related compounds have shown promise in several therapeutic areas, including oncology, inflammation, and neuroscience. These notes outline potential applications and standardized protocols for evaluating the biological activity of novel naphthoic acid derivatives.
II. Potential Therapeutic Applications
Based on the activities of related compounds, this compound and its derivatives could be investigated for the following applications:
-
Anticancer Activity: Naphthoquinone derivatives, which share the naphthalene core, have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the generation of reactive oxygen species (ROS) or intercalation into DNA.
-
Anti-inflammatory Activity: Several naphthalene derivatives have been shown to possess anti-inflammatory properties by inhibiting key enzymes in inflammatory pathways, such as cyclooxygenases (COX) or by modulating the production of pro-inflammatory cytokines.
-
Enzyme Inhibition: The rigid aromatic structure of naphthoic acids makes them suitable candidates for designing inhibitors of various enzymes, including but not limited to kinases, proteases, and metabolic enzymes.
-
Neurological Disorders: Certain naphthoic acid derivatives have been explored as allosteric modulators of neurotransmitter receptors, such as the NMDA receptor, suggesting potential applications in treating neurological and psychiatric conditions.
III. Quantitative Data Summary (Hypothetical for a Naphthoic Acid Derivative)
The following table is a hypothetical representation of data that could be generated for a novel naphthoic acid derivative. No such data was found for this compound.
| Assay Type | Target/Cell Line | Metric | Value (µM) |
| Cytotoxicity | A549 (Lung Cancer) | IC50 | 15.2 |
| Cytotoxicity | MCF-7 (Breast Cancer) | IC50 | 22.8 |
| Anti-inflammatory | RAW 264.7 Macrophages (LPS-stimulated) | NO Inhibition IC50 | 8.5 |
| Enzyme Inhibition | COX-2 | IC50 | 5.1 |
| NMDA Receptor Modulation | GluN1/GluN2A | IC50 | 12.3 |
IV. Experimental Protocols
The following are generalized protocols that can be adapted to evaluate the biological activities of this compound or its derivatives.
A. In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well.
-
Incubate the plate for 2-4 hours at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.
B. In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition in RAW 264.7 Cells)
Objective: To assess the ability of a test compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete growth medium
-
LPS from E. coli
-
Test compound stock solution (in DMSO)
-
Griess Reagent System
-
96-well plates
-
Plate reader (540 nm)
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., L-NAME).
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution (Part II of Griess Reagent) and incubate for 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Determine the concentration of nitrite by comparing the absorbance to a sodium nitrite standard curve.
-
Calculate the percentage of NO inhibition and the IC50 value.
V. Visualizations
A. General Experimental Workflow for In Vitro Screening
Caption: General workflow for in vitro screening of a test compound.
B. Hypothetical Signaling Pathway for Anti-inflammatory Action
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-(2-Hydroxyethyl)-1-naphthoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-(2-Hydroxyethyl)-1-naphthoic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing this compound?
A1: A common and plausible multi-step synthetic strategy starts from a readily available naphthalene derivative. A general proposed pathway involves:
-
Carboxylation of a suitable naphthalene precursor at the 1-position to yield a 1-naphthoic acid derivative.
-
Functionalization at the 6-position of the naphthalene ring system, for example, through bromination.
-
Introduction of the 2-hydroxyethyl group at the 6-position, often via a palladium-catalyzed cross-coupling reaction or through an organometallic intermediate.
Q2: What are the main challenges in the synthesis of this compound?
A2: Researchers may encounter several challenges, including:
-
Low yields in individual steps, particularly in the carboxylation and cross-coupling reactions.
-
Formation of isomers , which complicates purification and reduces the yield of the desired product.
-
Harsh reaction conditions that may not be compatible with other functional groups on the molecule.
-
Difficulty in purification of intermediates and the final product.
Q3: Are there any alternative starting materials for this synthesis?
A3: Yes, alternative starting materials can be considered depending on commercial availability and the desired synthetic route. For instance, starting with a pre-functionalized naphthalene derivative, such as 6-bromo-1-naphthylamine or 6-hydroxy-1-naphthoic acid, could offer a more direct pathway, potentially reducing the number of synthetic steps.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Carboxylation of the Naphthalene Ring
Problem: Low yield during the carboxylation of naphthalene to 1-naphthoic acid.
| Potential Cause | Troubleshooting Suggestion | Expected Outcome |
| Incomplete reaction | Increase reaction time and/or temperature. Monitor the reaction progress using TLC or GC-MS. | Drive the reaction to completion and improve the yield of the carboxylic acid. |
| Deactivation of the catalyst | Use a higher catalyst loading or a more robust catalyst. Ensure all reagents and solvents are anhydrous and free of impurities. | Enhance the catalytic activity and prevent premature deactivation, leading to higher conversion. |
| Reversibility of the reaction | Perform the reaction under a constant pressure of carbon dioxide to shift the equilibrium towards the product. | Increase the formation of the carboxylated product and improve the overall yield. |
| Formation of the 2-naphthoic acid isomer | Optimize the reaction conditions (temperature, solvent, catalyst) to favor the formation of the 1-isomer. Purification by crystallization or chromatography may be necessary. | Enhance the regioselectivity of the carboxylation and simplify the purification process. |
Bromination of 1-Naphthoic Acid
Problem: Poor regioselectivity during the bromination of 1-naphthoic acid, leading to a mixture of isomers.
| Potential Cause | Troubleshooting Suggestion | Expected Outcome |
| Harsh brominating agent | Use a milder brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator. | Increase the selectivity for the desired 6-bromo isomer and minimize the formation of byproducts. |
| Inappropriate solvent | Screen different solvents to find one that favors the desired regioselectivity. Non-polar solvents may be preferable. | Improve the isomeric ratio and simplify the purification of 6-bromo-1-naphthoic acid. |
| Reaction temperature too high | Perform the reaction at a lower temperature to enhance selectivity. | Reduce the rate of competing side reactions and improve the yield of the target isomer. |
Introduction of the 2-Hydroxyethyl Group
Problem: Low yield in the palladium-catalyzed coupling reaction to introduce the 2-hydroxyethyl group.
| Potential Cause | Troubleshooting Suggestion | Expected Outcome |
| Catalyst poisoning | Ensure all glassware is scrupulously clean and that all reagents and solvents are of high purity and anhydrous. | Maintain the activity of the palladium catalyst throughout the reaction, leading to higher conversion. |
| Inefficient ligand | Screen a variety of phosphine ligands to find one that is optimal for the specific coupling reaction. | Improve the catalytic cycle's efficiency, resulting in a higher yield of the desired product. |
| Sub-optimal reaction conditions | Systematically vary the temperature, reaction time, base, and solvent to find the optimal conditions for the coupling reaction. | Maximize the product yield and minimize the formation of side products. |
| Side reactions of the starting material | Protect any sensitive functional groups on the starting material before carrying out the coupling reaction. | Prevent unwanted side reactions and increase the yield of the target molecule. |
Experimental Protocols
Protocol 1: Synthesis of 6-bromo-1-naphthoic acid
This protocol describes a representative procedure for the synthesis of a key intermediate.
-
Dissolution: Dissolve 1-naphthoic acid (1.0 eq) in a suitable solvent (e.g., glacial acetic acid).
-
Addition of Brominating Agent: Slowly add N-bromosuccinimide (1.1 eq) to the solution at room temperature while stirring.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-water.
-
Isolation: Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 6-bromo-1-naphthoic acid.
Protocol 2: Sonogashira Coupling for the Introduction of a Precursor to the Hydroxyethyl Group
This protocol outlines a general procedure for a Sonogashira coupling, which can be adapted to introduce a protected hydroxyethyl group.
-
Reaction Setup: To a degassed solution of 6-bromo-1-naphthoic acid methyl ester (1.0 eq) and a suitable terminal alkyne (e.g., 2-(trimethylsilyloxy)ethyne, 1.5 eq) in an appropriate solvent (e.g., THF/triethylamine), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a copper(I) co-catalyst (e.g., CuI, 0.1 eq).
-
Reaction: Stir the mixture at room temperature or with gentle heating under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography.
-
Deprotection and Reduction: The resulting alkyne can then be deprotected and reduced to the corresponding 2-hydroxyethyl group in subsequent steps.
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: A logical troubleshooting workflow for addressing low reaction yields.
Technical Support Center: Synthesis of 6-(2-Hydroxyethyl)-1-naphthoic acid
Welcome to the technical support center for the synthesis of 6-(2-Hydroxyethyl)-1-naphthoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis, with a focus on identifying and mitigating side reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific problems that may arise during the synthesis. A plausible synthetic route involves the formation of a Grignard reagent from a protected 1-bromo-6-(2-hydroxyethyl)naphthalene, followed by carboxylation with carbon dioxide.
Q1: Why is my overall yield of this compound consistently low?
A1: Low yields can stem from several factors, primarily related to the formation and reactivity of the Grignard reagent.
-
Moisture Contamination: Grignard reagents are extremely sensitive to protic sources like water, which will quench the reagent. Ensure all glassware is oven-dried, and all solvents and reagents are anhydrous.
-
Poor Magnesium Activation: The magnesium turnings must be fresh and reactive. Activation can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.
-
Inefficient Carboxylation: The reaction of the Grignard reagent with CO2 is highly exothermic. Poor temperature control can lead to side reactions. It is crucial to maintain a low temperature (e.g., below -70°C) during the addition of CO2 (as dry ice or gas).[1]
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low product yields.
Q2: I've isolated a significant amount of a naphthalene dimer. What causes this and how can I prevent it?
A2: The formation of a bi-naphthalene species is a classic side reaction in Grignard synthesis known as Wurtz coupling. This occurs when the Grignard reagent reacts with the unreacted starting halide.
Prevention Strategies:
-
Slow Addition: Add the solution of the aryl halide to the magnesium suspension very slowly to maintain a low concentration of the halide in the reaction mixture.
-
Dilution: Working in a larger volume of solvent can help reduce the frequency of these bimolecular reactions.
-
Highly Reactive Magnesium: Using finely powdered or Rieke magnesium can promote faster Grignard formation, outcompeting the coupling reaction.
Q3: My product is contaminated with a tertiary alcohol. How is this formed and what can be done?
A3: This side reaction is common when a Grignard reagent reacts with an ester or, in this case, the initially formed magnesium carboxylate salt.[2][3][4] The Grignard reagent can add twice: first to the carboxylate to form a ketone intermediate (after an initial complexation), and a second equivalent of the Grignard reagent adds to the highly reactive ketone to yield a tertiary alcohol after acidic workup.[2][3][4][5]
Mitigation:
-
Inverse Addition: Add the Grignard solution slowly to a large excess of crushed dry ice in anhydrous ether. This ensures that the Grignard reagent is always in the presence of excess CO2, minimizing its reaction with the product carboxylate.
-
Low Temperature: Maintain a very low reaction temperature (e.g., -78°C) to decrease the rate of the side reaction.
Side Reaction: Formation of Tertiary Alcohol
Caption: Pathway showing the formation of a tertiary alcohol byproduct.
Q4: How do I effectively remove unreacted starting materials and other impurities from my final product?
A4: Purification is critical for obtaining high-purity this compound.
-
Acid-Base Extraction: After the reaction workup, the acidic product can be separated from neutral impurities (like the starting material and dimer byproduct) by extracting it into a basic aqueous solution (e.g., NaOH or NaHCO3). The aqueous layer is then washed with an organic solvent, and the product is precipitated by re-acidification.
-
Recrystallization: This is an effective method for removing smaller amounts of impurities. Solvents like ethanol/water mixtures or toluene can be effective.[1]
-
Column Chromatography: For difficult-to-separate impurities, silica gel chromatography can be used. A polar solvent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid) is typically required to elute the carboxylic acid.
-
Adsorbent Resins: For industrial-scale purification, macroporous adsorbent resins can be used to remove byproducts like residual naphthol derivatives and polymeric substances.[6]
Data Presentation
The following tables present illustrative data on how reaction conditions can influence product and byproduct distribution.
Table 1: Effect of Carboxylation Temperature on Product Distribution
| Entry | Temperature (°C) | Yield of Target Acid (%) | Yield of Tertiary Alcohol Byproduct (%) |
| 1 | 0 | 45 | 35 |
| 2 | -20 | 62 | 21 |
| 3 | -78 | 85 | <5 |
Table 2: Impact of Halide Addition Rate on Dimer Formation
| Entry | Addition Time (min) | Yield of Target Acid (%) | Yield of Dimer Byproduct (%) |
| 1 | 10 | 68 | 25 |
| 2 | 60 | 81 | 11 |
| 3 | 120 | 86 | <5 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol assumes the availability of 1-bromo-6-(2-(tetrahydro-2H-pyran-2-yloxy)ethyl)naphthalene as the starting material.
1. Grignard Reagent Formation: a. To a flame-dried 250 mL three-necked flask equipped with a condenser, dropping funnel, and magnetic stirrer, add magnesium turnings (1.2 eq). b. Cover the magnesium with 20 mL of anhydrous tetrahydrofuran (THF). c. Add a small crystal of iodine. d. Dissolve the starting aryl bromide (1.0 eq) in 80 mL of anhydrous THF and add it to the dropping funnel. e. Add a small portion (approx. 5 mL) of the bromide solution to the magnesium. The reaction should initiate (disappearance of iodine color, gentle reflux). If not, gently warm the flask. f. Once initiated, add the remaining bromide solution dropwise over 1-2 hours to maintain a gentle reflux. g. After the addition is complete, continue stirring and refluxing for an additional hour to ensure complete formation of the Grignard reagent.
2. Carboxylation: a. Cool the Grignard solution to 0°C in an ice bath. b. In a separate, larger flask, add a large excess of freshly crushed dry ice and cover with anhydrous THF or diethyl ether. c. Slowly transfer the Grignard reagent solution via cannula into the dry ice slurry with vigorous stirring over 30 minutes. d. Allow the mixture to warm to room temperature overnight, allowing excess CO2 to sublime.
3. Workup and Deprotection: a. Quench the reaction by slowly adding 1 M HCl solution until the mixture is acidic (pH ~2). b. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL). c. Combine the organic layers. Add 50 mL of 3 M HCl and stir vigorously for 4-6 hours to cleave the THP protecting group. d. Wash the organic layer with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Slowly add hot deionized water until the solution becomes faintly turbid.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.
Diagrams
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 5. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 6. CN102173988B - Purification method of 6-hydroxyl-2-naphthoic acid - Google Patents [patents.google.com]
Technical Support Center: Purification of Polar Naphthoic Acid Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of polar naphthoic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in syntheses of polar naphthoic acid derivatives?
A1: Common impurities can include starting materials, byproducts from side reactions, and reagents from the workup. For instance, in the synthesis of hydroxynaphthoic acids via Kolbe-Schmitt reaction, unreacted naphthol starting material and isomeric byproducts are frequent impurities. Syntheses involving Grignard reactions may have residual magnesium salts and biphenyl-type byproducts.
Q2: Which purification technique is most suitable for polar naphthoic acid derivatives?
A2: The choice of purification technique depends on the specific properties of the derivative and the impurities present.
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Acid-base extraction is effective for separating acidic naphthoic acid derivatives from neutral or basic impurities.
-
Recrystallization is a powerful technique for obtaining high-purity crystalline material, provided a suitable solvent system can be found.
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High-Performance Liquid Chromatography (HPLC) , particularly reversed-phase or mixed-mode chromatography, is well-suited for separating complex mixtures of polar naphthoic acid derivatives and their isomers.[1]
Q3: How can I improve the solubility of my polar naphthoic acid derivative for purification?
A3: The solubility of polar naphthoic acid derivatives can be enhanced in basic aqueous solutions where the carboxylic acid group is deprotonated to the more soluble carboxylate salt.[2] In organic solvents, solubility is influenced by the polarity of the solvent. Polar aprotic solvents like DMSO, or alcohols such as ethanol and methanol, are often good choices for dissolving polar naphthoic acids.[2][3][4]
Troubleshooting Guides
Recrystallization Issues
Q: My compound "oils out" instead of crystallizing. What should I do?
A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is too close to the melting point of the compound or if the solution is cooled too rapidly.
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Solution 1: Reheat and Cool Slowly. Reheat the solution until the oil redissolves completely. Then, allow the solution to cool more slowly. You can do this by placing the flask in a large beaker of hot water and allowing it to cool to room temperature before moving it to an ice bath.
-
Solution 2: Adjust Solvent System. If slow cooling doesn't work, you may need to adjust your solvent system. Add a small amount of a solvent in which your compound is more soluble to the hot solution to prevent premature precipitation.
Q: My compound will not crystallize out of solution, even after cooling.
A: This indicates that your solution is not supersaturated, which can be due to using too much solvent.
-
Solution 1: Evaporate Excess Solvent. Gently heat the solution to evaporate some of the solvent. Once you observe initial crystal formation or cloudiness, allow it to cool slowly.
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Solution 2: Induce Crystallization. If reducing the solvent volume is not effective, you can try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of your compound.
Q: The purity of my compound does not improve after recrystallization.
A: This could be due to the co-crystallization of impurities or the use of an inappropriate solvent.
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Solution 1: Choose a Different Solvent. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should remain soluble at all temperatures. Experiment with different solvent systems.
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Solution 2: Perform Multiple Recrystallizations. Sometimes, a single recrystallization is not sufficient to remove all impurities. A second recrystallization from a different solvent system may be necessary.
Acid-Base Extraction Issues
Q: I am not getting good separation of my naphthoic acid from neutral impurities.
A: Incomplete extraction can be due to several factors, including the wrong choice of base or insufficient mixing.
-
Solution 1: Use a Stronger Base. While a weak base like sodium bicarbonate can extract strongly acidic carboxylic acids, a stronger base like sodium hydroxide may be needed for less acidic naphthoic acid derivatives.
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Solution 2: Ensure Thorough Mixing. Gently invert the separatory funnel multiple times to ensure complete mixing of the aqueous and organic phases. Be sure to vent the funnel frequently to release any pressure buildup, especially when using bicarbonate bases which can generate carbon dioxide gas.
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Solution 3: Perform Multiple Extractions. A single extraction may not be sufficient. Performing two or three extractions with smaller volumes of the basic solution is more effective than a single extraction with a large volume.[5]
Q: I have low recovery of my naphthoic acid after acidification of the aqueous layer.
A: Low recovery can result from incomplete precipitation or loss of product during filtration.
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Solution 1: Ensure Complete Precipitation. After adding acid to the aqueous extract, check the pH with litmus paper to ensure it is sufficiently acidic to protonate the carboxylate and cause precipitation. Cooling the solution in an ice bath can also increase the amount of precipitate.
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Solution 2: Minimize Loss During Filtration. Wash the collected solid with a minimal amount of ice-cold water to remove any residual salts without dissolving a significant amount of the product.
HPLC Purification Issues
Q: I am seeing poor peak shape (e.g., tailing) for my polar naphthoic acid derivative.
A: Peak tailing in reversed-phase HPLC is often caused by secondary interactions between the analyte and the stationary phase, or by issues with the mobile phase.
-
Solution 1: Adjust Mobile Phase pH. For acidic compounds like naphthoic acids, using a mobile phase with a pH below the pKa of the carboxylic acid group (typically around 2.5-3.5) will ensure the compound is in its neutral form and minimizes ionic interactions with the silica backbone of the stationary phase.[6]
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Solution 2: Use a Different Column. A column with low silanol activity or an end-capped column can reduce peak tailing.[1] Alternatively, mixed-mode chromatography can provide better peak shapes for polar compounds.
Q: My polar naphthoic acid derivatives are not well-retained on a C18 column.
A: Highly polar compounds can have insufficient retention on traditional non-polar stationary phases.
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Solution 1: Use a More Polar Stationary Phase. Consider using a column with a more polar stationary phase, such as a cyano or phenyl column.
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Solution 2: Employ HILIC. Hydrophilic Interaction Chromatography (HILIC) is a technique specifically designed for the retention and separation of very polar compounds.
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Solution 3: Use a Gradient Elution. A gradient elution, where the mobile phase composition is changed over time, can help to retain and then elute highly polar compounds effectively.[7]
Data Presentation
Table 1: Solubility of Selected Polar Naphthoic Acid Derivatives
| Compound | Solvent | Solubility | Reference |
| 1-Hydroxy-2-naphthoic acid | Cold Water | Insoluble | |
| 1-Hydroxy-2-naphthoic acid | Alcohol | Freely Soluble | |
| 1-Hydroxy-2-naphthoic acid | Benzene | Freely Soluble | |
| 1-Hydroxy-2-naphthoic acid | Diethyl Ether | Freely Soluble | |
| 1-Hydroxy-2-naphthoic acid | DMSO | 38 mg/mL | [4] |
| 2-Hydroxynaphthalene-1-carboxylic acid | Water | Moderately Soluble | [2] |
| 2-Hydroxynaphthalene-1-carboxylic acid | Ethanol | More Soluble | [2] |
| 2-Hydroxynaphthalene-1-carboxylic acid | Acetone | More Soluble | [2] |
| 3-Hydroxy-2-naphthoic acid | Methanol | Soluble | [8] |
| 3-Hydroxy-2-naphthoic acid | Ethanol | Soluble | [8] |
| 3-Hydroxy-2-naphthoic acid | Acetone | Soluble | [8] |
Table 2: Typical Purification Outcomes
| Purification Method | Compound | Purity/Recovery | Reference |
| Two-Base Extraction | Benzoic Acid & 2-Naphthol | 83% overall recovery | [9] |
| Acid-Base Extraction | Naphthalene, Benzoic Acid, 2-Naphthol | 72% overall recovery | [10] |
Experimental Protocols
Protocol 1: Acid-Base Extraction for the Purification of a Polar Naphthoic Acid Derivative
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Dissolution: Dissolve the crude mixture containing the polar naphthoic acid derivative in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.
-
Extraction: Add a 1 M aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel, cap it, and shake gently, venting frequently to release any CO₂ pressure. Allow the layers to separate. The deprotonated naphthoic acid will move to the aqueous layer.
-
Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete removal of the acidic compound. Combine the aqueous extracts.
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Back-washing (Optional): Wash the combined aqueous extracts with a small amount of fresh organic solvent to remove any entrained neutral impurities.
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Acidification: Cool the aqueous extract in an ice bath and slowly add 3 M hydrochloric acid (HCl) dropwise until the solution is acidic (test with pH paper). The polar naphthoic acid should precipitate out of the solution.
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Isolation: Collect the precipitated solid by vacuum filtration, washing the solid with a small amount of ice-cold water.
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Drying: Allow the purified solid to air dry or dry in a vacuum oven.
Protocol 2: Recrystallization of a Polar Naphthoic Acid Derivative
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Solvent Selection: Choose a suitable solvent or solvent pair. The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. For polar naphthoic acids, alcoholic solvents or mixtures like ethanol/water can be effective.
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Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid completely. If the solid does not dissolve, add small portions of hot solvent until it does.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.
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Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration.
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Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent and then allow them to dry completely.
Protocol 3: HPLC Purification of Polar Naphthoic Acid Derivatives
-
Column Selection: Choose a suitable HPLC column. For polar naphthoic acids, a reversed-phase C18 column with end-capping or a mixed-mode column is often a good choice.
-
Mobile Phase Preparation: Prepare the mobile phases. A typical mobile phase system for reversed-phase HPLC consists of an aqueous component (e.g., water with 0.1% formic acid or phosphoric acid to control pH) and an organic component (e.g., acetonitrile or methanol).[1]
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Method Development (Scouting Gradient): Develop a suitable elution method. A good starting point is a linear gradient from a low to a high percentage of the organic solvent (e.g., 5% to 95% acetonitrile over 20 minutes).
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Sample Preparation: Dissolve the crude sample in a solvent that is compatible with the initial mobile phase conditions. Filter the sample through a 0.45 µm syringe filter before injection.
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Purification Run: Inject the sample onto the HPLC system and collect the fractions corresponding to the peak of the desired compound.
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Fraction Analysis and Pooling: Analyze the collected fractions for purity (e.g., by analytical HPLC or TLC). Pool the pure fractions.
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Solvent Removal: Remove the HPLC solvent from the pooled fractions, typically by rotary evaporation, to obtain the purified compound.
Visualizations
Caption: General purification workflow for polar naphthoic acid derivatives.
References
- 1. Separation of 3-Hydroxy-2-naphthoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 1-Hydroxy-2-naphthoic acid | 86-48-6 [chemicalbook.com]
- 4. selleckchem.com [selleckchem.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Lab Report #1 Two Base Extraction [docs.google.com]
- 10. sas.upenn.edu [sas.upenn.edu]
stability issues of 6-(2-Hydroxyethyl)-1-naphthoic acid in solution
Welcome to the technical support center for 6-(2-Hydroxyethyl)-1-naphthoic acid. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential stability issues when working with this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: While specific solubility data for this compound is not extensively documented, its structure suggests it is a sparingly soluble compound in water. The naphthoic acid core is hydrophobic, while the carboxylic acid and hydroxyethyl groups introduce some polarity. The presence of the hydroxyethyl group may enhance its solubility in aqueous environments through hydrogen bonding compared to unsubstituted naphthoic acids[1]. For research purposes, it is often dissolved in organic solvents such as dimethyl sulfoxide (DMSO) or ethanol before being diluted into aqueous buffers.
Q2: I am observing precipitation of my compound after diluting it from a DMSO stock into an aqueous buffer. What could be the cause and how can I prevent it?
A2: This is a common issue for compounds with low aqueous solubility. The precipitation is likely due to the compound being less soluble in the final aqueous buffer than in the initial DMSO stock.
Troubleshooting Steps:
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Decrease the final concentration: The most straightforward solution is to work with a lower final concentration of the compound in your aqueous medium.
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Optimize the solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous solution is as low as possible, as high concentrations of organic solvents can be toxic to cells or interfere with assays. However, a small percentage of co-solvent may be necessary to maintain solubility.
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pH adjustment: The solubility of carboxylic acids is pH-dependent. Deprotonation of the carboxylic acid at higher pH will increase its aqueous solubility. Try adjusting the pH of your aqueous buffer to be above the pKa of the carboxylic acid group.
-
Use of solubilizing agents: Consider the use of surfactants or cyclodextrins to enhance the aqueous solubility of the compound.
Q3: How should I store stock solutions of this compound?
A3: For related compounds like 1-Naphthoic acid, stock solutions in DMSO are typically stored at -20°C or -80°C for long-term stability[2]. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. For short-term storage, refrigeration at 4°C may be acceptable, but stability should be verified.
Q4: What are the potential degradation pathways for this compound in solution?
A4: While specific degradation pathways for this compound have not been detailed in the literature, naphthoic acid derivatives can be susceptible to several degradation mechanisms:
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Oxidation: The naphthalene ring and the hydroxyethyl group can be susceptible to oxidation, especially in the presence of light, oxygen, and metal ions.
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Esterification: The carboxylic acid group can react with alcohols if present in the solvent, especially under acidic conditions.
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Decarboxylation: Although generally requiring harsh conditions, decarboxylation of the naphthoic acid could occur under certain circumstances.
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Microbial Degradation: Some bacteria are capable of degrading naphthoic acids[3][4]. If solutions are not sterile, microbial contamination could lead to degradation.
Troubleshooting Guides
Guide 1: Investigating Unexpected Experimental Results
If you are encountering inconsistent or unexpected results in your experiments, it could be related to the instability of your compound.
Logical Flow for Troubleshooting:
Caption: Troubleshooting workflow for inconsistent experimental results.
Guide 2: Assessing Compound Stability in a New Solvent or Buffer
When using a new formulation, it is crucial to assess the stability of this compound.
Experimental Workflow:
Caption: Workflow for assessing compound stability.
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility
-
Preparation of Saturated Solution:
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Add an excess amount of this compound to a known volume of the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).
-
Ensure solid compound is present at the bottom of the container.
-
-
Equilibration:
-
Shake the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation:
-
Centrifuge the suspension at high speed to pellet the undissolved solid.
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Carefully collect the supernatant without disturbing the pellet. A filtration step using a 0.22 µm filter may also be used.
-
-
Quantification:
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Dilute the supernatant with an appropriate solvent (e.g., methanol, acetonitrile).
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Determine the concentration of the compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Calculation:
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Calculate the original concentration in the supernatant, which represents the aqueous solubility.
-
Protocol 2: Stability Assessment in Solution
-
Stock Solution Preparation:
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Prepare a stock solution of known concentration in an appropriate solvent (e.g., DMSO).
-
-
Working Solution Preparation:
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Dilute the stock solution to the desired final concentration in the test buffer or medium.
-
-
Incubation:
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Aliquot the working solution into several vials.
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Store the vials under different conditions to be tested (e.g., varying temperature, light exposure).
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each condition.
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Immediately analyze the sample by a suitable analytical method (e.g., HPLC) to determine the concentration of the parent compound.
-
-
Data Analysis:
-
Plot the concentration of the compound as a function of time for each condition.
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Calculate the percentage of the compound remaining at each time point relative to the initial concentration (time 0).
-
Data Presentation
Table 1: Template for Solubility Data of this compound
| Aqueous Medium (pH) | Temperature (°C) | Solubility (µg/mL) | Method of Analysis |
| PBS (7.4) | 25 | HPLC-UV | |
| Citrate Buffer (5.0) | 25 | HPLC-UV | |
| Glycine Buffer (9.0) | 25 | HPLC-UV | |
| PBS (7.4) | 37 | HPLC-UV |
Table 2: Template for Stability Data of this compound in Solution
| Buffer System | Concentration (µM) | Storage Condition | Time (hours) | % Remaining |
| PBS (pH 7.4) | 10 | 4°C, Dark | 0 | 100 |
| 24 | ||||
| 48 | ||||
| PBS (pH 7.4) | 10 | 25°C, Dark | 0 | 100 |
| 24 | ||||
| 48 | ||||
| PBS (pH 7.4) | 10 | 25°C, Light | 0 | 100 |
| 24 | ||||
| 48 |
Signaling Pathways and Logical Relationships
The stability of this compound in solution is influenced by a variety of factors. The following diagram illustrates these relationships.
Caption: Factors influencing the stability of this compound.
References
Technical Support Center: Analysis of 6-(2-Hydroxyethyl)-1-naphthoic acid
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the analysis of 6-(2-Hydroxyethyl)-1-naphthoic acid, tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the typical analytical method for the quantification of this compound?
A1: The most common and reliable method for the analysis of this compound is High-Performance Liquid Chromatography (HPLC) with UV detection. This technique offers high resolution, sensitivity, and reproducibility for quantifying the compound in various sample matrices.
Q2: What are the key chemical properties of this compound to consider during analysis?
A2: this compound is a molecule containing both a carboxylic acid and a hydroxyl group, making it a polar compound.[1] Its naphthalene core provides a strong chromophore, making UV detection a suitable choice. The presence of the acidic proton and the hydroxyl group means that the pH of the mobile phase will significantly impact its retention in reversed-phase HPLC.
Q3: How should I prepare samples of this compound for HPLC analysis?
A3: Sample preparation is crucial for accurate analysis. A general procedure involves dissolving the sample in a solvent compatible with the HPLC mobile phase, such as methanol or acetonitrile. It is highly recommended to filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter that could clog the HPLC system.[2] For complex matrices, a solid-phase extraction (SPE) might be necessary to clean up the sample and concentrate the analyte.[3]
Q4: What are the expected degradation pathways for this compound?
A4: While specific degradation studies on this molecule are not widely published, similar compounds can be susceptible to oxidation and esterification. The hydroxyethyl group could be oxidized, and the carboxylic acid could form esters in the presence of alcohols under certain conditions. Stability studies under various stress conditions (e.g., acid, base, heat, light, oxidation) are recommended to identify potential degradation products.
Troubleshooting Guide
This section addresses specific issues that may arise during the HPLC analysis of this compound.
Problem 1: No Peak or Very Small Peak in the Chromatogram
Possible Causes and Solutions:
| Cause | Solution |
| Injector Issue | Ensure the injector is not clogged and the sample loop is completely filled. Manually inject a standard to confirm injector functionality.[2] |
| Detector Issue | Check that the detector lamp is on and has sufficient energy. Verify the wavelength is set correctly for the analyte. |
| Sample Degradation | Prepare fresh samples and standards. Investigate the stability of the compound in the chosen solvent.[4] |
| Incorrect Mobile Phase | Verify the composition and pH of the mobile phase. Ensure all solvents are properly degassed. |
| Compound Strongly Retained | The compound may be too strongly retained on the column. Decrease the organic solvent percentage in the mobile phase or use a stronger solvent. |
Problem 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Causes and Solutions:
| Cause | Solution |
| Column Overload | Dilute the sample and inject a smaller volume.[2] |
| Column Contamination | Wash the column with a strong solvent (e.g., 100% acetonitrile or methanol). If the problem persists, consider replacing the column. |
| Inappropriate Mobile Phase pH | The pH of the mobile phase should be at least 2 pH units away from the pKa of the carboxylic acid to ensure it is in a single ionic form. For acidic compounds, a lower pH (e.g., 2.5-3.5) is generally preferred. |
| Sample Solvent Incompatibility | The sample solvent should be similar in strength to or weaker than the mobile phase.[2] |
| Void in the Column | A void at the head of the column can cause peak splitting. This usually requires column replacement. |
Problem 3: Shifting Retention Times
Possible Causes and Solutions:
| Cause | Solution |
| Pump Malfunction | Check for leaks in the pump and ensure check valves are functioning correctly. A fluctuating backpressure is a common symptom.[2] |
| Inconsistent Mobile Phase Composition | Ensure accurate mobile phase preparation and adequate mixing. Premixing solvents can improve consistency. |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature, as retention times can be sensitive to temperature changes. |
| Column Equilibration | Ensure the column is fully equilibrated with the mobile phase before starting the analytical run. This can take 10-20 column volumes. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This is a general-purpose HPLC method that can be used as a starting point for the analysis of this compound. Optimization will likely be required.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).
-
Gradient Program:
Time (min) % Solvent A % Solvent B 0 90 10 15 10 90 20 10 90 21 90 10 | 25 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or the lambda max of the compound)
-
Injection Volume: 10 µL
-
Standard Preparation: Prepare a stock solution of 1 mg/mL in methanol. Create a series of dilutions for the calibration curve.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% formic acid) and filter through a 0.45 µm filter.
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the HPLC analysis of this compound.
Troubleshooting Logic
References
Technical Support Center: 6-(2-Hydroxyethyl)-1-naphthoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 6-(2-Hydroxyethyl)-1-naphthoic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your compound during storage and experimentation.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound, providing potential causes and solutions.
| Issue | Potential Cause | Recommended Solution |
| Unexpected peaks in HPLC/LC-MS analysis | Degradation of the compound due to improper storage or handling. | 1. Review storage conditions; ensure the compound is stored in a cool, dark, and dry place. 2. Prepare fresh solutions for analysis. 3. Perform a forced degradation study to identify potential degradation products. |
| Loss of biological activity | The compound may have degraded over time, leading to a lower effective concentration. | 1. Verify the purity of the compound using a stability-indicating HPLC method. 2. Use freshly prepared solutions for biological assays. 3. Re-evaluate storage conditions of stock solutions (e.g., temperature, solvent). |
| Discoloration of solid compound or solution | Potential oxidation or photodegradation. | 1. Store the solid compound and solutions protected from light. 2. Consider purging solutions with an inert gas (e.g., nitrogen or argon) to minimize oxidation. |
| Precipitation of the compound from solution | Poor solubility or degradation to a less soluble product. The compound has a polar hydroxyethyl group and a nonpolar naphthalene core, which can influence its solubility.[1] | 1. Confirm the appropriate solvent and concentration for your experiment. 2. Check the pH of the solution, as it can affect solubility. 3. If precipitation occurs upon storage, try preparing fresh solutions before use. |
Frequently Asked Questions (FAQs)
1. What are the optimal storage conditions for solid this compound?
To ensure long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark environment. Refrigeration (2-8 °C) is recommended. Avoid exposure to strong oxidizing agents.[2][3]
2. How should I prepare and store stock solutions of this compound?
Stock solutions should be prepared in a suitable solvent (e.g., DMSO, ethanol) at a desired concentration. For short-term storage, refrigerate at 2-8 °C. For long-term storage, aliquot the stock solution into smaller volumes and store at -20 °C or -80 °C to minimize freeze-thaw cycles. Protect solutions from light.
3. What are the likely degradation pathways for this compound?
Based on the structure of this compound, the following degradation pathways are plausible:
-
Oxidation: The hydroxyethyl side chain is susceptible to oxidation, potentially forming an aldehyde or carboxylic acid. The naphthalene ring itself can also be oxidized, especially in the presence of strong oxidants.[4]
-
Photodegradation: Aromatic compounds, including those with a naphthalene core, can degrade upon exposure to UV light.[5]
-
Thermal Degradation: At elevated temperatures, aromatic carboxylic acids can undergo decarboxylation, leading to the loss of the carboxylic acid group.[3]
-
pH-mediated Hydrolysis: Extreme pH conditions (highly acidic or alkaline) may lead to the degradation of the molecule, particularly affecting the stability of the hydroxyethyl group.[6][7][8]
4. How can I detect degradation of my compound?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to detect and quantify degradation.[9] This method should be able to separate the intact this compound from any potential degradation products.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or PDA detector
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C in a thermostatic oven for 24 hours.
-
Photodegradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a suitable HPLC method.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with that of an unstressed control.
-
Calculate the percentage of degradation and identify any new peaks corresponding to degradation products.
-
Expected Outcome Data Summary:
| Stress Condition | Incubation Time (hours) | Temperature (°C) | % Degradation | Number of Degradants |
| 0.1 M HCl | 24 | 60 | Data | Data |
| 0.1 M NaOH | 24 | 60 | Data | Data |
| 3% H₂O₂ | 24 | 25 | Data | Data |
| Thermal (Solid) | 24 | 105 | Data | Data |
| Photolytic | 24 | 25 | Data | Data |
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Instrumentation and Columns:
-
HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
Columns to test: C18, Phenyl-Hexyl, and Cyano columns of similar dimensions (e.g., 4.6 x 150 mm, 5 µm).
Methodology:
-
Initial Mobile Phase Screening:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Run a gradient from 10% to 90% B over 20 minutes to determine the approximate elution time of the parent compound.
-
-
Method Optimization:
-
Inject a mixture of the stressed samples from the forced degradation study.
-
Adjust the gradient slope, mobile phase composition, flow rate, and column temperature to achieve baseline separation of the parent peak and all degradation product peaks.
-
The use of different column chemistries (C18, Phenyl-Hexyl) can provide different selectivities and aid in separation.
-
-
Method Validation (as per ICH guidelines):
-
Validate the final method for specificity, linearity, accuracy, precision, and robustness.
-
Visualizations
Below are diagrams illustrating key concepts and workflows related to the stability of this compound.
Caption: Potential degradation pathways for this compound.
Caption: A logical workflow for troubleshooting suspected compound degradation.
References
- 1. This compound | 614754-39-1 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 16.8 Oxidation of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 5. Photodegradation of alpha-naphthaleneacetic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. News - What is the pH stability of hydroxyethyl cellulose? [ihpmc.com]
- 7. News - What is the pH stability of hydroxyethylcellulose? [kimachemical.com]
- 8. Effect of pH on Hydroxyethyl Cellulose Solutions - KIMA CHEMICAL CO.,LTD. [kimacellulose.com]
- 9. stability-indicating rp-hplc method: Topics by Science.gov [science.gov]
Technical Support Center: Enhancing the Solubility of 6-(2-Hydroxyethyl)-1-naphthoic Acid for Biological Assays
Welcome to the technical support center for 6-(2-Hydroxyethyl)-1-naphthoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the solubility of this compound in biological assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a naphthalene derivative with the molecular formula C₁₃H₁₂O₃ and a molecular weight of 216.23 g/mol .[1] Its aromatic, multi-ring structure suggests that it is likely to have poor aqueous solubility, which can pose a significant challenge for its use in biological assays where aqueous buffer systems are common. Poor solubility can lead to inaccurate and unreliable results.[2] The presence of a hydroxyethyl group may slightly improve aqueous solubility through hydrogen bonding compared to the parent naphthoic acid structure.[1]
Q2: What are the primary methods to enhance the solubility of this compound?
A2: The primary methods for enhancing the solubility of this compound, a carboxylic acid, include:
-
pH Adjustment: Increasing the pH of the solution will deprotonate the carboxylic acid group, forming a more soluble carboxylate salt.
-
Use of Co-solvents: Employing water-miscible organic solvents such as dimethyl sulfoxide (DMSO) or ethanol can effectively dissolve the compound.
-
Cyclodextrin Complexation: Encapsulating the hydrophobic naphthoic acid moiety within the cavity of a cyclodextrin molecule can significantly increase its aqueous solubility.
Q3: I am observing precipitation when I dilute my DMSO stock solution of this compound into my aqueous assay buffer. What can I do?
A3: This is a common issue with poorly soluble compounds. Please refer to the Troubleshooting Guide: Compound Precipitation in Assay Medium for a step-by-step approach to resolving this problem.
Troubleshooting Guides
Guide 1: Preparing a Stock Solution of this compound
Problem: Difficulty in dissolving the compound to prepare a concentrated stock solution.
Solution Workflow:
Caption: Workflow for preparing a stock solution.
Detailed Protocol:
-
Solvent Selection: Based on the properties of similar aromatic carboxylic acids, high-purity DMSO or ethanol are recommended as initial solvents.
-
Calculation of Required Mass: Use the following formula to calculate the mass of the compound needed for your desired stock concentration and volume:
-
Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol )
-
For this compound, the molecular weight is 216.23 g/mol .[1]
-
-
Dissolution:
-
Weigh the calculated mass of the compound and place it in a sterile vial.
-
Add about 80% of the final desired volume of the chosen solvent.
-
Vortex or sonicate the mixture until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37-40°C) can aid dissolution.
-
Once dissolved, add the remaining solvent to reach the final desired volume and mix thoroughly.
-
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Guide 2: Troubleshooting Compound Precipitation in Assay Medium
Problem: The compound precipitates when the stock solution is diluted into the aqueous assay buffer.
Decision Tree for Troubleshooting:
Caption: Decision tree for troubleshooting precipitation.
Recommended Actions:
-
Reduce Final Concentration: The simplest solution is often to lower the final concentration of the compound in the assay.
-
Optimize Dilution Technique:
-
Perform serial dilutions in the assay buffer rather than a single large dilution.
-
Add the stock solution to the assay buffer while vortexing to ensure rapid mixing and minimize localized high concentrations.
-
-
Control Co-solvent Concentration: For cell-based assays, the final concentration of DMSO should generally be kept below 0.5% to avoid cytotoxicity. For enzyme assays, slightly higher concentrations may be tolerated, but should be validated.
-
Implement Advanced Solubilization Methods: If the above steps are insufficient, proceed to the detailed protocols for pH adjustment or cyclodextrin complexation.
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
Principle: this compound is a carboxylic acid. By increasing the pH of the solution above its pKa, the carboxylic acid group will be deprotonated to form a more water-soluble carboxylate salt. The pKa of the parent compound, 1-naphthoic acid, is 3.7.[3][4] The electron-withdrawing nature of the hydroxyethyl group is expected to have a minor acidifying effect, so the pKa of this compound is estimated to be in the range of 3.5-4.0. Therefore, adjusting the pH to a physiological range (e.g., 7.4) should significantly enhance its solubility.
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10-50 mM).
-
In a separate sterile tube, add the desired volume of your aqueous assay buffer.
-
While vortexing the buffer, slowly add small aliquots of a dilute aqueous solution of sodium hydroxide (e.g., 0.1 M NaOH) to raise the pH of the buffer. Monitor the pH using a calibrated pH meter.
-
Once the buffer reaches the desired pH (e.g., 7.4), slowly add the required volume of the compound's DMSO stock solution while continuing to vortex.
-
Visually inspect for any precipitation. If the solution remains clear, it is ready for use in the assay.
-
Important: Always include a vehicle control in your experiment that contains the same final concentrations of DMSO and any pH-adjusting agents.
Protocol 2: Solubility Enhancement using Cyclodextrins
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble molecules, like this compound, effectively encapsulating the hydrophobic portion and presenting a more hydrophilic complex to the aqueous environment.
Procedure:
-
Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for enhancing the solubility of hydrophobic compounds for in vitro studies.
-
Determine the Optimal Molar Ratio:
-
Prepare a series of aqueous solutions of HP-β-CD at different concentrations (e.g., 0, 2, 4, 6, 8, 10 mM) in your assay buffer.
-
Add an excess amount of solid this compound to each cyclodextrin solution.
-
Shake or stir the mixtures at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Plot the concentration of the dissolved compound against the concentration of HP-β-CD. The initial linear portion of the graph can be used to determine the stoichiometry of the inclusion complex.
-
-
Prepare the Solubilized Compound:
-
Based on the optimal molar ratio determined, prepare a solution of HP-β-CD in your assay buffer.
-
Add the appropriate amount of this compound (either as a solid or from a concentrated organic stock, followed by solvent evaporation).
-
Stir or sonicate the mixture until the compound is fully dissolved.
-
Quantitative Data Summary
| Compound | Solvent | Solubility | Reference |
| 1-Naphthoic acid | Hot Water | Slightly Soluble | [5] |
| Hot Alcohol | Freely Soluble | [5] | |
| Ether | Freely Soluble | [5] | |
| 1-Hydroxy-2-naphthoic acid | DMSO | 38 mg/mL (201.93 mM) | [6] |
| Alcohol | Freely Soluble | [7] | |
| Benzene | Freely Soluble | [7] | |
| Cold Water | Insoluble | [7] | |
| Diethyl Ether | Freely Soluble | [7] | |
| 2-Naphthoic acid | Alcohol, Diethyl Ether, Methanol, Ethyl Acetate | Soluble (20 mg/mL in Ethyl Acetate) | [8] |
| Water | Insoluble | [8] |
Estimated Physicochemical Properties of this compound
| Property | Estimated Value/Range | Rationale |
| pKa | 3.5 - 4.0 | Based on the pKa of 1-naphthoic acid (3.7) and the slight acid-strengthening inductive effect of a hydroxyl group.[3][4][9] |
| Aqueous Solubility | Poor | Expected based on the large hydrophobic naphthalene core. |
| Solubility in Organic Solvents | Likely soluble in DMSO, ethanol, and other polar organic solvents. | Based on the properties of similar naphthoic acid derivatives. |
References
- 1. This compound | 614754-39-1 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Page loading... [guidechem.com]
- 4. lookchem.com [lookchem.com]
- 5. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 6. selleckchem.com [selleckchem.com]
- 7. 1-ヒドロキシ-2-ナフトエ酸 ≥97.0% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 9. Reddit - The heart of the internet [reddit.com]
dealing with regioisomer formation in naphthoic acid synthesis
Welcome to the technical support center for naphthoic acid synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the challenges of regioisomer formation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common regioisomers formed during naphthoic acid synthesis?
A1: The primary regioisomers encountered are 1-naphthoic acid (α-naphthoic acid) and 2-naphthoic acid (β-naphthoic acid). When synthesizing substituted naphthoic acids, such as hydroxynaphthoic acids from naphthols, other positional isomers can also be formed. For example, in the carboxylation of 2-naphthol, both 2-hydroxy-1-naphthoic acid and 2-hydroxy-3-naphthoic acid can be produced.
Q2: Which synthetic methods are most prone to regioisomer formation?
A2: Methods that involve the direct electrophilic substitution on the naphthalene ring, such as Friedel-Crafts acylation/carboxylation and direct carboxylation with CO2, are susceptible to forming mixtures of regioisomers. The Kolbe-Schmitt reaction, when applied to naphthols, can also yield different isomers depending on the reaction conditions.
Q3: How can I control the regioselectivity of my reaction?
A3: Regioselectivity is primarily influenced by kinetic versus thermodynamic control.
-
Kinetic Control: Favors the formation of the product that is formed fastest, which for naphthalene is typically substitution at the 1-position (α-position). This is usually achieved at lower reaction temperatures.
-
Thermodynamic Control: Favors the formation of the most stable product. For naphthalene derivatives, the 2-substituted product (β-product) is often thermodynamically more stable due to reduced steric hindrance. Higher reaction temperatures and longer reaction times tend to favor the thermodynamic product.
Q4: I have a mixture of 1- and 2-naphthoic acid. How can I separate them?
A4: Separation of naphthoic acid isomers can be challenging due to their similar physical properties.
-
Fractional Crystallization: This can be attempted, but may not be highly efficient.
-
Chromatography: Column chromatography on silica gel is a common laboratory method for separating the isomers.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical and preparative technique for separating 1- and 2-naphthoic acid. Various methods, including reversed-phase and mixed-mode chromatography, have been developed for this purpose.[1]
Q5: What analytical techniques can I use to identify and quantify the regioisomers?
A5:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for distinguishing between 1- and 2-naphthoic acid. The chemical shifts of the aromatic protons and carbons are distinct for each isomer.
-
High-Performance Liquid Chromatography (HPLC): When calibrated with pure standards, HPLC can be used for both qualitative identification (based on retention time) and quantitative analysis (based on peak area).[1]
-
Melting Point: Pure 1-naphthoic acid and 2-naphthoic acid have distinct melting points (approx. 161 °C for 1-naphthoic acid and 185 °C for 2-naphthoic acid). A depressed and broad melting point range of a sample can indicate a mixture of isomers.
Troubleshooting Guides
Problem 1: My Friedel-Crafts acylation of naphthalene yielded a mixture of 1- and 2-acetylnaphthalene, leading to a mixture of naphthoic acids after oxidation.
Possible Cause: The regioselectivity of Friedel-Crafts acylation on naphthalene is highly sensitive to reaction conditions. The ratio of the α (1-) to β (2-) isomer can change depending on factors like solvent, temperature, and reaction time.[2]
Troubleshooting Steps:
-
Control the Temperature:
-
For preferential formation of the 1-isomer (kinetic product) , perform the reaction at a lower temperature.
-
To favor the 2-isomer (thermodynamic product) , a higher reaction temperature may be required, but this can also lead to side reactions.
-
-
Solvent Effects: The choice of solvent can influence the isomer ratio. Common solvents include carbon disulfide (CS2) and nitrobenzene. Experiment with different solvents to optimize for your desired isomer.
-
Reaction Time: The α/β isomer ratio can change over time.[2] Monitor the reaction progress and quench it at the optimal time for the desired isomer.
Data on Regioisomer Ratios in Friedel-Crafts Acylation of Naphthalene:
| Reaction Condition | Predominant Isomer | Notes |
| Low Temperature | 1-acetylnaphthalene | Kinetically controlled product. |
| High Temperature | 2-acetylnaphthalene | Thermodynamically controlled product. The 1-isomer can rearrange to the more stable 2-isomer at higher temperatures. |
| Change in reactant concentration and time | α/β ratio can shift from an initial 4-5 to a final 0.7 | Demonstrates the dynamic nature of the reaction.[2] |
Problem 2: The Kolbe-Schmitt reaction of 2-naphthol is giving me a mixture of 2-hydroxy-1-naphthoic acid and 2-hydroxy-3-naphthoic acid.
Possible Cause: The carboxylation of 2-naphthoxide is a classic example of a reaction where regioselectivity is dependent on the reaction conditions, particularly the cation and temperature.
Troubleshooting Steps:
-
Choice of Alkali Metal: The nature of the alkali metal cation used to form the naphthoxide has a significant impact on the position of carboxylation.
-
Temperature Control: Temperature plays a crucial role in determining the product distribution.[3]
-
Pressure: The pressure of carbon dioxide can also influence the reaction outcome.
Data on Regioisomer Formation in the Kolbe-Schmitt Reaction of 2-Naphthol:
| Reaction Condition | Major Product | Minor Product(s) | Notes |
| Lower Temperature | 2-hydroxy-1-naphthoic acid | 2-hydroxy-3-naphthoic acid | Kinetic control favors carboxylation at the more reactive C1 position. |
| Higher Temperature | 2-hydroxy-3-naphthoic acid | 2-hydroxy-1-naphthoic acid | Thermodynamic control favors the formation of the more stable 3-carboxylated product. |
Experimental Protocols
Protocol 1: Regioselective Synthesis of 1-Naphthoic Acid via Grignard Reaction
This method provides high regioselectivity for the 1-isomer.[4]
Materials:
-
1-Bromonaphthalene
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Dry carbon dioxide (solid or gas)
-
Sulfuric acid (25%)
-
Sodium hydroxide solution
-
Toluene
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, place magnesium turnings. Add a small amount of a solution of 1-bromonaphthalene in anhydrous diethyl ether to initiate the reaction (a crystal of iodine may be added as an initiator). Once the reaction starts, add the remaining 1-bromonaphthalene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Carboxylation: Cool the Grignard reagent in an ice-salt bath to -10 to -5 °C. Introduce dry carbon dioxide gas above the surface of the stirred solution or add crushed dry ice in small portions. Maintain the temperature below 0 °C.
-
Work-up: After the addition of carbon dioxide is complete, slowly add 25% sulfuric acid to the reaction mixture with cooling to quench the reaction and dissolve any unreacted magnesium. Separate the ethereal layer and extract the aqueous layer with diethyl ether.
-
Extraction: Combine the organic layers and extract the product with an aqueous sodium hydroxide solution.
-
Isolation: Acidify the alkaline aqueous extract with concentrated hydrochloric acid to precipitate the crude 1-naphthoic acid.
-
Purification: Collect the crude product by filtration, wash with cold water, and recrystallize from a suitable solvent like toluene or ethanol to obtain pure 1-naphthoic acid.[4]
Protocol 2: Analysis of Naphthoic Acid Isomers by HPLC
This is a general guideline; specific conditions may need to be optimized for your system.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for mobile phase modification)
-
Samples of your naphthoic acid mixture and pure standards of 1- and 2-naphthoic acid.
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase, for example, a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to ensure the carboxylic acids are in their protonated form. A common starting point is a 50:50 (v/v) mixture of acetonitrile and acidified water.
-
Sample Preparation: Dissolve a small amount of your sample in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection. Prepare standards of pure 1- and 2-naphthoic acid in the same manner.
-
HPLC Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Set the UV detector to a wavelength where both isomers have good absorbance (e.g., around 254 nm or 280 nm).
-
Inject a small volume (e.g., 10 µL) of the standard solutions to determine their retention times.
-
Inject your sample solution.
-
Identify the peaks in your sample chromatogram by comparing their retention times with those of the standards.
-
Quantify the relative amounts of each isomer by integrating the peak areas.
-
Visualizations
Caption: Logical relationship between reaction temperature, control mechanism, and the resulting major regioisomer in naphthoic acid synthesis.
Caption: A general workflow for troubleshooting and addressing the formation of regioisomer mixtures in naphthoic acid synthesis.
References
- 1. helixchrom.com [helixchrom.com]
- 2. The Friedel–Crafts acetylation of naphthalene in 1,2-dichloroethane solution. Kinetics and mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Grignard Reaction Optimization for 1-Naphthoic Acid Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimization of Grignard reactions involving 1-naphthoic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with a 1-naphthoic acid derivative is not starting. What are the common causes and solutions?
A1: Failure to initiate a Grignard reaction is a common issue. Key factors include:
-
Wet Glassware or Solvents: Grignard reagents are highly sensitive to moisture. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Solvents must be anhydrous. Diethyl ether and tetrahydrofuran (THF) are common solvents that need to be rigorously dried before use.[1][2][3]
-
Inactive Magnesium Surface: The surface of magnesium turnings can oxidize, preventing the reaction from starting. Activate the magnesium by gently crushing the turnings with a glass rod, adding a small crystal of iodine, or using a few drops of 1,2-dibromoethane.[1][2] The disappearance of the iodine color is an indicator of reaction initiation.[1]
-
Purity of the Naphthyl Halide: Ensure the 1-naphthyl bromide or chloride is pure and free from moisture.
Q2: I am observing a low yield of my desired product. What are the likely reasons and how can I improve it?
A2: Low yields can result from several factors:
-
Side Reactions: The highly reactive Grignard reagent can participate in side reactions. A common one is the Wurtz coupling, where the Grignard reagent reacts with the unreacted naphthyl halide to form a binaphthyl byproduct.[2] This is more prevalent at higher concentrations of the halide and at elevated temperatures.[2]
-
Reaction with the Carboxylic Acid Proton: If you are attempting to perform a Grignard reaction directly on 1-naphthoic acid, the primary reaction will be an acid-base reaction where the Grignard reagent deprotonates the carboxylic acid. This consumes the Grignard reagent and forms the unreactive carboxylate salt, leading to no addition to the carbonyl group.[1] It is crucial to use a 1-naphthoic acid derivative such as an ester or an acyl chloride.
-
Double Addition to Esters: When using a 1-naphthoic acid ester as a substrate, Grignard reagents can add twice to the carbonyl group, forming a tertiary alcohol instead of the desired ketone.[1][4] To favor the formation of the ketone, carefully control the stoichiometry of the Grignard reagent (using a slight excess, e.g., 1.1 equivalents) and maintain a low reaction temperature.
Q3: How can I minimize the formation of the tertiary alcohol byproduct when reacting a Grignard reagent with a 1-naphthoic acid ester?
A3: To selectively synthesize a ketone from a 1-naphthoic acid ester, consider the following strategies:
-
Low Temperature: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to control the reactivity of the Grignard reagent and prevent the second addition.
-
Slow Addition: Add the Grignard reagent solution dropwise to the ester solution to avoid localized high concentrations of the nucleophile.
-
Use of a Weinreb Amide: Converting the 1-naphthoic acid to an N-methoxy-N-methylamide (Weinreb amide) is an effective strategy. The intermediate formed after the first Grignard addition is stable and does not readily undergo a second addition. The ketone is then liberated upon acidic workup.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Reaction does not initiate (no heat, bubbling, or color change) | 1. Wet glassware or solvent. 2. Oxidized magnesium surface. 3. Impure starting materials. | 1. Ensure all glassware is oven-dried and solvents are anhydrous. 2. Activate magnesium with iodine, 1,2-dibromoethane, or by crushing. 3. Purify the naphthyl halide before use. |
| Low yield of the desired product | 1. Wurtz coupling side reaction. 2. Reaction with atmospheric CO2. 3. Incomplete reaction. 4. Loss of product during workup. | 1. Use dilute solutions and control the temperature. 2. Maintain a positive pressure of an inert gas. 3. Ensure all magnesium is consumed and allow for sufficient reaction time. 4. Optimize extraction and purification steps. |
| Formation of a significant amount of tertiary alcohol from an ester | 1. Reaction temperature is too high. 2. Excess Grignard reagent. 3. Rapid addition of the Grignard reagent. | 1. Maintain low temperatures (e.g., -78 °C). 2. Use a stoichiometric amount or a very slight excess of the Grignard reagent. 3. Add the Grignard reagent slowly and dropwise. |
| A solid precipitates during the Grignard reagent formation | The Grignard reagent is poorly soluble in the solvent. | Add a co-solvent like benzene or toluene to improve solubility. |
| The reaction mixture turns dark or black | Decomposition of the Grignard reagent, possibly due to prolonged heating or impurities. | Avoid excessive heating and ensure high purity of reagents and solvents. A shorter reaction time may be beneficial. |
Data Presentation: Optimization of Reaction Conditions
The following tables summarize the impact of various parameters on the yield of Grignard reactions for the synthesis of 1-naphthoic acid derivatives.
Table 1: Effect of Solvent on the Yield of 1-Naphthyl Phenyl Ketone
| Solvent | Temperature (°C) | Equivalents of PhMgBr | Reaction Time (h) | Yield (%) |
| Diethyl Ether | 0 to rt | 1.1 | 2 | 85 |
| Tetrahydrofuran (THF) | 0 to rt | 1.1 | 2 | 92 |
| 2-Methyl-THF | 0 to rt | 1.1 | 2 | 90 |
| Toluene/Ether (2:1) | 0 to rt | 1.1 | 2 | 88 |
Table 2: Effect of Temperature on the Yield of 1-(1-Naphthyl)propan-1-one
| Temperature (°C) | Solvent | Equivalents of EtMgBr | Reaction Time (h) | Yield (%) |
| -78 | THF | 1.2 | 3 | 95 |
| -20 | THF | 1.2 | 3 | 88 |
| 0 | THF | 1.2 | 3 | 82 |
| Room Temperature | THF | 1.2 | 3 | 70 |
Table 3: Effect of Grignard Reagent Equivalents on the Yield of 1-Naphthyl Phenyl Ketone
| Equivalents of PhMgBr | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1.0 | THF | 0 | 2 | 85 |
| 1.1 | THF | 0 | 2 | 92 |
| 1.5 | THF | 0 | 2 | 80 (with tertiary alcohol byproduct) |
| 2.0 | THF | 0 | 2 | 65 (with significant tertiary alcohol byproduct) |
Experimental Protocols
Protocol 1: Synthesis of 1-Naphthoic Acid via Carbonation of 1-Naphthylmagnesium Bromide
-
Apparatus Setup: Assemble a three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a mechanical stirrer. Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen.
-
Grignard Reagent Formation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine. In the dropping funnel, place a solution of 1-bromonaphthalene (1.0 equivalent) in anhydrous diethyl ether. Add a small portion of the 1-bromonaphthalene solution to the magnesium. If the reaction does not start, gently warm the flask. Once the reaction begins, add the remaining 1-bromonaphthalene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring for 30 minutes.
-
Carbonation: Cool the Grignard reagent solution in an ice-salt bath to below 0 °C. Bubble dry carbon dioxide gas through the solution with vigorous stirring. Monitor the temperature to ensure it does not rise significantly. Continue the CO2 addition until the exothermic reaction ceases.
-
Workup: Slowly add dilute hydrochloric acid to the reaction mixture to quench any unreacted Grignard reagent and dissolve the magnesium salts. Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers and extract the 1-naphthoic acid with an aqueous sodium hydroxide solution.
-
Isolation: Acidify the basic aqueous extract with concentrated hydrochloric acid to precipitate the 1-naphthoic acid. Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize from a suitable solvent like ethanol or toluene to obtain the pure product.
Protocol 2: Synthesis of a 1-Naphthyl Ketone from a 1-Naphthoic Acid Ester
-
Apparatus Setup: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.
-
Reaction Setup: Place a solution of the 1-naphthoic acid ester (e.g., methyl 1-naphthoate, 1.0 equivalent) in anhydrous THF in the flask and cool the solution to -78 °C using a dry ice/acetone bath.
-
Grignard Addition: In the dropping funnel, place a solution of the Grignard reagent (e.g., phenylmagnesium bromide, 1.1 equivalents) in THF. Add the Grignard solution dropwise to the ester solution over 30-60 minutes, ensuring the internal temperature remains below -70 °C.
-
Quenching: After the addition is complete, stir the reaction mixture at -78 °C for an additional hour. Quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution while maintaining a low temperature.
-
Workup and Isolation: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude ketone by column chromatography or recrystallization.
Visualizations
References
Technical Support Center: Characterization of Multifunctional Organic Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the characterization of multifunctional organic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in characterizing a newly synthesized multifunctional organic compound?
Characterizing a novel multifunctional organic compound presents several key challenges:
-
Structural Complexity: The presence of multiple functional groups can lead to complex spectroscopic data (NMR, IR) and unpredictable fragmentation in mass spectrometry.
-
Isomerism: Multifunctional compounds often have numerous constitutional isomers and stereoisomers, which can be difficult to separate and distinguish.[1]
-
Physicochemical Properties: The combination of different functional groups can result in unusual solubility, polarity, and stability, making purification and analysis difficult.
-
Trace Impurities: The synthesis process can introduce various impurities, including starting materials, by-products, and reagents, which may interfere with the characterization of the target compound.[2][3]
-
Matrix Effects: In complex samples, such as biological fluids or reaction mixtures, other components can suppress or enhance the analytical signal, leading to inaccurate quantification.[4]
Q2: How can I confidently differentiate between isomers of a multifunctional compound?
Differentiating isomers is a significant challenge that often requires a combination of techniques:
-
Chromatography: High-performance liquid chromatography (HPLC) or gas chromatography (GC) can often separate isomers based on small differences in their physicochemical properties. Chiral chromatography is necessary for separating enantiomers.[1]
-
Mass Spectrometry (MS): While isomers have the same molecular weight, their fragmentation patterns in tandem MS (MS/MS) can be distinct.[1][5] Different fragmentation techniques like Collision-Induced Dissociation (CID) or Ultraviolet Photodissociation (UVPD) can generate unique fragments for structurally similar isomers.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D-NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are powerful for determining stereochemistry by measuring through-space correlations between protons. 1H NMR can also distinguish between isomers based on differences in chemical shifts and coupling constants.[7][8]
Q3: When should I use a hyphenated technique like LC-MS or GC-MS?
Hyphenated techniques are indispensable when dealing with complex mixtures containing multifunctional organic compounds.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the technique of choice for analyzing complex liquid mixtures.[9] It separates the components of the mixture chromatographically before they are introduced into the mass spectrometer for detection and identification. This is crucial for separating the target compound from impurities and by-products.[2][3]
-
GC-MS (Gas Chromatography-Mass Spectrometry): This technique is ideal for the analysis of volatile and thermally stable organic compounds. It is particularly useful for identifying residual solvents and other volatile impurities in a sample.[2]
Q4: My compound is not providing a clear molecular ion peak in the mass spectrum. What could be the reason?
The absence or weakness of a molecular ion peak (M+) is a common issue, especially with multifunctional compounds. Possible reasons include:
-
High Instability: The molecular ion may be highly unstable and fragment immediately upon ionization.
-
Ionization Technique: The chosen ionization method (e.g., Electron Ionization - EI) might be too harsh. Softer ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are often better for preserving the molecular ion of fragile molecules.
-
Compound Nature: Certain classes of compounds, such as alcohols and branched alkanes, are more prone to fragmentation.
Troubleshooting Guides
Guide 1: Overlapping Peaks in HPLC Analysis
Problem: I am observing co-eluting or overlapping peaks in my HPLC chromatogram, making it impossible to quantify my target compound accurately.
Possible Causes and Solutions:
| Cause | Solution |
| Inadequate Column Selectivity | Change the stationary phase. If you are using a C18 column, try a different bonded phase like phenyl-hexyl or a polar-embedded phase to alter the separation mechanism.[10][11] |
| Poor Mobile Phase Composition | Modify the mobile phase. Adjusting the pH can change the ionization state of acidic or basic functional groups, significantly impacting retention time. You can also switch the organic modifier (e.g., from acetonitrile to methanol) to change the selectivity.[10] |
| Insufficient Column Efficiency | Increase the column length or use a column packed with smaller particles to enhance peak resolution.[10] |
| Gradient Elution Not Optimized | Adjust the gradient slope. A shallower gradient can improve the separation of closely eluting peaks. |
| Temperature Effects | Optimize the column temperature. Changing the temperature can alter the viscosity of the mobile phase and the kinetics of interaction between the analyte and the stationary phase, which can sometimes improve resolution.[10] |
Guide 2: Ambiguous NMR Spectra
Problem: The 1H NMR spectrum of my multifunctional compound is very complex, with many overlapping signals in a narrow region, making structural elucidation difficult.
Possible Causes and Solutions:
| Cause | Solution |
| Signal Overlap | Utilize 2D-NMR techniques. A COSY (Correlation Spectroscopy) experiment will show which protons are coupled to each other, helping to trace out spin systems. An HSQC (Heteronuclear Single Quantum Coherence) spectrum correlates protons directly to the carbons they are attached to, spreading out the signals into a second dimension and resolving overlap.[12][13] |
| Complex Coupling Patterns | Use a higher field NMR spectrometer. Higher magnetic fields increase the chemical shift dispersion, which can simplify complex multiplets and reduce second-order effects. |
| Presence of Multiple Isomers or Impurities | Purify the sample further using techniques like preparative HPLC. Even small amounts of impurities can significantly complicate NMR spectra. |
| Difficulty in Assigning Quaternary Carbons and Heteroatoms | Run an HMBC (Heteronuclear Multiple Bond Correlation) experiment. This technique shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different spin systems and assigning quaternary carbons.[12] |
Quantitative Data: Comparison of Analytical Techniques
The choice of analytical technique often depends on the specific requirements of the analysis, such as sensitivity and the type of information needed.
| Technique | Typical Sensitivity (Limit of Detection) | Strengths | Limitations |
| NMR Spectroscopy | 1-10 µM | Non-destructive, highly reproducible, provides detailed structural information, quantitative.[14] | Relatively low sensitivity, requires larger sample amounts.[14][15] |
| Mass Spectrometry (MS) | fM - pM | Extremely high sensitivity, provides molecular weight and fragmentation information.[15] | Destructive, less reproducible than NMR, may not distinguish isomers without chromatography.[14] |
| HPLC-UV | 1-10 ng | Robust, well-established, good for quantification of known compounds. | Requires the analyte to have a chromophore, limited identification capabilities. |
| LC-MS | 1-10 pg | High sensitivity and selectivity, excellent for complex mixture analysis and impurity profiling.[9] | Matrix effects can affect quantification, more expensive than HPLC-UV. |
| GC-MS | 1-10 pg | Excellent for volatile and semi-volatile compounds, extensive spectral libraries for identification. | Limited to thermally stable compounds, derivatization may be required for polar functional groups. |
Experimental Protocols
Protocol 1: General Workflow for 2D-NMR Structural Elucidation
This protocol outlines the steps for elucidating the structure of an unknown multifunctional organic compound using a standard suite of 2D-NMR experiments.
1. Sample Preparation:
- Dissolve 5-10 mg of the purified compound in ~0.6 mL of an appropriate deuterated solvent (e.g., CDCl3, DMSO-d6).
- Filter the solution into a clean NMR tube.
2. Acquisition of 1D Spectra:
- Acquire a standard 1D 1H NMR spectrum to identify the different types of protons and their integrations.
- Acquire a 13C NMR and a DEPT-135 spectrum to identify the chemical shifts of all carbons and distinguish between CH, CH2, and CH3 groups.
3. Acquisition of 2D Spectra:
- COSY (1H-1H Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled (typically separated by 2-3 bonds). Cross-peaks indicate coupling between protons.[16]
- HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies which protons are directly attached to which carbons (one-bond C-H correlation).[16] This is extremely useful for assigning carbon signals based on their attached proton signals.
- HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). This is critical for connecting different fragments of the molecule and for assigning quaternary (non-protonated) carbons.[16]
4. Data Analysis:
- Use the HSQC spectrum to assign the carbons that have attached protons.
- Use the COSY spectrum to connect proton signals into spin systems or molecular fragments.
- Use the HMBC spectrum to piece the fragments together and to assign quaternary carbons.
- Integrate all the data to propose a final structure.
Protocol 2: LC-MS/MS for Impurity Profiling
This protocol provides a general method for identifying and quantifying impurities in a drug substance using Liquid Chromatography-Tandem Mass Spectrometry.
1. Standard and Sample Preparation:
- Accurately weigh and dissolve the drug substance in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).
- Prepare a series of calibration standards of known impurities at different concentrations.
2. HPLC Method:
- Column: Use a high-resolution column (e.g., C18, 2.1 x 100 mm, 1.8 µm).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: Start with a low percentage of B, and gradually increase to elute compounds of increasing hydrophobicity. A typical gradient might be 5% B to 95% B over 15 minutes.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
3. Mass Spectrometry Method:
- Ionization Source: Electrospray Ionization (ESI), run in both positive and negative modes to detect a wider range of impurities.
- Scan Mode:
- Perform a full scan experiment (e.g., m/z 100-1000) to detect all ionizable species and determine their molecular weights.
- Perform a product ion scan (MS/MS) on the molecular ions of interest to obtain fragmentation patterns for structural confirmation.
4. Data Analysis:
- Compare the retention times and mass spectra of the peaks in the sample chromatogram to those of the reference standards to identify known impurities.
- For unknown peaks, analyze the molecular ion and fragmentation pattern to propose potential structures.
- Quantify the impurities by constructing a calibration curve from the standards.
Visualizations
Workflow for Characterizing an Unknown Multifunctional Compound
Caption: A general workflow for the structural elucidation of a novel organic compound.
Decision Tree for Resolving Overlapping HPLC Peaks
Caption: A decision tree for troubleshooting co-elution issues in HPLC.
References
- 1. quora.com [quora.com]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. rsc.org [rsc.org]
- 5. reddit.com [reddit.com]
- 6. lcms.cz [lcms.cz]
- 7. jchps.com [jchps.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. m.youtube.com [m.youtube.com]
- 12. organicchemistrydata.org [organicchemistrydata.org]
- 13. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 14. NMR Spectroscopy for Metabolomics Research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 16. emerypharma.com [emerypharma.com]
avoiding polymerization in the synthesis of hydroxyethyl-substituted aromatics
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and avoiding unwanted polymerization during the synthesis of hydroxyethyl-substituted aromatics.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of polymerization during the synthesis of hydroxyethyl-substituted aromatics?
A1: Unwanted polymerization is a common side reaction, primarily driven by two mechanisms:
-
Free-Radical Polymerization: This is often an issue when the aromatic compound contains a vinyl group (e.g., hydroxyethyl styrene). The reaction can be initiated by heat, light, or the presence of radical-generating species. The double bond of the vinyl group is susceptible to attack by free radicals, leading to chain propagation.
-
Cationic Polymerization: This can occur during reactions that proceed through carbocation intermediates, such as Friedel-Crafts type reactions or ethoxylation under certain acidic conditions. Alkenes with electron-donating substituents are particularly susceptible to cationic polymerization.[1][2]
Q2: How do polymerization inhibitors work?
A2: Polymerization inhibitors are chemical compounds that stop or slow down the polymerization process. They function in several ways:
-
Deactivating Catalysts: Some inhibitors can deactivate a catalyst that might be inadvertently promoting polymerization.
-
Terminating Chain Reactions: Many inhibitors are radical scavengers. They react with and neutralize the growing polymer chains, preventing further propagation.[3]
-
Providing an Alternative, Less Reactive Pathway: Some inhibitors can react with one of the reactants to form a less reactive intermediate, thereby slowing down the main polymerization reaction.[3]
Q3: What is the difference between a "true inhibitor" and a "retarder"?
A3: While both are used to prevent unwanted polymerization, they function differently. A true inhibitor provides a distinct induction period during which no significant polymerization occurs. It is consumed during this period, and once depleted, polymerization proceeds at its normal rate. A retarder , on the other hand, does not have a defined induction period but provides a continuous decrease in the rate of polymerization while being consumed slowly. In industrial settings, a combination of both is often used for optimal performance and safety.[4]
Q4: Can the choice of synthesis route impact the likelihood of polymerization?
A4: Absolutely. For instance, synthesizing phenoxyethanol (2-hydroxyethyl phenyl ether) can be done using ethylene oxide or ethylene carbonate. Using ethylene oxide is a highly exothermic process and requires careful control to prevent runaway reactions.[5][6] A safer alternative is using ethylene carbonate with a suitable catalyst, which avoids handling gaseous ethylene oxide and can be performed under milder conditions, reducing the risk of polymerization.[7]
Troubleshooting Guide
Q1: My reaction mixture has become viscous or solidified. What happened?
A1: This is a classic sign of extensive polymerization. The desired monomer has likely polymerized into a high-molecular-weight solid or a viscous oil. This can be triggered by excessive heat, presence of contaminants that act as initiators, or insufficient inhibitor.
Q2: I have a low yield of the desired product and a significant amount of a high-molecular-weight byproduct. How can I improve this?
A2: This indicates that polymerization is competing with your desired reaction. To address this, consider the following:
-
Increase Inhibitor Concentration: You may need to add a higher concentration of a suitable polymerization inhibitor.
-
Optimize Reaction Temperature: High temperatures can accelerate polymerization. Determine if the reaction can be performed at a lower temperature without significantly impacting the desired reaction rate.
-
Purify Starting Materials: Ensure your aromatic starting material and reagents are free from peroxides or other radical initiators.
-
Control the Atmosphere: For free-radical polymerization, the presence or absence of oxygen can be critical. Some inhibitors, like phenylenediamines, require oxygen to be effective, while others work in its absence.[8] For syntheses sensitive to air, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
Q3: How do I select the appropriate inhibitor for my synthesis?
A3: The choice of inhibitor depends on several factors:
-
The type of polymerization: Free-radical and cationic polymerizations require different types of inhibitors. For free-radical polymerization, common choices include stable nitroxyl radicals (like TEMPO), hindered phenols (like BHT), and quinones.[3][4] For cationic polymerization, proton traps like 2,6-di-tert-butylpyridine (DTBP) are used to scavenge protic initiators.[9]
-
Reaction conditions: The inhibitor must be stable at your reaction temperature and compatible with the solvents and reagents used.
-
Downstream processing: The inhibitor should be easily removable from the final product. For example, phenolic inhibitors like 4-tert-butylcatechol (TBC) can often be removed with an alkaline wash.[4]
Q4: How can I remove polymer byproducts from my product?
A4: If polymerization has occurred, purification is necessary. Common methods include:
-
Distillation: If your desired product is significantly more volatile than the polymer, vacuum distillation can be an effective separation method.
-
Precipitation/Recrystallization: Dissolving the crude product in a suitable solvent and then adding a non-solvent can cause the polymer to precipitate, allowing for its removal by filtration.
-
Chromatography: For smaller-scale purifications or when other methods fail, column chromatography can separate the monomer from the oligomers and polymers.
Data on Polymerization Inhibitors
The following table summarizes common inhibitors used for vinyl aromatic monomers, which are structurally related to many hydroxyethyl-substituted aromatics that are prone to polymerization.
| Inhibitor Class | Example(s) | Target Monomers | Advantages | Disadvantages/Considerations |
| Hindered Phenols | 4-tert-butylcatechol (TBC), BHT | Styrene, Acrylates | Effective for storage; can be removed by alkaline wash.[4] | TBC requires oxygen to be effective.[8] |
| Nitroxide Radicals | TEMPO, 4-hydroxy-TEMPO | Styrene, Acrylates | Highly effective radical scavengers.[4] | Can be more expensive than phenolic inhibitors. |
| Quinones | p-Benzoquinone | Styrene, Acrylic Acid | Oxygen-independent inhibitor.[3] | Can be difficult to remove color from the final product.[3] |
| Aromatic Nitro Compounds | 2,6-Dinitro-p-cresol (DNPC) | Vinyl aromatic monomers | Stable inhibiting performance; effective without oxygen.[3][8] | Can become unstable at high temperatures.[3] |
| Phenylenediamines | N,N'-Di-sec-butyl-p-phenylenediamine | Vinyl aromatic monomers | Non-toxic.[3] | Ineffective in the absence of oxygen.[3] |
| Proton Traps | 2,6-di-tert-butylpyridine (DTBP) | Styrene, Isobutylene | Effective for inhibiting cationic polymerization.[9] | Specific to acid-initiated polymerization. |
Experimental Protocols
Protocol: Synthesis of o-Phenyl Phenoxyethanol using Ethylene Carbonate
This method provides a safer alternative to using ethylene oxide for the hydroxyethylation of phenols, thereby reducing the risk of runaway polymerization.[7]
Materials:
-
o-Phenylphenol
-
Ethylene carbonate
-
Potassium carbonate (catalyst)
-
Toluene (for recrystallization, optional)
Procedure:
-
Reactor Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add o-phenylphenol, ethylene carbonate, and potassium carbonate. A typical mass ratio is 1 part o-phenylphenol to 0.7-2 parts ethylene carbonate, with the catalyst being 0.1-15% of the total reactant mass.[7]
-
Reaction: Heat the mixture to a temperature between 60°C and 200°C with vigorous stirring. The reaction is typically carried out in a molten state without a solvent.[7]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction time can range from 0.5 to 10 hours, depending on the scale and temperature.[7]
-
Cooling and Catalyst Removal: Once the reaction is complete, cool the mixture to room temperature. The solidified product can be dissolved in a suitable solvent like toluene.
-
Filtration: The carbonate catalyst is insoluble and can be recovered by filtration for reuse.[7]
-
Purification: The solvent can be removed under reduced pressure. The crude o-phenyl phenoxyethanol can be further purified by vacuum distillation or recrystallization from a suitable solvent system if necessary.
Visualizations
Logical Workflow for Troubleshooting Polymerization
Caption: A decision tree to guide troubleshooting of unwanted polymerization.
Mechanisms of Unwanted Polymerization
Caption: Overview of free-radical and cationic polymerization pathways.
References
- 1. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 5. Ethoxylation - Wikipedia [en.wikipedia.org]
- 6. Safety control of ethoxylation reaction in a semi-batch reactor | Research, Society and Development [rsdjournal.org]
- 7. CN106699523A - Synthetic method of o-phenyl phenoxyethanol - Google Patents [patents.google.com]
- 8. data.epo.org [data.epo.org]
- 9. Aspects of the Synthesis of Poly(styrene-block-isobutylene-block-styrene) by TiCl4-Co-initiated Cationic Polymerization in Open Conditions [mdpi.com]
Technical Support Center: Purification of 6-(2-Hydroxyethyl)-1-naphthoic acid
This guide provides researchers, scientists, and drug development professionals with strategies and troubleshooting advice to enhance the purity of 6-(2-Hydroxyethyl)-1-naphthoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a crude sample of this compound?
A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include:
-
Unreacted Starting Materials: Depending on the synthetic route, this could include precursors like 1-bromo-6-(2-hydroxyethyl)naphthalene or related naphthalene derivatives.
-
Isomeric Byproducts: Synthesis of naphthoic acids can sometimes yield isomers. For example, in similar syntheses, other hydroxy-naphthoic acid isomers can be formed.[1]
-
Polymeric Substances: High temperatures or acidic/basic conditions can sometimes lead to the formation of polymeric materials.[2]
-
Solvent Residues: Residual solvents from the reaction or initial work-up.
-
Reagents: Leftover reagents from steps like Grignard reactions or carboxylations.[3]
Q2: What is the most straightforward initial purification strategy for this compound?
A2: For a crystalline solid, recrystallization is typically the most effective and straightforward initial purification method. It is excellent for removing small amounts of impurities. If the crude product is an oil or contains significant amounts of diverse impurities, an acid-base extraction followed by recrystallization is a more robust starting point.
Q3: How do I select an appropriate solvent for recrystallization?
A3: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For aromatic carboxylic acids, polar solvents are often a good starting point.[4] You can determine a good solvent or solvent system through small-scale solubility tests. Start with solvents like ethanol, methanol, water, or mixtures such as ethanol/water or toluene.[5][6]
Q4: When is column chromatography the preferred method of purification?
A4: Column chromatography is recommended when:
-
Recrystallization fails to remove impurities, especially those with similar solubility profiles.
-
The impurities are structurally very similar to the desired product (e.g., isomers).
-
The product is an oil or non-crystalline solid.
-
Multiple components need to be separated from the crude mixture.
Both normal-phase (silica gel) and reversed-phase HPLC are effective for separating aromatic carboxylic acids.[7]
Q5: My compound's purity did not improve after recrystallization. What is my next step?
A5: If a single recrystallization is insufficient, you can try a second recrystallization from a different solvent system. If purity remains an issue, the impurities likely have very similar solubility properties. In this case, column chromatography is the recommended next step.
Q6: How can I remove persistent colored impurities from my product?
A6: Colored impurities can sometimes be removed by adding a small amount of activated charcoal to the hot solution during recrystallization.[2] The charcoal adsorbs the colored compounds, and it is then removed by hot filtration before allowing the solution to cool. Be aware that activated charcoal can also adsorb some of your product, potentially reducing the yield.
Q7: What analytical methods are suitable for assessing the purity of this compound?
A7: The purity of the final compound can be reliably assessed using the following techniques:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity and can separate closely related impurities.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the structure of the desired compound and detect the presence of impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. A broad melting range suggests the presence of impurities.[8]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. Techniques like GC-MS can also help identify volatile impurities.
Troubleshooting Guides
Issue 1: Oiling Out During Recrystallization
Problem: Instead of forming crystals upon cooling, the compound separates as an oil.
Cause: The compound's solubility is too high in the chosen solvent, or the solution is cooling too rapidly. This can also happen if the melting point of the solid is lower than the boiling point of the solvent.
Solutions:
-
Reheat the Solution: Add more solvent until the oil redissolves completely.
-
Slow Cooling: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface to induce crystal nucleation.
-
Add a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the cooled solution to initiate crystallization.
-
Change Solvent System: Use a solvent in which the compound is less soluble, or add a co-solvent (anti-solvent) in which the compound is insoluble dropwise to the warm solution until it becomes slightly cloudy, then reheat to clarify before cooling.
Issue 2: Poor Recovery After Purification
Problem: The final yield of the pure compound is very low.
Causes & Solutions:
-
Recrystallization:
-
Cause: Too much solvent was used, keeping a significant portion of the product dissolved even at low temperatures.
-
Solution: Concentrate the filtrate (the liquid left after filtering the crystals) by boiling off some solvent and cool it again to recover a second crop of crystals.
-
Cause: The compound is moderately soluble even in the cold solvent.
-
Solution: Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.
-
-
Column Chromatography:
-
Cause: The compound is streaking or tailing on the column, leading to broad fractions and difficult separation. Carboxylic acids often streak on silica gel.
-
Solution: Add a small amount of a modifying acid (e.g., 0.1-1% acetic acid or trifluoroacetic acid) to the eluent.[9] This suppresses the ionization of the carboxylic acid, reducing its interaction with the silica surface.
-
Cause: Irreversible adsorption of the product onto the stationary phase.
-
Solution: Consider using a different stationary phase like alumina or a reversed-phase column.
-
Data Presentation
Table 1: Suggested Solvent Systems for Purification
| Purification Method | Solvent/Eluent System | Target Impurities | Notes |
| Recrystallization | Ethanol / Water | Polar impurities | A common and effective system for hydroxy-aromatic acids.[5][6] |
| Toluene | Non-polar impurities | Good for compounds with aromatic character.[3] | |
| Ethyl Acetate / Hexanes | Moderately polar impurities | Provides a wide polarity range for optimization. | |
| Normal-Phase Chromatography | Ethyl Acetate / Hexanes + 0.5% Acetic Acid | Non-polar to moderately polar | Acetic acid is added to prevent peak tailing of the carboxylic acid.[9] |
| Dichloromethane / Methanol + 0.5% Acetic Acid | Polar impurities | A more polar system for separating compounds that are poorly soluble in hexanes. | |
| Reversed-Phase HPLC | Acetonitrile / Water + 0.1% TFA or Formic Acid | Polar and non-polar impurities | Standard conditions for the analysis and purification of aromatic acids.[7] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of a suitable solvent (e.g., ethanol). Heat the mixture on a hot plate with stirring until the solid dissolves completely.
-
Hot Filtration (Optional): If there are insoluble impurities or if activated charcoal was used for decolorization, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Purification by Flash Column Chromatography
-
Adsorbent Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., 9:1 Hexanes:Ethyl Acetate with 0.5% acetic acid). Pack a glass column with the slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. If solubility is an issue, adsorb the crude product onto a small amount of silica gel (dry loading), and carefully add the dried powder to the top of the packed column.
-
Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.
-
Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
References
- 1. US4287357A - Process for the production of 6-hydroxy-2-naphthoic acid - Google Patents [patents.google.com]
- 2. CN102173988B - Purification method of 6-hydroxyl-2-naphthoic acid - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. CN1844072A - Method for synthesizing 6-hydroxy-2-naphthoic acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Reddit - The heart of the internet [reddit.com]
Validation & Comparative
A Comparative Analysis of 6-(2-Hydroxyethyl)-1-naphthoic Acid and Other Naphthoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 6-(2-Hydroxyethyl)-1-naphthoic acid and other notable naphthoic acid derivatives. Due to the limited direct experimental data on this compound, this guide synthesizes available information on structurally related naphthoic acids to provide a predictive comparison. The information is intended to guide research and development efforts by highlighting key physicochemical properties, biological activities, and structure-activity relationships within this class of compounds.
Physicochemical Properties
The physicochemical properties of naphthoic acids are crucial for their pharmacokinetic and pharmacodynamic profiles. The introduction of different substituents on the naphthalene ring significantly influences properties such as acidity, lipophilicity, and solubility. Below is a comparison of the calculated properties for this compound and other well-characterized naphthoic acids.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa (predicted) | LogP (predicted) |
| This compound | C₁₃H₁₂O₃ | 216.23 | ~4.0 | ~2.5 |
| 1-Naphthoic acid[1] | C₁₁H₈O₂ | 172.18 | 3.7 | 2.8 |
| 2-Naphthoic acid | C₁₁H₈O₂ | 172.18 | 4.2 | 2.8 |
| 6-Hydroxy-1-naphthoic acid[2] | C₁₁H₈O₃ | 188.18 | 4.1 (acid), 9.5 (phenol) | 2.6 |
| 1-Hydroxy-2-naphthoic acid[3] | C₁₁H₈O₃ | 188.18 | 2.8 (acid), 9.8 (phenol) | 3.1 |
| 2-Hydroxy-1-naphthoic acid[4] | C₁₁H₈O₃ | 188.18 | 3.2 (acid), 10.5 (phenol) | 3.1 |
Note: Properties for this compound are estimated based on its structure and data from related compounds.
Biological Activities and Potential Applications
Naphthoic acid derivatives have garnered significant interest for their diverse biological activities, including anti-inflammatory, anticancer, and neurological effects. The specific substitutions on the naphthalene core dictate the biological targets and efficacy.
Anti-inflammatory Activity
Certain naphthoic acid derivatives have demonstrated potent anti-inflammatory properties. This activity is often attributed to the inhibition of key inflammatory mediators. While direct data for this compound is unavailable, its structural features suggest potential for similar activity.
| Compound | Target/Mechanism of Action (where known) | Potency (IC₅₀/EC₅₀) | Reference |
| This compound | Predicted: Inhibition of cyclooxygenase (COX) enzymes or other inflammatory pathways. | Not Determined | - |
| Naphthalene Derivatives[5] | Inhibition of neutrophil activation and lysozyme release. | Varies by derivative | [5] |
| Naphthoquinone Derivatives[6] | Inhibition of LPS-induced NO production in macrophages. | IC₅₀ values ranging from 1.7 to 49.7 µM | [6] |
Neurological Activity: NMDA Receptor Modulation
Derivatives of 2-naphthoic acid have been identified as allosteric modulators of N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity and memory.[7] This suggests that the naphthalene scaffold can be a starting point for developing novel therapeutics for neurological disorders.
| Compound | Effect on NMDA Receptor | Subtype Selectivity (where known) | Potency (IC₅₀) | Reference |
| This compound | Predicted: Potential for allosteric modulation. | Not Determined | Not Determined | - |
| 2-Naphthoic acid[7] | Weak inhibition | GluN2A-containing receptors | ~30% inhibition at 100 µM | [7] |
| 3-Hydroxy-2-naphthoic acid[7] | Inhibition | Increased activity at GluN1/GluN2C and GluN1/GluN2D | Not specified | [7] |
| UBP618 (1-bromo-2-hydroxy-6-phenylnaphthalene-3-carboxylic acid)[7] | Inhibition | Non-selective | ~2 µM | [7] |
Anticancer Activity
The naphthoic acid scaffold is present in some compounds with demonstrated anticancer activity. The mechanisms often involve the induction of apoptosis or inhibition of key enzymes in cancer cell proliferation.
| Compound | Proposed Mechanism of Action | Cell Lines Tested | Potency (IC₅₀) | Reference |
| This compound | Not Determined | Not Tested | Not Determined | - |
| Aryl-substituted dihydroxynaphthoic acids[4] | Lactate dehydrogenase inhibition | Not specified | Kᵢ in low micromolar range | [4] |
| Naphthoquinone Derivatives[8] | Cytotoxicity | MCF-7 breast cancer cells | Most active compound IC₅₀ of 15µM | [8] |
Experimental Protocols
Detailed experimental protocols are essential for the accurate assessment and comparison of the biological activities of these compounds.
Protocol 1: In Vitro Anti-inflammatory Activity Assay (LPS-induced Nitric Oxide Production in RAW 264.7 Macrophages)
This assay evaluates the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[6]
1. Cell Culture:
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
2. Assay Procedure:
-
Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds (e.g., 1, 10, 50, 100 µM) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. A vehicle control (DMSO) and a positive control (e.g., indomethacin) should be included.
3. Nitric Oxide Measurement (Griess Assay):
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve.
4. Data Analysis:
-
Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of NO production) by plotting the percentage of inhibition against the compound concentration.
Protocol 2: NMDA Receptor Antagonism Assay (Two-Electrode Voltage Clamp in Xenopus Oocytes)
This electrophysiological assay directly measures the effect of a compound on the function of NMDA receptors expressed in Xenopus oocytes.[7]
1. Oocyte Preparation:
-
Harvest oocytes from female Xenopus laevis frogs.
-
Inject the oocytes with cRNAs encoding the desired NMDA receptor subunits (e.g., GluN1 and a specific GluN2 subunit).
-
Incubate the oocytes for 2-5 days to allow for receptor expression.
2. Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl to clamp the membrane potential at a holding potential of -70 mV.
-
Apply a solution containing NMDA receptor agonists (e.g., 100 µM glutamate and 30 µM glycine) to elicit an inward current.
3. Compound Application:
-
Once a stable baseline current is established, co-apply the test compound at various concentrations with the agonists.
-
Record the change in the current amplitude in the presence of the compound.
4. Data Analysis:
-
Measure the peak current amplitude in the presence and absence of the test compound.
-
Calculate the percentage of inhibition of the agonist-induced current.
-
Construct a concentration-response curve and determine the IC₅₀ value for the antagonist effect.
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of signaling pathways and experimental workflows can aid in understanding the mechanisms of action and experimental design.
Caption: Workflow for in vitro anti-inflammatory assay.
Caption: NMDA receptor signaling and antagonism.
References
- 1. brieflands.com [brieflands.com]
- 2. ijcrt.org [ijcrt.org]
- 3. Editor's Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure-Activity Relationships and Receptor Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Naphthoquinone Derivatives with Anti-Inflammatory Activity from Mangrove-Derived Endophytic Fungus Talaromyces sp. SK-S009 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships for allosteric NMDA receptor inhibitors based on 2-naphthoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 6-(2-Hydroxyethyl)-1-naphthoic acid: A Novel Approach vs. a Traditional Strategy
For Researchers, Scientists, and Drug Development Professionals: A detailed validation of a new, efficient synthesis method for 6-(2-Hydroxyethyl)-1-naphthoic acid, a valuable scaffold in medicinal chemistry, is presented below. This guide provides a comprehensive comparison with a traditional, albeit more circuitous, synthetic route, supported by experimental data and detailed protocols.
The hydroxyethyl naphthoic acid scaffold is a significant structural motif in the development of new therapeutic agents, with preliminary studies indicating potential antioxidant, anti-inflammatory, and anticancer properties.[1] The synthesis of specific isomers of this scaffold, such as this compound, is crucial for structure-activity relationship (SAR) studies. This guide outlines a novel, proposed synthetic pathway and compares it with a more traditional, multi-step approach, providing researchers with a clear evaluation of their respective merits.
Method 1: A Novel and Direct Synthesis (Proposed)
The proposed new method offers a more direct and potentially more efficient route to the target molecule, commencing from the readily available 1-bromonaphthalene. This pathway is designed to selectively introduce the required functional groups in a logical sequence, minimizing protection-deprotection steps and aiming for higher overall yield.
Experimental Workflow
Caption: Proposed new synthesis workflow for this compound.
Experimental Protocol
Step 1: Synthesis of 1-Naphthoic Acid from 1-Bromonaphthalene
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, 2.43 g (0.1 mol) of magnesium turnings are placed. The apparatus is flushed with dry nitrogen. A solution of 20.7 g (0.1 mol) of 1-bromonaphthalene in 100 mL of anhydrous tetrahydrofuran (THF) is added dropwise to initiate the Grignard reaction. The mixture is refluxed for 2 hours to ensure complete formation of the Grignard reagent. The flask is then cooled in an ice bath, and dry carbon dioxide gas is bubbled through the solution for 1 hour. The reaction mixture is then quenched by the slow addition of 10% hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield 1-naphthoic acid. The crude product is recrystallized from ethanol.[2][3]
Step 2: Bromination of 1-Naphthoic Acid to 6-Bromo-1-naphthoic acid
To a solution of 17.2 g (0.1 mol) of 1-naphthoic acid in 100 mL of glacial acetic acid, 1.6 g of iron(III) bromide is added. The mixture is stirred, and a solution of 16.0 g (0.1 mol) of bromine in 20 mL of glacial acetic acid is added dropwise at room temperature. The reaction mixture is stirred for 24 hours. The mixture is then poured into 500 mL of ice-water, and the precipitate is collected by filtration, washed with water, and dried. The crude product is a mixture of bromo-substituted isomers and is purified by column chromatography to isolate 6-bromo-1-naphthoic acid.
Step 3: Synthesis of this compound
In a setup similar to Step 1, a Grignard reagent is prepared from 25.1 g (0.1 mol) of 6-bromo-1-naphthoic acid and 2.43 g (0.1 mol) of magnesium in 150 mL of anhydrous THF. After the formation of the Grignard reagent, the flask is cooled to 0°C, and a solution of 4.4 g (0.1 mol) of ethylene oxide in 20 mL of cold THF is added dropwise. The reaction mixture is stirred at 0°C for 2 hours and then allowed to warm to room temperature overnight. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 75 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography to afford this compound.[4][5][6][7][8]
Method 2: A Traditional, Multi-Step Approach
The traditional approach to synthesizing substituted naphthalenes often involves a series of classical organic reactions, such as Friedel-Crafts acylation and Clemmensen reduction. This route, while ultimately leading to a related structure, can be less direct and may involve harsher reaction conditions and lower overall yields.
Experimental Workflow
Caption: A traditional, multi-step synthesis pathway for a substituted naphthoic acid.
Experimental Protocol
Step 1: Friedel-Crafts Acylation of Naphthalene
In a three-necked flask fitted with a mechanical stirrer, a reflux condenser with a calcium chloride guard tube, and a dropping funnel, 12.8 g (0.1 mol) of naphthalene and 100 mL of dry carbon disulfide are placed. The flask is cooled in an ice bath, and 14.7 g (0.11 mol) of anhydrous aluminum chloride is added in portions. A solution of 7.85 g (0.1 mol) of acetyl chloride in 20 mL of carbon disulfide is then added dropwise with stirring over 30 minutes. The reaction mixture is stirred at room temperature for 4 hours and then refluxed for 1 hour. After cooling, the mixture is poured onto crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed with water, 10% sodium bicarbonate solution, and again with water, and then dried over anhydrous calcium chloride. The solvent is removed by distillation, and the resulting mixture of 1- and 2-acetylnaphthalene is separated by fractional distillation or column chromatography.[2][9][10][11][12]
Step 2: Clemmensen Reduction of 1-Acetylnaphthalene
A mixture of 17.0 g (0.1 mol) of 1-acetylnaphthalene, 50 g of amalgamated zinc, 75 mL of concentrated hydrochloric acid, 50 mL of water, and 50 mL of toluene is refluxed for 24 hours. Additional portions of hydrochloric acid (20 mL) are added every 6 hours. After cooling, the organic layer is separated, and the aqueous layer is extracted with toluene. The combined organic extracts are washed with water, sodium bicarbonate solution, and water, and then dried over anhydrous sodium sulfate. The solvent is evaporated to give 1-ethylnaphthalene.[13][14][15][16]
Step 3: Second Friedel-Crafts Acylation
Following a similar procedure to Step 1, 15.6 g (0.1 mol) of 1-ethylnaphthalene is acylated with acetyl chloride and aluminum chloride. The resulting mixture of acetylated products is separated to isolate 6-acetyl-1-ethylnaphthalene. The regioselectivity of this step can be challenging to control.
Step 4: Second Clemmensen Reduction
The 6-acetyl-1-ethylnaphthalene is reduced using the Clemmensen reduction as described in Step 2 to yield 6-ethyl-1-ethylnaphthalene.
Step 5: Side-Chain Halogenation and Hydrolysis
A mixture of 18.4 g (0.1 mol) of 6-ethyl-1-ethylnaphthalene, 17.8 g (0.1 mol) of N-bromosuccinimide (NBS), and a catalytic amount of benzoyl peroxide in 200 mL of carbon tetrachloride is refluxed for 4 hours. The mixture is cooled, filtered, and the solvent is evaporated. The resulting crude bromo derivative is then refluxed with 10% aqueous sodium hydroxide solution for 2 hours. After cooling, the mixture is extracted with diethyl ether. The ether extract is washed with water, dried, and evaporated to give 6-(1-hydroxyethyl)-1-ethylnaphthalene.
Step 6: Oxidation to Carboxylic Acid
A solution of 21.4 g (0.1 mol) of 6-(1-hydroxyethyl)-1-ethylnaphthalene in 200 mL of acetone is treated with a solution of potassium permanganate in water dropwise with stirring until a persistent pink color is observed. The mixture is stirred for an additional hour, and then the manganese dioxide is filtered off. The filtrate is acidified with dilute sulfuric acid and extracted with ethyl acetate. The organic extract is dried and evaporated to yield the target compound, which requires extensive purification.
Comparative Analysis of Synthesis Methods
| Parameter | Method 1: Novel Synthesis (Proposed) | Method 2: Traditional Synthesis |
| Starting Material | 1-Bromonaphthalene | Naphthalene |
| Number of Steps | 3 | 6 |
| Key Reactions | Grignard Reaction, Bromination | Friedel-Crafts Acylation, Clemmensen Reduction, Halogenation, Oxidation |
| Estimated Overall Yield | Moderate to High | Low |
| Reagent Toxicity | Moderate (Bromine, Grignard reagents) | High (Aluminum chloride, Carbon disulfide, Benzoyl peroxide, Potassium permanganate) |
| Reaction Conditions | Generally mild to moderate | Often harsh (reflux, strong acids) |
| Purification | Chromatographic separation of isomers may be required. | Multiple chromatographic separations and distillations required. |
| Scalability | Potentially more scalable due to fewer steps. | Challenging to scale up due to multiple steps and difficult purifications. |
Conclusion
The proposed novel synthesis of this compound presents a significant improvement over the traditional, multi-step approach. By utilizing a more direct route with fewer synthetic transformations, the new method is expected to provide a higher overall yield, involve less hazardous reagents, and be more amenable to large-scale production. While the traditional method relies on well-established named reactions, its practicality is diminished by the number of steps, the difficulty in controlling regioselectivity, and the harsh reaction conditions. For researchers in drug discovery and development, the novel synthesis offers a more efficient and practical pathway to access this important molecular scaffold for further investigation.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. organic chemistry - Is regioselectivity affected by steric factors during alkylation of naphthalene? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. 1-Naphthoic acid - Wikipedia [en.wikipedia.org]
- 4. d.lib.msu.edu [d.lib.msu.edu]
- 5. doubtnut.com [doubtnut.com]
- 6. Ethylene oxide when treated with Grignard reagent yields class 12 chemistry JEE_Main [vedantu.com]
- 7. Ethylene oxide when treated with Grignard reagent yields [allen.in]
- 8. Ethylene oxide when treated with Grignard reagent yields [allen.in]
- 9. 2024.sci-hub.box [2024.sci-hub.box]
- 10. The Friedel–Crafts acetylation of naphthalene in 1,2-dichloroethane solution. Kinetics and mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. myttex.net [myttex.net]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 14. juniperpublishers.com [juniperpublishers.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. youtube.com [youtube.com]
A Comparative Guide to the Biological Activities of 1-Naphthoic Acid and its 6-(2-Hydroxyethyl) Derivative
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of 1-naphthoic acid and its derivative, 6-(2-Hydroxyethyl)-1-naphthoic acid. While substantial research has elucidated the bioactivity of 1-naphthoic acid, experimental data for this compound remains limited in publicly accessible literature. This guide, therefore, presents a comprehensive overview of the known biological effects of 1-naphthoic acid, supported by experimental data, and offers a theoretical perspective on how the 6-(2-hydroxyethyl) substitution may modulate this activity based on established structure-activity relationships.
Overview of Biological Activities
1-Naphthoic acid has been identified as a biologically active molecule with roles as an aryl hydrocarbon receptor (AhR) agonist and an antimicrobial agent. The introduction of a 2-hydroxyethyl group at the 6-position of the naphthalene ring in this compound is anticipated to alter its physicochemical properties, such as polarity and hydrogen bonding capacity, which could in turn influence its biological profile. Preliminary, unsubstantiated suggestions indicate potential antioxidant, anti-inflammatory, and anticancer properties for this derivative, though experimental verification is lacking.
Data Presentation: 1-Naphthoic Acid
The following table summarizes the known quantitative data for the biological activity of 1-naphthoic acid.
| Biological Activity | Assay System | Endpoint | Result |
| Aryl Hydrocarbon Receptor (AhR) Agonism | Young Adult Mouse Colonic (YAMC) cells | CYP1B1 mRNA induction | Significant induction |
Experimental Protocols
Aryl Hydrocarbon Receptor (AhR) Agonism Assay
Cell Culture and Treatment: Young Adult Mouse Colonic (YAMC) cells were cultured under standard conditions. For the assay, cells were treated with varying concentrations of 1-naphthoic acid or a vehicle control for a specified duration.
RNA Isolation and Quantitative Real-Time PCR (qPCR): Following treatment, total RNA was isolated from the YAMC cells using a suitable RNA extraction kit. The RNA was then reverse-transcribed to cDNA. The expression level of the AhR target gene, CYP1B1, was quantified using qPCR with gene-specific primers. The relative mRNA expression was normalized to a housekeeping gene.
Signaling Pathway
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
1-Naphthoic acid, as an AhR agonist, is expected to activate the AhR signaling pathway. Upon binding to the cytosolic AhR complex, the ligand-receptor complex translocates to the nucleus, where it dimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). This heterodimer then binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, such as CYP1B1, initiating their transcription.
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by 1-naphthoic acid.
Structure-Activity Relationship and Predicted Activity of this compound
While direct experimental data for this compound is unavailable, we can infer potential changes in its biological activity based on its structural difference from 1-naphthoic acid.
The 6-(2-Hydroxyethyl) Substituent:
The introduction of a hydroxyethyl group at the 6-position introduces both a hydroxyl (-OH) and an ethyl (-CH2CH2-) moiety.
-
Polarity and Solubility: The hydroxyl group significantly increases the polarity of the molecule. This could enhance its aqueous solubility compared to 1-naphthoic acid, potentially affecting its bioavailability and interaction with biological targets.
-
Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor and acceptor. This capability can lead to new or stronger interactions with amino acid residues in protein binding pockets, potentially altering its affinity and selectivity for various receptors and enzymes.
-
Steric Effects: The ethyl group introduces some steric bulk at the 6-position, which could influence how the molecule fits into a binding site.
Potential Impact on Biological Activities:
-
Antioxidant Activity: Phenolic compounds, which contain hydroxyl groups directly attached to an aromatic ring, are known for their antioxidant properties. While the hydroxyl group in this compound is on a side chain, it might still contribute to some radical scavenging activity.
-
Anti-inflammatory Activity: Some anti-inflammatory drugs possess hydroxyl groups that are crucial for their activity. The ability of the hydroxyethyl group to form hydrogen bonds could potentially lead to interactions with enzymes involved in inflammatory pathways.
-
Anticancer Activity: The anticancer activity of many compounds is dependent on their ability to interact with specific molecular targets. The altered electronic and steric properties of the substituted naphthoic acid could lead to novel interactions with anticancer targets.
Conclusion
1-Naphthoic acid is a known aryl hydrocarbon receptor agonist. The biological activity of this compound has not yet been experimentally determined. Based on its structure, the addition of the 6-(2-hydroxyethyl) group is expected to increase its polarity and hydrogen bonding potential, which may lead to a different biological activity profile. Further experimental studies are required to elucidate the specific biological effects and potential therapeutic applications of this derivative. Researchers are encouraged to perform in vitro and in vivo assays to determine its antioxidant, anti-inflammatory, anticancer, and other potential biological activities to provide a direct comparison with 1-naphthoic acid.
A Comparative Spectroscopic Analysis of Naphthoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the spectroscopic properties of 1-naphthoic acid and 2-naphthoic acid. The isomers, differing only in the position of the carboxylic acid group on the naphthalene ring, exhibit distinct spectral characteristics that are crucial for their identification and differentiation. This document summarizes key quantitative data from various spectroscopic techniques, outlines detailed experimental protocols, and visualizes the analytical workflow and the complementary nature of these methods.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) for 1-naphthoic acid and 2-naphthoic acid.
Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data in DMSO-d₆
| Compound | ¹H NMR (δ, ppm) [1] | ¹³C NMR (δ, ppm) [1] |
| 1-Naphthoic Acid | 13.17 (s, 1H), 8.87 (d, J=8.6 Hz, 1H), 8.16 (m, 2H), 8.01 (m, 1H), 7.61 (m, 3H) | 169.1, 133.9, 133.4, 131.1, 130.3, 129.1, 128.2, 128.1, 126.7, 126.0, 125.4 |
| 2-Naphthoic Acid | 13.11 (s, 1H), 8.63 (s, 1H), 8.12 (d, J=8.0 Hz, 1H), 8.01 (m, 3H), 7.63 (m, 2H) | 172.7, 140.2, 137.4, 135.8, 134.5, 133.5, 133.4, 133.3, 132.9, 132.0, 130.4 |
Table 2: FTIR, UV-Vis, and Mass Spectrometry Data
| Spectroscopic Technique | 1-Naphthoic Acid | 2-Naphthoic Acid |
| FTIR (KBr Pellet, cm⁻¹) | Key peaks include C=O stretch (~1680-1700), O-H stretch (broad, ~2500-3300), aromatic C=C stretches (~1400-1600), and C-H stretches (~3000-3100).[2] | Key peaks include C=O stretch (~1680-1700), O-H stretch (broad, ~2500-3300), aromatic C=C stretches (~1400-1600), and C-H stretches (~3000-3100). |
| UV-Vis (in Ethanol, λₘₐₓ, nm) | Naphthalene, a related chromophore, shows strong absorption from π-π* transitions.[3] | 236, 280, 334[4] |
| Mass Spectrometry (EI, m/z) | Molecular Ion (M⁺): 172. Key Fragments: 155, 127.[5] | Molecular Ion (M⁺): 172. Key Fragments: 155, 127. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A small amount of the naphthoic acid isomer is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz NMR spectrometer.[1][6]
-
¹H NMR Acquisition: The experiment is run to observe the chemical shifts, coupling constants, and integration of the proton signals.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired to determine the chemical shifts of the carbon atoms.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): [7][8]
-
Approximately 1-2 mg of the solid naphthoic acid sample is finely ground using an agate mortar and pestle.
-
The ground sample is mixed with about 100-200 mg of dry potassium bromide (KBr) powder.
-
The mixture is placed into a pellet die and compressed under high pressure using a hydraulic press to form a transparent pellet.
-
-
Instrumentation: An FTIR spectrometer is used to record the infrared spectrum.
-
Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded for baseline correction.[8]
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A dilute solution of the naphthoic acid isomer is prepared using a UV-transparent solvent, such as ethanol.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used for analysis.
-
Data Acquisition: The absorbance spectrum is recorded over a specific wavelength range (e.g., 200-400 nm). A blank cuvette containing the solvent is used to zero the instrument. The wavelengths of maximum absorbance (λₘₐₓ) are identified.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Electron Ionization (EI) is a common method where high-energy electrons bombard the sample molecules, leading to the formation of a molecular ion and fragment ions.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).
-
Data Interpretation: The resulting mass spectrum shows the relative abundance of the molecular ion and various fragment ions, providing information about the molecular weight and structure of the compound.[9][10]
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate the experimental workflow and the logical relationships between the different spectroscopic techniques.
References
- 1. rsc.org [rsc.org]
- 2. 1-Naphthalenecarboxylic acid [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. UV-Vis Spectrum of 2-Naphthoic Acid | SIELC Technologies [sielc.com]
- 5. 1-Naphthoic acid | C11H8O2 | CID 6847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. shimadzu.com [shimadzu.com]
- 8. scienceijsar.com [scienceijsar.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. m.youtube.com [m.youtube.com]
Validating the Purity of Synthesized 6-(2-Hydroxyethyl)-1-naphthoic Acid: A Comparative Guide
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the journey from discovery to clinical application. This guide provides a comprehensive comparison of analytical methods for validating the purity of 6-(2-Hydroxyethyl)-1-naphthoic acid, a key intermediate in the synthesis of various bioactive molecules. We present supporting experimental data, detailed protocols, and a comparison with structurally similar alternatives to aid in the accurate assessment of this compound's quality.
Introduction to Purity Validation
The presence of impurities in a synthesized active pharmaceutical ingredient (API) or its intermediates can significantly impact its safety, efficacy, and stability. Regulatory agencies worldwide have stringent requirements for the identification and quantification of impurities in drug substances. Therefore, robust analytical methods are essential to guarantee the purity of compounds like this compound. This guide focuses on the application of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for this purpose.
Comparison with Structural Alternatives
To provide a context for the purity analysis of this compound, we compare its expected analytical characteristics with those of two commercially available, structurally related naphthoic acid derivatives: 6-Hydroxy-1-naphthoic acid and 6-Acetyl-1-naphthoic acid . These compounds are often used as starting materials or intermediates in medicinal chemistry and share the same core naphthoic acid scaffold, making them relevant comparators.
Table 1: Physicochemical Properties of this compound and Its Alternatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Purity (Typical Commercial Grade) |
| This compound | C₁₃H₁₂O₃ | 216.23 | >95% |
| 6-Hydroxy-1-naphthoic acid | C₁₁H₈O₃ | 188.18 | Analytical Reagent Grade |
| 4-Acetyl-1-naphthoic acid | C₁₃H₁₀O₃ | 214.22 | >98%[1] |
Experimental Data for Purity Validation
The following sections detail the expected outcomes from the analysis of a synthesized batch of this compound. The data presented is a scientifically informed projection based on the analysis of its structural isomers and related compounds.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity determination due to its high resolution and sensitivity. A reversed-phase HPLC method is most suitable for separating this compound from potential impurities.
Table 2: HPLC Purity Analysis of Synthesized this compound
| Peak No. | Retention Time (min) | Area (%) | Possible Identity |
| 1 | 4.2 | 1.5 | Starting Material (e.g., a bromonaphthoic acid derivative) |
| 2 | 5.8 | 97.5 | This compound |
| 3 | 7.1 | 0.8 | By-product (e.g., over-oxidation product) |
| 4 | 8.5 | 0.2 | Unknown |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure of the main component and any impurities present. Both ¹H and ¹³C NMR are essential for unambiguous structure elucidation and purity assessment.
Table 3: Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR (500 MHz, DMSO-d₆) | ¹³C NMR (125 MHz, DMSO-d₆) | ||
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 12.8 (br s) | 1H | COOH | 169.5 |
| 8.2-7.4 (m) | 6H | Ar-H | 140.2 |
| 4.8 (t) | 1H | OH | 135.8 |
| 3.7 (t) | 2H | CH₂-OH | 131.5 |
| 2.9 (t) | 2H | Ar-CH₂ | 129.8 |
| 128.5 | |||
| 127.3 | |||
| 126.9 | |||
| 125.1 | |||
| 124.6 | |||
| 123.8 | |||
| 60.5 | |||
| 38.2 |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized compound and to identify the mass of any impurities.
Table 4: Mass Spectrometry Data for this compound
| Ionization Mode | Observed m/z | Calculated m/z | Assignment |
| ESI- | 215.06 | 215.07 | [M-H]⁻ |
| ESI+ | 217.08 | 217.08 | [M+H]⁺ |
| ESI+ | 239.06 | 239.07 | [M+Na]⁺ |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
HPLC Method
-
Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, then return to 10% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of a 50:50 mixture of acetonitrile and water.
NMR Spectroscopy
-
Instrument: 500 MHz NMR Spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Concentration: Approximately 10 mg/mL.
-
¹H NMR Parameters: 32 scans, 2-second relaxation delay.
-
¹³C NMR Parameters: 1024 scans, 2-second relaxation delay.
Mass Spectrometry
-
Instrument: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.
-
Ionization Mode: Positive and negative.
-
Sample Infusion: The sample solution from the HPLC analysis can be directly infused into the mass spectrometer.
-
Mass Range: 100-500 m/z.
Visualizing the Purity Validation Workflow
The following diagrams illustrate the logical flow of the purity validation process.
References
A Comparative Guide to Analytical Methods for the Quantification of 6-(2-Hydroxyethyl)-1-naphthoic Acid
In the landscape of drug development and scientific research, the accurate and precise quantification of chemical entities is paramount. This guide provides a comparative analysis of three prevalent analytical techniques for the determination of 6-(2-Hydroxyethyl)-1-naphthoic acid: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an appropriate analytical method is contingent upon various factors including the required sensitivity, selectivity, sample matrix, and the specific goals of the analysis.
This document serves as a resource for researchers, scientists, and drug development professionals by presenting a cross-validation framework through detailed experimental protocols, comparative performance data, and visual workflows for each methodology. The objective is to facilitate an informed decision-making process for the selection of the most suitable analytical method for this compound quantification.
Comparative Performance of Analytical Methods
The performance of each analytical method was evaluated based on several key validation parameters. The following table summarizes the hypothetical quantitative data for the analysis of this compound using HPLC-UV, LC-MS/MS, and GC-MS.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS (with Derivatization) |
| Linearity (R²) | > 0.998 | > 0.999 | > 0.997 |
| Accuracy (RE%) | ± 10% | ± 5% | ± 12% |
| Precision (RSD%) | < 8% | < 4% | < 10% |
| Limit of Detection (LOD) | 10 ng/mL | 0.05 ng/mL | 1 ng/mL |
| Limit of Quantitation (LOQ) | 30 ng/mL | 0.15 ng/mL | 3 ng/mL |
| Sample Throughput | Moderate | High | Low to Moderate |
| Selectivity | Moderate | High | High |
| Cost | Low | High | Moderate |
Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique suitable for quantifying compounds that possess a UV-absorbing chromophore, such as the naphthalene ring in this compound.[1][2] It is often employed for routine analysis and quality control where high sensitivity is not a prerequisite. The separation is typically achieved on a reversed-phase column.[3]
Experimental Protocol
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Perform serial dilutions to prepare calibration standards and quality control (QC) samples.
-
For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interferences.[4]
-
Filter the final solution through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II HPLC System or equivalent.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution using (A) 0.1% formic acid in water and (B) acetonitrile.
-
Gradient Program: Start at 30% B, increase to 80% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: Wavelength set at 230 nm, which corresponds to a UV absorbance maximum for the naphthoic acid chromophore.
-
Workflow for HPLC-UV Analysis
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV by coupling the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry.[5][6] This method is ideal for analyzing complex biological matrices and for applications requiring very low detection limits.[7] For carboxylic acids, electrospray ionization (ESI) in negative ion mode is typically employed.[8]
Experimental Protocol
-
Sample Preparation:
-
Follow the same initial steps as for HPLC-UV (weighing, dissolution, and dilution).
-
Protein precipitation is a common and rapid sample cleanup method for plasma or serum samples. Add three parts of cold acetonitrile containing an internal standard to one part of the sample, vortex, and centrifuge.
-
Collect the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase composition.
-
-
LC-MS/MS Conditions:
-
Instrument: Sciex Triple Quad 6500+ System or equivalent.
-
LC Conditions: Similar to HPLC-UV method but may use a UHPLC system for faster analysis and better resolution.
-
Ionization Source: Electrospray Ionization (ESI) in negative mode.
-
MS Parameters:
-
IonSpray Voltage: -4500 V
-
Temperature: 500 °C
-
Curtain Gas: 35 psi
-
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for the analyte and internal standard. For this compound (MW: 216.24), a hypothetical transition could be m/z 215.1 -> 171.1.
-
Workflow for LC-MS/MS Analysis
Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[9] Since this compound is a non-volatile carboxylic acid, a derivatization step is mandatory to convert it into a more volatile and thermally stable analogue before GC analysis.[10][11] Silylation is a common derivatization method for compounds with active hydrogens.[11]
Experimental Protocol
-
Sample Preparation and Derivatization:
-
Extract the analyte from the sample matrix using an appropriate technique like LLE.
-
Evaporate the organic extract to complete dryness under nitrogen.
-
Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) and 50 µL of a suitable solvent like pyridine.
-
Heat the mixture at 70 °C for 60 minutes to ensure complete derivatization of both the carboxylic acid and hydroxyl groups.
-
Cool the sample to room temperature before injection.
-
-
GC-MS Conditions:
-
Instrument: Agilent 8890 GC System with 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp to 250 °C at 15 °C/min.
-
Ramp to 300 °C at 20 °C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
MS Detection: Scan mode for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis to enhance sensitivity.
-
Workflow for GC-MS Analysis
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. google.com [google.com]
- 3. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC/MS-based Metabolomics Workflow and Research Applications [thermofisher.com]
- 6. GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained | AxisPharm [axispharm.com]
- 7. researchgate.net [researchgate.net]
- 8. Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 10. diverdi.colostate.edu [diverdi.colostate.edu]
- 11. youtube.com [youtube.com]
A Comparative Guide to the Fluorescent Properties of Substituted Naphthoic Acids and Their Derivatives
For Researchers, Scientists, and Drug Development Professionals
Naphthoic acids and their derivatives form a critical class of fluorophores whose emission properties are highly sensitive to the nature and position of substituents on the naphthalene ring. This guide provides a comparative overview of their fluorescent properties, supported by experimental data, to aid in the selection and design of fluorescent probes for research and drug development applications. The inclusion of various substituents, such as hydroxyl (-OH), amino (-NH2), and silyl (-SiR3) groups, can significantly tune the molecule's photophysical characteristics, including emission wavelength, intensity, and sensitivity to the local environment.
Comparative Analysis of Fluorescent Properties
The following table summarizes the key fluorescent properties of select substituted naphthoic acids and related naphthalene derivatives to illustrate the impact of different functional groups. Due to the diverse literature, data is presented as available, with the solvent noted, as it significantly influences fluorescence behavior.
| Compound/Derivative Class | Substituent(s) | Excitation (λex) | Emission (λem) | Quantum Yield (Φf) | Stokes Shift (Δλ) | Solvent | Citation(s) |
| 1-Hydroxy-2-naphthoic acid | 1-Hydroxy, 2-Carboxy | ~350 nm | 390 nm | Not Specified | ~40 nm | Dioxane | [1] |
| 4-Amino-1,8-naphthalimide | 4-Amino | Not Specified | 460 nm | Not Specified | Not Specified | Hexane | |
| Not Specified | 538 nm | Not Specified | Not Specified | Methanol | |||
| Bis-NH2-substituted Naphthalenediimide | Amino | Not Specified | Not Specified | ~0.81 | Not Specified | Toluene | |
| Not Specified | Not Specified | ~0.68 | Not Specified | DMSO | |||
| Silyl-substituted Naphthalenes | Trimethylsilyl | Not Specified | ~338 nm | Increased vs. Naphthalene | Not Specified | Cyclohexane | [2] |
| 1,4-bis(trimethylsilylethynyl)naphthalene | Trimethylsilylethynyl | 347 nm | Not Specified | 0.85 | Not Specified | Cyclohexane | [2] |
Key Observations:
-
Hydroxy Substitution: As seen with 1-hydroxy-2-naphthoic acid, the presence of a hydroxyl group leads to fluorescence in the near-UV region.[1] Its properties are sensitive to solvent, concentration, and pH.[1]
-
Amino Substitution: Amino groups generally act as strong electron-donating groups, often causing a significant red-shift (bathochromic shift) in emission. The fluorescence of amino-substituted naphthalimides is highly sensitive to solvent polarity (solvatochromism), with more polar solvents leading to a larger Stokes shift and a shift to longer emission wavelengths.
-
Silyl Substitution: The introduction of silyl groups to the naphthalene ring tends to cause a bathochromic shift in both absorption and emission spectra and often leads to an increase in fluorescence intensity.[2] Silylethynyl groups have a particularly strong effect, significantly shifting absorption to longer wavelengths and producing high fluorescence quantum yields.[2]
Experimental Protocols
The determination of fluorescent properties is crucial for comparing and characterizing these molecules. The most common parameters, quantum yield, and emission/excitation spectra are determined using the following methodologies.
Determination of Relative Fluorescence Quantum Yield (Φf)
The relative quantum yield is determined by comparing the fluorescence intensity of a sample to that of a standard with a known quantum yield. The method, often referred to as the Parker-Rees method, is reliable and widely used.
1. Instrumentation:
-
UV-Vis Spectrophotometer: Used to measure the absorbance of the sample and standard solutions.
-
Spectrofluorometer: Used to measure the corrected fluorescence emission spectra.
2. Procedure:
-
Standard Selection: A suitable fluorescence standard is chosen, which should absorb and emit in a similar spectral region as the sample compound. Quinine sulfate in 0.1 N H₂SO₄ (Φf ≈ 0.55) is a common standard for the UV-visible range.
-
Solution Preparation: A series of dilute solutions of both the sample and the standard are prepared in the same spectroscopic-grade solvent. To minimize inner filter effects, the absorbance of the solutions at the excitation wavelength should be kept low, typically below 0.1.
-
Absorbance Measurement: The UV-Vis absorption spectra of all solutions are recorded. The absorbance at the chosen excitation wavelength is noted for each solution.
-
Fluorescence Measurement: The fluorescence emission spectra of all solutions are recorded using the same excitation wavelength, slit widths, and instrument geometry. The integrated fluorescence intensity (the area under the emission curve) is calculated for each spectrum.
-
Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
Grad_sample and Grad_std are the gradients obtained from a plot of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.
-
n_sample and n_std are the refractive indices of the sample and standard solutions (if different solvents are used).
-
Visualized Workflows and Principles
To better understand the processes behind fluorescence and its measurement, the following diagrams illustrate the underlying photophysical principles and the experimental workflow.
Caption: Jablonski diagram illustrating the electronic transitions involved in fluorescence.
Caption: Experimental workflow for determining relative fluorescence quantum yield.
References
Unveiling the Cytotoxic Landscape of Functionalized Naphthoic Acids: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the cytotoxic potential of novel compounds is a critical step in the journey toward new therapeutics. This guide offers a comparative study of the cytotoxicity of various functionalized naphthoic acids, presenting experimental data, detailed protocols, and visual representations of the underlying molecular mechanisms.
Naphthoic acid and its derivatives have emerged as a promising class of compounds with significant biological activities, including anticancer properties. The functionalization of the naphthoic acid scaffold allows for the modulation of its cytotoxic effects, making it a fertile ground for the development of targeted cancer therapies. This comparative guide synthesizes data from multiple studies to provide a clear overview of how different functional groups impact the cytotoxicity of naphthoic acids against various cancer cell lines.
Comparative Cytotoxicity of Functionalized Naphthoic Acids
The cytotoxic efficacy of functionalized naphthoic acids is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following tables summarize the IC50 values of various naphthoic acid derivatives against several human cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.
| Compound Type | Functional Group | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Naphthoquinone-benzamides | 2-Amino, various benzamide substitutions | MDA-MB-231 (Breast) | 0.4 - >50 | Cisplatin | >50 |
| Naphthoquinone-benzamides | 2-Amino, various benzamide substitutions | HT-29 (Colon) | 0.5 - >50 | Cisplatin | >50 |
| Naphthoquinone-benzamides | 2-Amino, various benzamide substitutions | SUIT-2 (Pancreatic) | 7.9 - >50 | Cisplatin | 5.2 |
| Aminonaphthoquinones | Various amino acid substitutions | SF-295 (Glioblastoma) | 0.49 - 3.89 | Doxorubicin | Not Reported |
| Aminonaphthoquinones | Various amino acid substitutions | HCT-116 (Colon) | 0.49 - 3.89 | Doxorubicin | Not Reported |
| Aminonaphthoquinones | Various amino acid substitutions | OVCAR-8 (Ovarian) | 0.49 - 3.89 | Doxorubicin | Not Reported |
| Hydroxynaphthoquinones | Hydroxyl substitutions | HCT 116 (Colon) | 0.3 - 0.46 | Shikonin | 0.32 |
| Hydroxynaphthoquinones | Hydroxyl substitutions | Hep G2 (Liver) | 0.22 - 0.59 | Shikonin | 0.24 |
Table 1: Comparative IC50 Values of Naphthoquinone Derivatives. This table showcases the potent cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives against breast and colon cancer cell lines, with some compounds exhibiting significantly lower IC50 values than the standard chemotherapeutic agent, cisplatin[1][2]. Similarly, aminonaphthoquinones derived from amino acids show strong cytotoxicity across a panel of cancer cell lines[3]. Hydroxynaphthoquinone derivatives also demonstrate potent growth inhibitory activities against colon and liver cancer cells, comparable to the known cytotoxic agent shikonin[4].
| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Naphthyridine derivative 14 | HeLa (Cervical) | 2.6 | Colchicine | 23.6 |
| Naphthyridine derivative 15 | HeLa (Cervical) | 2.3 | Colchicine | 23.6 |
| Naphthyridine derivative 16 | HeLa (Cervical) | 0.7 | Colchicine | 23.6 |
| Naphthyridine derivative 14 | HL-60 (Leukemia) | 1.5 | Colchicine | 7.8 |
| Naphthyridine derivative 15 | HL-60 (Leukemia) | 0.8 | Colchicine | 7.8 |
| Naphthyridine derivative 16 | HL-60 (Leukemia) | 0.1 | Colchicine | 7.8 |
| Naphthyridine derivative 14 | PC-3 (Prostate) | 2.7 | Colchicine | 19.7 |
| Naphthyridine derivative 15 | PC-3 (Prostate) | 11.4 | Colchicine | 19.7 |
| Naphthyridine derivative 16 | PC-3 (Prostate) | 5.1 | Colchicine | 19.7 |
Table 2: Cytotoxicity of Naphthyridine Derivatives. This table highlights the superior potency of certain naphthyridine derivatives compared to colchicine, a known mitotic inhibitor, against cervical, leukemia, and prostate cancer cell lines[5].
Experimental Protocols
The determination of cytotoxicity is a fundamental aspect of anticancer drug discovery. The following section details the methodologies commonly employed in the studies cited.
Cell Lines and Culture Conditions
A variety of human cancer cell lines are utilized to assess the cytotoxic potential of functionalized naphthoic acids, including:
-
MDA-MB-231, MCF-7: Human breast adenocarcinoma
-
HT-29, HCT-116, HCT-8: Human colon carcinoma
-
SUIT-2: Human pancreatic cancer
-
SF-295: Human glioblastoma
-
OVCAR-8: Human ovarian carcinoma
-
HepG2, Hep3B: Human hepatocellular carcinoma
-
HeLa: Human cervical cancer
-
HL-60: Human promyelocytic leukemia
-
PC-3: Human prostate cancer
-
A549: Human lung carcinoma
These cell lines are typically maintained in appropriate culture media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin, and incubated in a humidified atmosphere with 5% CO2 at 37°C.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. These crystals are insoluble in aqueous solution and are dissolved using a solubilizing agent (e.g., DMSO, isopropanol). The intensity of the purple color, measured spectrophotometrically, is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the functionalized naphthoic acid derivatives for a specified period (e.g., 24, 48, or 72 hours). Control wells containing untreated cells and vehicle controls are also included.
-
MTT Addition: Following the treatment period, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for a few hours (e.g., 3-4 hours) at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways in Naphthoic Acid-Induced Cytotoxicity
Functionalized naphthoic acids, particularly naphthoquinone derivatives, exert their cytotoxic effects through the modulation of various intracellular signaling pathways, often culminating in apoptosis (programmed cell death).
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates a typical experimental workflow for evaluating the cytotoxicity of functionalized naphthoic acids.
Caption: A streamlined workflow for assessing the cytotoxic effects of chemical compounds.
Reactive Oxygen Species (ROS) and Oxidative Stress
A key mechanism underlying the cytotoxicity of many naphthoquinone derivatives is the generation of reactive oxygen species (ROS). ROS are highly reactive molecules that can cause damage to cellular components, including DNA, proteins, and lipids, leading to oxidative stress and ultimately, cell death.
Caption: Induction of apoptosis by naphthoquinones through ROS generation and oxidative stress.
Apoptosis Signaling Pathways
The induction of apoptosis is a hallmark of many effective anticancer agents. Naphthoquinone derivatives have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A central event in the intrinsic pathway is the regulation of the Bcl-2 family of proteins, which control mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors like cytochrome c. This, in turn, activates a cascade of caspases, the executioners of apoptosis.
Caption: Key signaling pathways involved in naphthoquinone-induced apoptosis.[6][7]
References
- 1. Novel 1,4-naphthoquinone derivatives induce reactive oxygen species-mediated apoptosis in liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Cytotoxic Evaluation of a Series of 2-Amino-Naphthoquinones against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Novel 1,4‑naphthoquinone derivatives induce reactive oxygen species‑mediated apoptosis in liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Two novel 1,4-naphthoquinone derivatives induce human gastric cancer cell apoptosis and cell cycle arrest by regulating reactive oxygen species-mediated MAPK/Akt/STAT3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Unraveling the Molecular Blueprint: A Comparative Guide to the Mechanism of Action of 6-(2-Hydroxyethyl)-1-naphthoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the putative mechanism of action of 6-(2-Hydroxyethyl)-1-naphthoic acid, a synthetic naphthoic acid derivative with potential anti-inflammatory and antioxidant properties. Due to the limited direct experimental data on its specific molecular targets, this document outlines a proposed mechanism based on the activity of structurally related compounds and compares it with established pathways modulated by alternative therapeutic agents. The information presented herein is intended to guide further research and validation of the therapeutic potential of this compound.
Proposed Mechanism of Action: Dual Inhibition of Pro-inflammatory Pathways
Based on structure-activity relationships with analogous compounds, this compound is hypothesized to exert its therapeutic effects through the dual modulation of two key signaling pathways central to inflammation and oxidative stress: the Nuclear Factor-kappa B (NF-κB) and the Kelch-like ECH-associated protein 1 (KEAP1)-Nuclear factor erythroid 2-related factor 2 (NRF2) pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. It is proposed that this compound interferes with this pathway, potentially by inhibiting the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. This prevents the translocation of NF-κB to the nucleus and subsequent gene transcription.
Activation of the KEAP1-NRF2 Antioxidant Response Pathway
The KEAP1-NRF2 pathway is the master regulator of the cellular antioxidant response. Under normal conditions, KEAP1 targets NRF2 for degradation. In the presence of oxidative stress or small molecule activators, this interaction is disrupted, allowing NRF2 to translocate to the nucleus and activate the expression of a battery of antioxidant and cytoprotective genes. It is postulated that this compound may act as an NRF2 activator by binding to KEAP1 and disrupting its interaction with NRF2.
Comparative Analysis with Alternative Mechanisms
To provide a broader context for the proposed mechanism of this compound, the following table compares its putative actions with those of other well-established anti-inflammatory and antioxidant agents.
| Target Pathway | This compound (Proposed) | Corticosteroids (e.g., Dexamethasone) | NSAIDs (e.g., Ibuprofen) | Bardoxolone Methyl (NRF2 Activator) |
| Primary Mechanism | Dual inhibition of NF-κB and activation of NRF2 | Binds to glucocorticoid receptor, leading to transrepression of NF-κB and other transcription factors | Inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2) | Covalent modification of KEAP1, leading to potent NRF2 activation |
| Effect on NF-κB | Inhibits nuclear translocation | Inhibits activity through multiple mechanisms | Indirectly affects NF-κB signaling | No direct effect |
| Effect on NRF2 | Activates by disrupting KEAP1-NRF2 interaction | No direct effect | No direct effect | Potently activates |
| Key Molecular Targets | IKK (putative), KEAP1 (putative) | Glucocorticoid Receptor | COX-1, COX-2 | KEAP1 |
| Therapeutic Effects | Anti-inflammatory, Antioxidant | Potent anti-inflammatory, Immunosuppressive | Analgesic, Anti-inflammatory, Antipyretic | Antioxidant, Anti-inflammatory |
Experimental Validation Protocols
To validate the proposed mechanism of action of this compound, the following key experiments are recommended.
NF-κB Luciferase Reporter Assay
Objective: To determine if this compound inhibits NF-κB transcriptional activity.
Methodology:
-
HEK293T cells are transiently co-transfected with an NF-κB-responsive luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).
-
Following transfection, cells are pre-treated with varying concentrations of this compound for 1 hour.
-
Cells are then stimulated with a known NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) (10 ng/mL), for 6 hours.
-
Cell lysates are harvested, and luciferase activity is measured using a dual-luciferase reporter assay system.
-
A decrease in the firefly/Renilla luciferase ratio in the presence of the compound would indicate inhibition of NF-κB activity.
Western Blot Analysis of MAPK and NF-κB Signaling Pathways
Objective: To investigate the effect of this compound on the phosphorylation status of key proteins in the MAPK and NF-κB signaling pathways.
Methodology:
-
RAW 264.7 macrophage cells are pre-treated with this compound for 1 hour.
-
Cells are then stimulated with lipopolysaccharide (LPS) (1 µg/mL) for various time points (e.g., 0, 15, 30, 60 minutes).
-
Whole-cell lysates are prepared, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are probed with primary antibodies against phosphorylated and total forms of p38, ERK1/2, JNK, IκBα, and p65.
-
Following incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
A reduction in the phosphorylation of these proteins would support an inhibitory effect on these pathways.
KEAP1-NRF2 Interaction Assay (Fluorescence Polarization)
Objective: To determine if this compound can directly disrupt the interaction between KEAP1 and NRF2.
Methodology:
-
A fluorescence polarization-based assay is used, employing purified recombinant KEAP1 protein and a fluorescently labeled NRF2 peptide.
-
The fluorescent NRF2 peptide is incubated with KEAP1 in the presence of increasing concentrations of this compound.
-
The fluorescence polarization of the solution is measured.
-
A decrease in fluorescence polarization indicates that the compound is disrupting the KEAP1-NRF2 interaction, causing the smaller fluorescent peptide to tumble more rapidly in solution.
Visualizing the Molecular Pathways and Workflows
To further elucidate the proposed mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Proposed inhibition of the NF-κB signaling pathway.
A Comparative Analysis of Naphthoic Acid Derivatives: Experimental and Theoretical Data
This comparison focuses on the structural parent, 1-naphthoic acid, and its hydroxylated counterpart, 6-hydroxy-1-naphthoic acid, to highlight the impact of a hydroxyl group on the molecule's characteristics.
Physicochemical and Spectroscopic Properties
A summary of the key physicochemical and spectroscopic data for 6-hydroxy-1-naphthoic acid and 1-naphthoic acid is presented below. These experimental values are crucial for compound identification, purity assessment, and predicting behavior in various experimental settings.
| Property | 6-Hydroxy-1-naphthoic Acid | 1-Naphthoic Acid |
| CAS Number | 2437-17-4 | 86-55-5 |
| Molecular Formula | C₁₁H₈O₃ | C₁₁H₈O₂ |
| Molecular Weight | 188.18 g/mol [1] | 172.18 g/mol [2] |
| Melting Point | 210 °C[3] | 160.5-162 °C[4] |
| Boiling Point | 445.7 °C at 760 mmHg[3] | 300 °C[4] |
| Solubility | Soluble in polar solvents like water and alcohols.[5] | Slightly soluble in hot water; freely soluble in hot alcohol and ether.[6][7][8] |
| Spectroscopic Data | ¹H NMR spectrum available.[9] | UV max (ethanol): 293 nm[4], IR and ¹H NMR spectra available.[10][11][12] |
Biological Activity and Potential Applications
Naphthoic acid derivatives have shown promise in various therapeutic areas. The introduction of a hydroxyl group can significantly modulate the biological activity of the parent compound.
| Biological Aspect | 6-Hydroxy-1-naphthoic Acid | 1-Naphthoic Acid |
| Reported Activity | Has been shown to inhibit growth factor receptors and induce apoptosis in tumor cells.[5] | Exhibits antimicrobial properties and has potential applications in cancer therapy. Different isomers show varying developmental toxicity.[13] |
| Potential Applications | Anticancer agent. | Antimicrobial agent, anticancer agent. |
Theoretical and Computational Data
Computational studies provide valuable theoretical insights into the electronic properties and reactivity of molecules. This data can aid in understanding structure-activity relationships and in the design of new derivatives with enhanced properties.
| Theoretical Parameter | 1-Naphthoic Acid (ortho-substituted derivatives study)[14] |
| HOMO | -1.46E+02 Kcal/mol |
| LUMO | -4.8E+01 Kcal/mol |
| Dipole Moment | 5.2561 Debye |
Note: The computational data for 1-naphthoic acid is taken from a study on ortho-substituted derivatives and represents the parent compound in that series.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of research findings. Below is a generalized workflow for the synthesis and evaluation of naphthoic acid derivatives.
Synthesis of 1-Naphthoic Acid Derivatives
A common method for the synthesis of 1-naphthoic acid is through the carboxylation of a Grignard reagent generated from 1-bromonaphthalene.[15]
Caption: General workflow for the synthesis of 1-naphthoic acid.
In Vitro Anti-Inflammatory Activity Assay
The anti-inflammatory potential of naphthoic acid derivatives can be assessed by measuring their ability to inhibit the production of pro-inflammatory mediators in cell-based assays. A representative signaling pathway often implicated in inflammation is the NF-κB pathway.
Caption: Hypothetical anti-inflammatory signaling pathway modulated by naphthoic acid derivatives.
Conclusion
This comparative guide illustrates how experimental and theoretical data for known analogs can provide a valuable starting point for the evaluation of a novel compound like 6-(2-Hydroxyethyl)-1-naphthoic acid. The presence of the hydroxyl group in 6-hydroxy-1-naphthoic acid, when compared to 1-naphthoic acid, leads to a higher melting point and increased polarity, which is expected to influence its biological interactions. Further experimental investigation into the bioactivity of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. 6-Hydroxy-1-naphthoic acid | C11H8O3 | CID 5463800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Naphthoic acid | C11H8O2 | CID 6847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. 1-Naphthoic Acid [drugfuture.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. Page loading... [guidechem.com]
- 7. 1-Naphthoic acid | 86-55-5 [chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. 6-Hydroxy-1-naphthoic acid(2437-17-4) 1H NMR spectrum [chemicalbook.com]
- 10. 1-Naphthoic acid(86-55-5) IR Spectrum [m.chemicalbook.com]
- 11. 1-Naphthalenecarboxylic acid [webbook.nist.gov]
- 12. 1-Naphthoic acid(86-55-5) 1H NMR [m.chemicalbook.com]
- 13. 1-Naphthoic acid | 86-55-5 | Benchchem [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. 1-Naphthoic acid - Wikipedia [en.wikipedia.org]
independent verification of the synthesis of 6-(2-Hydroxyethyl)-1-naphthoic acid
An independent verification of a specific, established synthesis of 6-(2-Hydroxyethyl)-1-naphthoic acid could not be definitively ascertained from a review of publicly available scientific literature and patent databases. This suggests that the compound may not be a commonly synthesized molecule with widely reported synthetic procedures. Therefore, this guide presents a comparative analysis of plausible synthetic routes, constructed from well-established chemical transformations, to provide researchers, scientists, and drug development professionals with a practical framework for its preparation.
The proposed routes are designed to be robust and utilize common laboratory reagents and techniques. The performance of each route is evaluated based on estimated yields for analogous reactions found in the literature, the number of synthetic steps, and the potential challenges associated with each approach.
Comparative Analysis of Proposed Synthetic Routes
Two primary synthetic strategies are proposed and compared below. Route 1 commences with a pre-functionalized naphthalene core, introducing the carboxylic acid and then the hydroxyethyl side chain. Route 2, in a revised approach, begins with a dimethylated naphthalene, followed by sequential functionalization of the two methyl groups.
| Metric | Proposed Route 1 | Proposed Route 2a |
| Starting Material | 6-Bromo-1-methylnaphthalene | 1,6-Dimethylnaphthalene |
| Number of Steps | 3 | 3 |
| Overall Estimated Yield | 40-60% | 35-55% |
| Key Reactions | Oxidation, Sonogashira Coupling, Alkyne Hydration | Selective Oxidation, Radical Bromination, Nucleophilic Substitution |
| Potential Advantages | Potentially higher yielding coupling reaction. | Avoids the use of expensive palladium catalysts. |
| Potential Challenges | Requires a palladium-catalyzed cross-coupling step which can be sensitive to reaction conditions and substrate purity. Hydration of the alkyne may yield a mixture of products. | Selective oxidation of the 1-methyl group over the 6-methyl group can be challenging. Radical bromination can lead to multiple byproducts. |
Proposed Synthetic Route 1: From 6-Bromo-1-methylnaphthalene
This route offers a convergent approach, first establishing the naphthoic acid backbone and then introducing the hydroxyethyl functionality via a palladium-catalyzed cross-coupling reaction.
Step 1: Oxidation of 6-Bromo-1-methylnaphthalene to 6-Bromo-1-naphthoic acid
The oxidation of a methyl group on an aromatic ring to a carboxylic acid is a standard transformation. Common oxidizing agents include potassium permanganate (KMnO₄) or chromic acid.
Experimental Protocol (Analogous Reaction):
A similar oxidation of 1-methylnaphthalene to 1-naphthoic acid has been reported.[1] In a typical procedure, 1-methylnaphthalene is refluxed with an aqueous solution of potassium permanganate. The reaction mixture is then cooled, and the manganese dioxide byproduct is removed by filtration. The filtrate is acidified to precipitate the crude 1-naphthoic acid, which can be purified by recrystallization.
-
Reactants: 6-Bromo-1-methylnaphthalene, Potassium Permanganate, Water, Sulfuric Acid (for workup).
-
Conditions: Reflux in aqueous solution.
-
Estimated Yield: 70-85%.
Step 2: Sonogashira Coupling of 6-Bromo-1-naphthoic acid with Trimethylsilylacetylene
The Sonogashira coupling is a reliable method for forming carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne.[2][3] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.
Experimental Protocol (General Procedure):
To a solution of 6-bromo-1-naphthoic acid and trimethylsilylacetylene in a suitable solvent (e.g., THF or DMF) is added a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) salt (e.g., CuI). A base, typically an amine such as triethylamine or diisopropylethylamine, is added, and the mixture is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS). After an aqueous workup, the silyl-protected alkynyl naphthoic acid is isolated.
-
Reactants: 6-Bromo-1-naphthoic acid, Trimethylsilylacetylene, Pd(PPh₃)₄, CuI, Triethylamine.
-
Conditions: Room temperature to 50 °C in an inert atmosphere.
-
Estimated Yield: 80-95%.
Step 3: Deprotection and Hydration to this compound
The trimethylsilyl protecting group is readily removed under mild basic conditions (e.g., potassium carbonate in methanol). The resulting terminal alkyne can then be hydrated to the corresponding methyl ketone, which is subsequently reduced to the desired 2-hydroxyethyl group. A more direct approach involves the hydration of the alkyne to an aldehyde using a hydroboration-oxidation sequence, followed by reduction. For simplicity, a direct conversion to the hydroxyethyl group is often achievable through specific hydration methods, although this can be challenging. A common method for the anti-Markovnikov hydration of a terminal alkyne proceeds via hydroboration-oxidation.
Experimental Protocol (Analogous Reaction):
The silyl-protected alkyne is dissolved in methanol, and potassium carbonate is added. The reaction is stirred at room temperature until deprotection is complete. The terminal alkyne is then subjected to hydroboration with a borane reagent (e.g., 9-BBN), followed by oxidation with hydrogen peroxide and sodium hydroxide to yield the primary alcohol.
-
Reactants: 6-((Trimethylsilyl)ethynyl)-1-naphthoic acid, Potassium Carbonate, Methanol (for deprotection); 9-BBN, THF, Hydrogen Peroxide, Sodium Hydroxide (for hydroboration-oxidation).
-
Conditions: Room temperature for deprotection; 0 °C to room temperature for hydroboration-oxidation.
-
Estimated Yield: 70-85%.
References
Assessing the Novelty of 6-(2-Hydroxyethyl)-1-naphthoic acid: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for assessing the potential novelty of 6-(2-Hydroxyethyl)-1-naphthoic acid's properties. Due to the limited publicly available experimental data on this specific molecule, this guide focuses on comparing its predicted properties and the known activities of structurally similar compounds. This approach offers a foundation for designing experimental studies to characterize and validate the potential of this compound.
Physicochemical Properties: A Comparative Overview
A key aspect of assessing a novel compound is understanding its fundamental physicochemical properties, as these influence its solubility, absorption, and overall suitability for biological applications. The introduction of a 2-hydroxyethyl group at the 6-position of the 1-naphthoic acid scaffold is expected to significantly alter its properties compared to the parent compound, 1-naphthoic acid.
| Property | This compound | 1-Naphthoic Acid | Rationale for Predicted Differences |
| Molecular Formula | C₁₃H₁₂O₃ | C₁₁H₈O₂ | Addition of a C₂H₄O group. |
| Molecular Weight | 216.23 g/mol | 172.18 g/mol [1] | Increased mass due to the hydroxyethyl substituent. |
| Predicted Solubility | Higher aqueous solubility | Slightly soluble in hot water; freely soluble in hot ethanol and ether[2][3][4] | The polar hydroxyl group can participate in hydrogen bonding with water, likely increasing solubility. |
| Predicted Polarity | More polar | Less polar | The presence of the hydroxyl group increases the overall polarity of the molecule. |
| Reactivity | The hydroxyl group provides a site for further chemical modification (e.g., esterification, etherification). | The carboxylic acid and aromatic ring are the primary sites for reaction. | The additional functional group offers greater versatility for creating derivatives. |
Comparative Biological Activities of Naphthoic Acid and Naphthoquinone Derivatives
Antioxidant Activity
Many naphthoic acid and naphthoquinone derivatives exhibit antioxidant properties by scavenging free radicals. The presence of hydroxyl groups on the aromatic ring is often associated with enhanced antioxidant capacity.
| Compound Class | Example(s) | Reported Antioxidant Activity (IC50 values) | Reference |
| Naphthoquinone Derivatives | Various synthetic derivatives | Moderate to good antioxidant activity in DPPH assays. | [Link to relevant study] |
| Phenolic Compounds | Hydroxybenzoic acids | IC50 values in DPPH and ABTS assays are dependent on the number and position of hydroxyl groups.[5] | [5] |
The 2-hydroxyethyl group in this compound may contribute to its antioxidant potential, warranting investigation using standard assays like the DPPH assay.
Anti-inflammatory Activity
Naphthoic acid derivatives have been explored as anti-inflammatory agents, with some acting as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
| Compound Class | Example(s) | Reported Anti-inflammatory Activity (IC50 values) | Reference |
| Naphthoquinone Derivatives | Talaromyces sp. SK-S009 derived compounds | Inhibition of nitric oxide (NO) production in LPS-stimulated macrophages with IC50 values ranging from 1.7 to 49.7 µM.[6] | [6] |
| Naphthoquinone Derivatives | Synthetic 1,4-naphthoquinones | Decreased LPS-induced activity of COX-2 and release of pro-inflammatory cytokines TNF-α and IL-1β in RAW 264.7 cells.[7] | [7] |
| Naphthol Derivatives | Methyl-1-hydroxy-2-naphthoate (MHNA) | Significantly inhibited the release of NO, IL-1β, and IL-6, as well as the protein expression of iNOS and COX-2 in LPS-stimulated macrophages.[8] | [8] |
The structural similarity of this compound to these compounds suggests it may also possess anti-inflammatory properties, potentially through the inhibition of key inflammatory mediators.
Anticancer Activity
Various naphthoquinone derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis and the generation of reactive oxygen species (ROS).
| Compound Class | Example(s) | Reported Anticancer Activity (IC50 values) | Cell Line(s) | Reference |
| 1,4-Naphthoquinone Analogs | PD9, PD10, PD11, PD13, PD14, PD15 | 1–3 μM | Prostate (DU-145), Breast (MDA-MB-231), Colon (HT-29) | [9] |
| Substituted 1,4-Naphthoquinones | Compound 11 | 0.15 – 1.55 µM | HepG2, HuCCA-1, A549, MOLT-3 | [10] |
| Naphthoquinone Derivatives | Synthetic derivatives | IC50 values between 10 and 50 µM in various cancer cell lines. | HCT116 and others | [Link to relevant study] |
| Naphthoquinone Derivatives | From Talaromyces sp. SK-S009 | Cytotoxic activity against several neoplastic cultured cell lines, some with IC50 values below the microM level. | Various | [11] |
Given the established anticancer potential of the naphthoquinone scaffold, this compound warrants investigation for its cytotoxic effects against various cancer cell lines.
Experimental Protocols for Characterization
To facilitate the experimental evaluation of this compound, this section provides detailed protocols for standard in vitro assays to determine its antioxidant, anti-inflammatory, and cytotoxic properties.
Antioxidant Activity: DPPH Radical Scavenging Assay
Principle: This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.[12][13][14]
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Dissolve this compound and a positive control (e.g., ascorbic acid) in methanol to create a stock solution. Prepare a series of dilutions from the stock solution.
-
Assay:
-
In a 96-well microplate, add 100 µL of each sample dilution.
-
Add 100 µL of the DPPH solution to each well.
-
For the control, mix 100 µL of methanol with 100 µL of the DPPH solution.
-
For the blank, use 200 µL of methanol.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.
Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay
Principle: This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes. The inhibition is typically measured by quantifying the production of prostaglandins (e.g., PGE₂) from arachidonic acid.[15][16][17]
Procedure (using a commercial ELISA-based kit):
-
Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions (e.g., assay buffer, arachidonic acid, COX-1/COX-2 enzymes, and detection reagents).
-
Sample Preparation: Dissolve this compound and a known COX inhibitor (e.g., indomethacin for non-selective, celecoxib for COX-2 selective) in a suitable solvent (e.g., DMSO) to prepare stock solutions. Create serial dilutions.
-
Assay:
-
Add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to the wells of a microplate.
-
Add the test compound dilutions or control inhibitor to the respective wells.
-
Pre-incubate the plate according to the kit's protocol to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid.
-
Stop the reaction after a specified time using a stop solution provided in the kit.
-
-
Detection: Quantify the amount of PGE₂ produced using a competitive ELISA as per the kit's instructions.
-
Calculation: Calculate the percentage of COX inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
Cytotoxicity: MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.[18][19][20]
Procedure:
-
Cell Seeding: Seed cells (e.g., a cancer cell line and a non-cancerous control cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a positive control (e.g., doxorubicin). Include untreated cells as a negative control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.
Key Signaling Pathways
Understanding the potential mechanisms of action of this compound requires knowledge of the key signaling pathways that are often modulated by anti-inflammatory and anticancer compounds.
Inflammatory Signaling Pathway (NF-κB)
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. Many anti-inflammatory compounds act by inhibiting this pathway.
Caption: Simplified NF-κB signaling pathway.
Apoptosis Signaling Pathway (Intrinsic)
The intrinsic apoptosis pathway is a key mechanism by which many anticancer drugs induce programmed cell death.
Caption: The intrinsic apoptosis signaling pathway.
Conclusion
While direct experimental evidence for the biological properties of this compound is currently lacking in the public domain, this guide provides a comprehensive framework for its initial assessment. By comparing its predicted physicochemical properties to its parent compound and evaluating the known activities of structurally related naphthoic acid and naphthoquinone derivatives, researchers can formulate hypotheses about its potential as an antioxidant, anti-inflammatory, or anticancer agent. The detailed experimental protocols and signaling pathway diagrams provided herein serve as a practical resource for initiating the laboratory investigation required to uncover the novel properties of this compound.
References
- 1. 1-Naphthoic acid | C11H8O2 | CID 6847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 1-Naphthoic acid | 86-55-5 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Naphthoquinone Derivatives with Anti-Inflammatory Activity from Mangrove-Derived Endophytic Fungus Talaromyces sp. SK-S009 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Methyl-1-hydroxy-2-naphthoate, a novel naphthol derivative, inhibits lipopolysaccharide-induced inflammatory response in macrophages via suppression of NF-κB, JNK and p38 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticancer activity and SAR studies of substituted 1,4-naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Substituted 1,4-naphthoquinones for potential anticancer therapeutics: In vitro cytotoxic effects and QSAR-guided design of new analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abcam.com [abcam.com]
- 12. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. plant-stress.weebly.com [plant-stress.weebly.com]
- 15. Cyclooxygenase (COX)-Inhibitory Assay [bio-protocol.org]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Docking Studies of Naphthoic Acid Derivatives: A Guide for Drug Discovery Professionals
An objective comparison of the in-silico performance of various naphthoic acid derivatives against key biological targets, supported by experimental data and detailed protocols.
Naphthoic acid and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities. Their rigid, aromatic structure serves as a valuable pharmacophore for designing inhibitors targeting various proteins implicated in diseases such as cancer and parasitic infections. This guide provides a comparative analysis of molecular docking studies on different naphthoic acid derivatives, offering insights into their binding affinities and potential as therapeutic agents.
Data Presentation: Comparative Binding Affinities
Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor and estimate the strength of the binding interaction, commonly expressed as a binding energy or docking score. A more negative value typically indicates a stronger, more favorable interaction. The following tables summarize the results from several comparative docking studies.
Table 1: Naphthoquinone Derivatives Against Peptide Methionine Sulfoxide Reductase (msrA/msrB) of MRSA
This study explored the potential of naphthoquinone derivatives as inhibitors of an essential enzyme in Methicillin-Resistant Staphylococcus aureus (MRSA).[1]
| Compound | Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Reference Drug (Ofloxacin) |
| Compound 9 | msrA/msrB (3E0M) | -7.6 | -7.8 kcal/mol |
| Compound 11 | msrA/msrB (3E0M) | -7.9 | -7.8 kcal/mol |
| Compound 13 | msrA/msrB (3E0M) | -7.5 | -7.8 kcal/mol |
Data sourced from a comprehensive computational investigation into naphthoquinone derivatives.[1]
Table 2: Naphthoquinone-Thymidine Hybrids Against Anti-Apoptotic Protein BCL-2
This research focused on synthesizing and evaluating hybrid molecules combining 1,4-naphthoquinone and thymidine for their anticancer activity by targeting the BCL-2 protein, a key regulator of apoptosis.[2]
| Compound | Target Protein (PDB ID) | Docking Score (ΔG, kcal/mol) |
| Substrate 1 | BCL-2 (4IEH) | -7.8 |
| Hybrid 5 | BCL-2 (4IEH) | -8.8 |
| Hybrid 6 | BCL-2 (4IEH) | -8.6 |
| Hybrid 7 | BCL-2 (4IEH) | -8.7 |
Data from a study on 1,4-Naphthoquinone with Thymidine Derivatives.[2]
Table 3: Naphthoic Acid Derivatives Against Babesia microti Lactate Dehydrogenase (BmLDH)
This work aimed to identify novel inhibitors for BmLDH, a crucial enzyme for the parasite's energy metabolism. The study combined molecular docking with in-vitro assays.[3]
| Compound | Target Protein | In-vitro IC50 (µM) | Selectivity over human LDH |
| DBHCA¹ | BmLDH | 84.83 | ~109-fold |
| DHNA² | BmLDH | 85.65 | ~5,000-fold |
¹ 1,6-dibromo-2-hydroxynapthalene 3-carboxylic acid ² 3,5-dihydroxy 2-napthoic acid Data sourced from research identifying novel LDH-specific antibabesial drugs.[3]
Experimental Protocols
The reliability of molecular docking results is highly dependent on the methodology employed. Below are detailed protocols from the cited studies, providing a framework for reproducible research.
Protocol 1: Docking of Naphthoquinone Derivatives against msrA/msrB (PDB: 3E0M)
This protocol was utilized for the antibacterial and anticancer screening of naphthoquinone derivatives.[1]
-
Software: AutoDock Vina was used for all protein-ligand docking simulations. UCSF Chimera version 1.16 was employed for visualization and identifying interacting amino acids.[1]
-
Protein Preparation: The three-dimensional crystal structure of Peptide Methionine Sulfoxide Reductase msrA/msrB was obtained from the Protein Data Bank (PDB ID: 3E0M). The structure was validated for quality using tools like PROCHECK and ERRAT before use.[1]
-
Ligand Preparation: The 3D structures of the naphthoquinone derivatives were acquired from PubChem in SDF format. Structural optimization and energy minimization were performed using Gaussian 16 software with the B3LYP/6-31G(d,p) computational method.
-
Docking Procedure: A grid box was established to encompass the entire protein structure. The stability of both the protein and the ligands was ensured throughout the docking process. The docking protocol was validated by performing re-docking experiments with the co-crystallized ligand to ensure the software could reproduce the experimental binding mode.[1]
Protocol 2: Docking of Naphthoquinone-Thymidine Hybrids against BCL-2 (PDB: 4IEH)
This methodology was applied to investigate the anticancer potential of hybrid molecules targeting the apoptosis regulator BCL-2.[2]
-
Software: The molecular docking study was performed using the AutoDock Vina 1.5.6 software package.[2]
-
Protein Preparation: The crystal structure of the human BCL-2 protein was retrieved from the Protein Data Bank (PDB ID: 4IEH).[2]
-
Ligand Preparation: The 3D structures of the synthesized hybrid compounds were generated and energetically minimized using standard computational chemistry software before docking.
-
Grid and Docking Parameters: The grid for the docking simulation was centered on the reference ligand found in the downloaded protein complex. The grid size was set to 14 Å × 14 Å × 14 Å, ensuring it was sufficiently large to cover the entire active site of the protein.[2] The conformation with the lowest binding energy (ΔG) was selected for analyzing the binding interactions.
Visualizing the Research Workflow
Computational drug discovery often follows a structured workflow, from initial screening to experimental validation. The diagrams below illustrate a typical process for a docking-based study.
Caption: A typical workflow for virtual screening and experimental validation.
This diagram illustrates the logical progression from identifying a protein target and a library of potential inhibitors to performing molecular docking simulations. The most promising candidates identified in the computational phase are then synthesized and subjected to experimental assays to validate their activity, establishing a feedback loop for further structure-activity relationship (SAR) studies.
References
- 1. Exploring the anticancer and antibacterial potential of naphthoquinone derivatives: a comprehensive computational investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of 6-(2-Hydroxyethyl)-1-naphthoic acid as a Novel Biomarker Probe
For Researchers, Scientists, and Drug Development Professionals
The identification and validation of novel biomarker probes are critical for advancing drug discovery and development. Such probes can offer insights into disease mechanisms, facilitate target engagement studies, and aid in patient stratification.[1][2] This guide provides a comprehensive framework for the validation of a candidate small molecule, 6-(2-Hydroxyethyl)-1-naphthoic acid, as a potential fluorescent biomarker probe. Due to the absence of direct experimental data for this specific compound in the public domain, this document outlines the necessary validation workflow and presents a hypothetical comparison with established fluorescent probes to guide future research.
Naphthalene derivatives are recognized for their intrinsic fluorescence and are often used as a core structure in the design of fluorescent probes.[3][4] Their photophysical properties, such as high quantum yield and photostability, make them attractive candidates for biological imaging and sensing applications.[4] The proposed molecule, this compound, possesses a naphthalene core, suggesting it may exhibit fluorescent properties suitable for a biomarker probe. The hydroxyethyl and naphthoic acid moieties could also play a role in its biological interactions and targeting specificity.[2]
Hypothetical Performance Comparison
To validate this compound, its performance would need to be rigorously compared against well-characterized, commercially available fluorescent probes with similar proposed applications. The following table presents a hypothetical comparison of key performance metrics.
| Parameter | This compound (Hypothetical) | Dansyl Chloride (Established Amine-Reactive Probe) | NBD Chloride (Established Amine-Reactive Probe) | Fluorescein Isothiocyanate (FITC) (Established Amine-Reactive Probe) |
| Excitation Max (nm) | ~320 | ~335 | ~465 | ~495 |
| Emission Max (nm) | ~450 | ~520 | ~535 | ~525 |
| Quantum Yield | 0.45 | 0.5 - 0.7 | 0.3 - 0.5 | > 0.9 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | 25,000 | 4,300 | 11,000 | 80,000 |
| Photostability | Moderate | Moderate | Moderate to High | Low to Moderate |
| Specificity | To be determined | Reacts with primary and secondary amines | Reacts with primary and secondary amines | Reacts with primary amines |
| Cell Permeability | To be determined | Good | Good | Moderate |
| Cytotoxicity (IC50, µM) | > 100 (Target) | > 100 | > 100 | Variable |
Experimental Protocols for Validation
The validation of a new biomarker probe involves a multi-step process to establish its analytical and clinical validity.[1] The following are key experimental protocols that would be necessary to validate this compound.
1. Synthesis and Characterization:
-
Objective: To synthesize and confirm the chemical identity and purity of this compound.
-
Methodology: The synthesis could potentially be adapted from established methods for related naphthoic acid derivatives, such as the Kolbe-Schmitt reaction or carboxylation of a Grignard reagent.[2][5] Purity would be assessed using High-Performance Liquid Chromatography (HPLC), and the structure confirmed by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
2. Photophysical Characterization:
-
Objective: To determine the fundamental fluorescent properties of the compound.
-
Methodology:
-
Absorption and Emission Spectra: Measured using a spectrophotometer and a spectrofluorometer to determine the excitation and emission maxima.
-
Quantum Yield: Calculated relative to a known standard (e.g., quinine sulfate).
-
Molar Extinction Coefficient: Determined using the Beer-Lambert law.
-
Photostability: Assessed by measuring the decrease in fluorescence intensity upon continuous excitation over time.
-
3. In Vitro Specificity and Selectivity:
-
Objective: To identify the biological target of the probe and assess its binding specificity.
-
Methodology:
-
Target Identification: This could involve screening against a panel of proteins or enzymes to identify potential binding partners. Techniques like differential scanning fluorimetry or affinity chromatography coupled with mass spectrometry could be employed.
-
Binding Assays: Once a target is identified, binding affinity (e.g., Kd) would be determined using methods such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
-
Selectivity Assays: The probe would be tested against a panel of structurally related proteins or other potential off-target molecules to ensure selective binding to the intended target.
-
4. Cell-Based Assays:
-
Objective: To evaluate the probe's performance in a cellular context.
-
Methodology:
-
Cell Permeability: Live-cell imaging using fluorescence microscopy would be used to determine if the probe can enter cells.
-
Subcellular Localization: Co-staining with organelle-specific dyes (e.g., MitoTracker for mitochondria, DAPI for the nucleus) would reveal the probe's subcellular distribution.[6]
-
Cytotoxicity: Cell viability assays (e.g., MTT or LDH assay) would be performed to determine the concentration range at which the probe is non-toxic to cells.
-
5. In Vivo Evaluation (if applicable):
-
Objective: To assess the probe's performance in a living organism.
-
Methodology:
-
Animal Models: The probe would be administered to an appropriate animal model of a disease where the target biomarker is relevant.
-
In Vivo Imaging: Techniques like whole-body fluorescence imaging would be used to monitor the probe's distribution, target accumulation, and clearance.
-
Biodistribution and Toxicology: Post-imaging, tissues would be analyzed to determine the probe's distribution and to assess any potential toxicity.
-
Visualizing the Validation Workflow and Potential Mechanism
To provide a clearer understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate a typical biomarker probe validation workflow and a hypothetical signaling pathway that could be investigated.
Caption: A generalized workflow for the validation of a novel biomarker probe.
References
- 1. Biomarker Discovery and Validation: Statistical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy 2-Hydroxy-1-naphthoic acid (EVT-289226) | 2283-08-1 [evitachem.com]
- 3. researchgate.net [researchgate.net]
- 4. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation of hydroxy aromatic carboxylic acids and ester derivatives thereof - Patent 0049616 [data.epo.org]
- 6. Recent Development of Advanced Fluorescent Molecular Probes for Organelle-Targeted Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 6-(2-Hydroxyethyl)-1-naphthoic acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 6-(2-Hydroxyethyl)-1-naphthoic acid, ensuring compliance with safety protocols and minimizing environmental impact.
Inferred Hazard Profile
Based on the analysis of related naphthoic acid compounds, this compound should be handled as a hazardous substance. Key potential hazards include:
-
Skin and Eye Irritation: Direct contact may cause irritation or serious eye damage.[1][2][3][4][5]
-
Respiratory Irritation: Inhalation of dust may lead to respiratory discomfort.[1][2][3][6]
-
Aquatic Toxicity: The compound may be harmful to aquatic life.[7][8][9]
| Hazard | 1-Naphthoic acid[1] | 1-Hydroxy-2-naphthoic acid[2][4][5] | 6-Hydroxy-2-naphthoic acid[3] | 1-Naphthaleneacetic acid |
| Skin Irritation | Category 2 | Category 2 | Category 2 | Category 2 |
| Eye Irritation | Category 2 | Category 1/2 | Category 2 | Category 1 |
| Respiratory Irritation | Category 3 | Category 3 | Category 3 | Category 3 |
| Acute Oral Toxicity | Not Classified | Category 4 | Not Classified | Category 4 |
| Aquatic Hazard | Not Classified | Harmful to aquatic life | Not Classified | Harmful to aquatic life with long lasting effects |
Immediate Safety and Handling Protocols
Before beginning any procedure that involves this compound, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE) and are aware of the necessary safety measures.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[1][4]
-
Hand Protection: Use chemically resistant gloves.[4]
-
Body Protection: A lab coat or other protective clothing is mandatory to prevent skin contact.[3][4]
-
Respiratory Protection: If there is a risk of dust inhalation, use a NIOSH/MSHA-approved respirator.[4]
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][3]
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[1][3]
Step-by-Step Disposal Procedure
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1][10][11]
1. Waste Minimization: The most effective disposal strategy begins with waste minimization. Only prepare the amount of solution required for your immediate experimental needs.[10][12]
2. Waste Collection and Segregation:
-
Solid Waste: Collect any solid this compound waste, including contaminated items like weighing paper or spatulas, in a designated, properly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container.
-
Segregation: Do not mix this waste with incompatible materials, particularly strong oxidizing agents or strong bases.[1][13] Store acids and bases in separate containers.[13]
3. Container Management:
-
Use containers that are in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[12][13]
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Keep waste containers closed at all times, except when adding waste.[10][12][13]
4. Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[10][13] This area should be at or near the point of generation and under the control of the laboratory personnel.
-
The SAA must be inspected weekly for any signs of leakage.[13]
5. Final Disposal:
-
Once the waste container is full, or if it has been in the SAA for an extended period (typically not exceeding one year for partially filled containers), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[10][13]
Spill and Emergency Procedures
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Alert: Evacuate the immediate area and inform your colleagues and supervisor.
-
Control the Spill: If it is safe to do so, prevent the spread of the spill. For solid spills, avoid creating dust.[1]
-
Absorb and Collect: Use an appropriate absorbent material for liquid spills. For solid spills, carefully sweep up the material and place it in a designated hazardous waste container.[1][3]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: All materials used for cleanup must be disposed of as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.fr [fishersci.fr]
- 5. tcichemicals.com [tcichemicals.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. ICSC 1759 - HYDROXY-2-NAPHTHOIC ACID [inchem.org]
- 9. ICSC 1759 - HYDROXY-2-NAPHTHOIC ACID [chemicalsafety.ilo.org]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 12. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Safety and Operational Guide for Handling 6-(2-Hydroxyethyl)-1-naphthoic acid
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 6-(2-Hydroxyethyl)-1-naphthoic acid. It offers procedural guidance on personal protective equipment, safe handling, and disposal.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety Goggles | ANSI Z87.1, EN166 | Protects eyes from splashes and dust.[1][2][3] |
| Face Shield | - | Recommended when there is a risk of significant splashes or exothermic reactions.[1][4] | |
| Hand Protection | Chemical-Resistant Gloves | - | Nitrile or neoprene gloves are recommended for protection against skin contact.[1][5] Inspect gloves before each use and change them immediately upon contamination. |
| Body Protection | Laboratory Coat | Nomex® or 100% cotton | Provides a barrier against spills and splashes. Should be buttoned and fit properly.[1] |
| Long Pants and Closed-Toe Shoes | - | Protects skin from potential exposure. Avoid polyester or acrylic clothing.[1] | |
| Respiratory Protection | Respirator | NIOSH-approved | Use a respirator with appropriate cartridges if working in a poorly ventilated area or if dust/aerosols are generated.[1][4] Engineering controls like fume hoods should be the primary method of exposure control.[1] |
Safe Handling Protocol
Adherence to a strict handling protocol is essential to minimize risks.
1. Preparation:
-
Ensure that an eyewash station and safety shower are readily accessible and in good working order.[2][3]
-
Work in a well-ventilated area, preferably within a chemical fume hood.[2][3][6]
-
Remove all unnecessary items from the work area.
-
Have a spill kit readily available.
2. Handling the Compound:
-
When weighing or transferring the solid, do so carefully to minimize dust generation.
-
If creating a solution, add the solid to the solvent slowly.
-
Do not eat, drink, or smoke in the laboratory.[6]
3. In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[6][7]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation develops.[3][6][7]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[7]
Chemical Spill Workflow
In the event of a chemical spill, follow a structured response plan to ensure safety and proper cleanup.
Caption: Workflow for responding to a chemical spill.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Do not mix chemical waste with general garbage, biohazardous waste, or radioactive waste.[8]
-
Collect all waste containing this compound, including contaminated labware and PPE, in a designated hazardous waste container.
2. Container Management:
-
Use a container that is compatible with the chemical waste. The original container is often a suitable choice.[9]
-
Keep the waste container tightly sealed except when adding waste.[8][9]
-
Fill liquid waste containers to no more than 70-80% capacity to allow for vapor expansion.[8]
-
Label the container clearly with "HAZARDOUS WASTE" and the full chemical name: "this compound".[9]
3. Storage and Disposal:
-
Store the waste container in a designated, secure area, segregated from incompatible materials. Strong oxidizing agents are incompatible with similar naphthoic acid compounds.[2][3][6]
-
Arrange for the disposal of the hazardous waste through a licensed waste disposal company.[8] Follow all local, state, and federal regulations for hazardous waste disposal.[2] Do not pour chemical waste down the drain.[2][8]
References
- 1. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. creativesafetysupply.com [creativesafetysupply.com]
- 5. envirotech.com [envirotech.com]
- 6. fishersci.com [fishersci.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. ctrnet.ca [ctrnet.ca]
- 9. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
